molecular formula C80H64O8Rh2 B15336638 Rhodium(II) triphenylacetate dimer

Rhodium(II) triphenylacetate dimer

カタログ番号: B15336638
分子量: 1359.2 g/mol
InChIキー: VJJFQYWTSGUNAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rhodium(II) triphenylacetate dimer is a useful research compound. Its molecular formula is C80H64O8Rh2 and its molecular weight is 1359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C80H64O8Rh2

分子量

1359.2 g/mol

IUPAC名

bis(rhodium);tetrakis(2,2,2-triphenylacetic acid)

InChI

InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;

InChIキー

VJJFQYWTSGUNAP-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.[Rh].[Rh]

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Structural Analysis of Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of the Rhodium(II) triphenylacetate dimer, a significant catalyst in organic synthesis and a molecule of interest for drug development. This document details the experimental protocols for its preparation and outlines the key structural features determined through various analytical techniques.

Introduction

Rhodium(II) carboxylate dimers are a well-established class of compounds known for their distinctive "paddlewheel" structure and significant catalytic activity. Among these, the this compound, with its bulky triphenylacetate ligands, presents unique steric and electronic properties that influence its reactivity and selectivity in various chemical transformations. These complexes are particularly valued for their ability to catalyze C-H activation and insertion reactions, cyclopropanation, and other carbene-transfer reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceutically active compounds.

This guide will focus on the synthesis of dirhodium(II) tetrakis(triphenylacetate), denoted as Rh₂(O₂CCPh₃)₄, and the analysis of its molecular structure.

Synthesis of this compound

The synthesis of this compound is typically achieved through a ligand exchange reaction, a common and effective method for preparing various dirhodium(II) tetracarboxylates. This process generally involves the substitution of the acetate (B1210297) ligands from the readily available dirhodium(II) tetraacetate with triphenylacetic acid.

Experimental Protocol: Ligand Exchange Synthesis

A general procedure for the synthesis of dirhodium(II) tetracarboxylates via ligand exchange is as follows. This protocol can be adapted for the specific synthesis of the triphenylacetate dimer.

Materials:

  • Dirhodium(II) tetraacetate dihydrate [Rh₂(OAc)₄(H₂O)₂]

  • Triphenylacetic acid (a molar excess)

  • A high-boiling solvent (e.g., chlorobenzene, toluene, or a mixture of carboxylic acid and an appropriate alcohol)

Procedure:

  • A mixture of dirhodium(II) tetraacetate dihydrate and a molar excess of triphenylacetic acid is suspended in a suitable high-boiling solvent.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by observing the color change of the solution and by analytical techniques such as thin-layer chromatography (TLC).

  • The acetic acid byproduct is continuously removed from the reaction mixture, for example, by distillation, to drive the equilibrium towards the formation of the desired product.

  • After the reaction is complete (typically after several hours to a day), the mixture is cooled to room temperature.

  • The product, this compound, which is generally a solid, is isolated by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent system (e.g., dichloromethane (B109758)/hexane) to yield the final product, often as a dichloromethane adduct.[1][2]

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants Rh₂(OAc)₄(H₂O)₂ + Triphenylacetic Acid Solvent High-boiling solvent (e.g., Chlorobenzene) Reflux Reflux under Inert Atmosphere Reactants->Reflux Solvent->Reflux Distillation Removal of Acetic Acid Reflux->Distillation Cooling Cooling to Room Temperature Reflux->Cooling Distillation->Reflux Filtration Isolation of Crude Product Cooling->Filtration Recrystallization Purification by Recrystallization (e.g., CH₂Cl₂/Hexane) Filtration->Recrystallization Product Rh₂(O₂CCPh₃)₄ Recrystallization->Product

Caption: Synthetic workflow for this compound.

Structural Analysis

The molecular structure of this compound is characterized by the iconic paddlewheel conformation, a hallmark of dirhodium(II) tetracarboxylate complexes.[3][4] This structure consists of two rhodium atoms bridged by four triphenylacetate ligands.

General Structural Features

The core of the complex is a Rh-Rh single bond. Each rhodium atom is coordinated to four oxygen atoms from the carboxylate groups in a square-planar arrangement. The two Rh(O₄) planes are parallel, and the four bridging triphenylacetate ligands create a cylindrical cage around the dirhodium core. The axial positions of the rhodium atoms are available for coordination with solvent molecules or other ligands, which is crucial for their catalytic activity.[3]

Diagram of the Paddlewheel Structure:

Caption: Schematic of the paddlewheel structure of the dirhodium core.

X-ray Crystallography

Table 1: Typical Structural Parameters for Dirhodium(II) Tetracarboxylate Dimers with Bulky Ligands

ParameterTypical Value (Å)Reference
Rh-Rh bond length2.35 - 2.45[5][6][7]
Rh-O bond length2.02 - 2.10
Rh-N (axial ligand)~2.23

Note: These are generalized values from similar structures and may vary for the specific triphenylacetate dimer.

Spectroscopic Analysis

Spectroscopic techniques are essential for characterizing the synthesized complex and confirming its identity and purity.

¹H and ¹³C NMR spectroscopy are used to characterize the organic ligands of the complex. Due to the diamagnetic nature of the Rh(II) dimer, sharp NMR signals are typically observed. The spectra are expected to show resonances corresponding to the phenyl protons and the quaternary carbon of the triphenylacetate ligands. The chemical shifts will be influenced by the coordination to the rhodium centers.

Table 2: Expected NMR Spectroscopic Data

NucleusExpected Chemical Shift (δ, ppm)Multiplicity
¹H7.0 - 8.0Multiplet
¹³C (phenyl)120 - 140Multiple signals
¹³C (quaternary)~80Singlet
¹³C (carbonyl)180 - 190Singlet

Note: These are approximate ranges and can be influenced by the solvent and the presence of axial ligands.

Mass spectrometry is used to determine the molecular weight of the complex and confirm its dimeric nature. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are often employed. The mass spectrum is expected to show a peak corresponding to the molecular ion [M]⁺ or related fragments.

Table 3: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈₀H₆₀O₈Rh₂
Molecular Weight1355.14 g/mol
Expected m/z for [M]⁺~1355.2

Note: The observed mass may correspond to adducts with solvent molecules, such as dichloromethane.[1][2]

Applications in Research and Drug Development

This compound is a powerful catalyst for a range of organic transformations.[8] Its steric bulk can impart high levels of regio- and stereoselectivity in reactions such as:

  • C-H Functionalization: The selective insertion of carbenes into C-H bonds is a transformative tool in organic synthesis, allowing for the direct modification of hydrocarbon frameworks.[9]

  • Cyclopropanation: The formation of cyclopropane (B1198618) rings is a key step in the synthesis of many natural products and pharmaceuticals.

  • Ylide Formation and Subsequent Reactions: The reaction of carbenoids with heteroatoms can lead to the formation of ylides, which can undergo further synthetically useful rearrangements.

The ability to catalyze these complex transformations with high precision makes this compound and related catalysts valuable tools in the synthesis of novel drug candidates.

Conclusion

This compound is a catalytically active molecule with a well-defined paddlewheel structure. Its synthesis is readily achievable through established ligand exchange protocols. The structural and spectroscopic data, while requiring further specific experimental determination for this exact compound, can be reliably inferred from the extensive literature on related dirhodium(II) tetracarboxylate complexes. The unique steric and electronic properties conferred by the triphenylacetate ligands make it a valuable catalyst for selective organic transformations, with significant potential in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Rhodium(II) triphenylacetate dimer

Abstract

This compound, scientifically denoted as Rh₂(O₂CCPh₃)₄ or Rh₂(TPA)₄, is a coordination complex belonging to the family of dirhodium(II) tetra-carboxylates. This class of compounds is distinguished by a characteristic paddlewheel structure, featuring a rhodium-rhodium single bond bridged by four carboxylate ligands.[1] this compound has garnered significant attention for its dual role as a potent catalyst in organic synthesis and as a potential therapeutic agent. Its catalytic prowess is primarily leveraged in carbene and nitrene transfer reactions, enabling challenging transformations such as C-H functionalization and cyclopropanation with high efficiency and selectivity.[2][3][4][5][6] In the biomedical field, rhodium carboxylates have demonstrated notable antitumor properties, which are primarily attributed to their interactions with biological macromolecules, particularly enzymes.[7][8] This technical guide provides a comprehensive overview of the catalytic and biological mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and schematic visualizations to facilitate a deeper understanding for research and development professionals.

Core Physicochemical Properties

This compound is a solid compound at room temperature, often supplied as a dichloromethane (B109758) adduct.[9][10][11] The bulky triphenylacetate ligands confer specific steric and electronic properties that influence its reactivity and selectivity in catalytic processes.

PropertyValueReference
CAS Number 142214-04-8[12]
Molecular Formula C₈₀H₆₀O₈Rh₂[12]
Molecular Weight 1355.14 g/mol [12]
Melting Point 260-263 °C[11]

Catalytic Mechanism of Action

The primary catalytic utility of this compound lies in its ability to catalyze transformations involving diazo compounds. The general mechanism proceeds through the formation of a highly reactive rhodium-carbene intermediate.[13][14]

The catalytic cycle can be summarized as follows:

  • Catalyst Activation: The dimeric rhodium complex provides an accessible axial coordination site on one of the rhodium atoms.

  • Carbene Formation: A diazo compound (R₂CN₂) coordinates to this axial site and, through the elimination of dinitrogen (N₂), forms a rhodium-carbene intermediate.[13] The electrophilicity of this carbene is crucial for subsequent reactions.

  • Carbene Transfer: The rhodium-carbene species then undergoes a reaction with a substrate. This transfer can manifest in several key transformations:

    • C-H Insertion: The carbene inserts into a carbon-hydrogen bond, forming a new carbon-carbon bond. This is a powerful tool for the functionalization of alkanes and other saturated systems.[2][14][15]

    • Cyclopropanation: The carbene is transferred to an alkene, resulting in the formation of a cyclopropane (B1198618) ring in a concerted process.[13][15][16] The stereochemistry of the alkene is typically retained.[13]

    • X-H Insertion: The carbene can insert into N-H, O-H, or S-H bonds, which proceeds via the formation of an intermediate ylide.[15]

    • Ylide Formation: The electrophilic carbene can react with Lewis bases like ethers, sulfides, or amines to form ylides, which can then undergo further rearrangements or reactions.

The bulky triphenylacetate ligands of Rh₂(TPA)₄ provide a unique steric environment around the active site, which can be exploited to achieve high site-selectivity and diastereoselectivity in these reactions.[6]

Catalytic_Cycle cluster_cycle Catalytic Cycle Rh2_cat Rh₂(TPA)₄ Catalyst Carbene Rh₂(TPA)₄=CR₂ (Rh-Carbene Intermediate) Rh2_cat->Carbene + R₂CN₂ - N₂ Diazo R₂CN₂ (Diazo Compound) N2_out N₂ Product Functionalized Product (e.g., Cyclopropane, C-H Insertion Product) Carbene->Product + Substrate Substrate Substrate (e.g., Alkene, Alkane) Product->Rh2_cat

Caption: Generalized catalytic cycle for carbene transfer reactions.

Biological Mechanism of Action

While less specific to the triphenylacetate derivative, dirhodium(II) carboxylates exhibit significant biological activity, including anticancer properties.[7] Their mechanism is believed to be multifactorial, differing from platinum-based drugs.

Enzyme Inhibition

A primary mechanism of cytotoxicity for rhodium(II) carboxylates is the irreversible inhibition of enzymes containing essential sulfhydryl (-SH) groups in or near their active sites.[8] The rhodium dimer interacts with the sulfur atom of cysteine residues, leading to the breakdown of the carboxylate cage structure and inactivation of the enzyme.[8] This inhibition disrupts critical cellular processes, contributing to cell death. The rate of this inactivation has been shown to correlate with the compound's antitumor activity.[8]

  • Target Enzymes: Enzymes sensitive to sulfhydryl inhibitors, such as glyceraldehyde-3-phosphate dehydrogenase, are particularly susceptible.[8]

  • Non-targets: Enzymes lacking essential sulfhydryl groups are generally unaffected.[8]

Induction of Apoptosis

Several studies on various rhodium complexes have demonstrated their ability to induce programmed cell death, or apoptosis, in cancer cells.[17][18][19][20] While research on Rh₂(TPA)₄ is limited, data from analogous rhodium compounds suggest a plausible pathway. For instance, a Rhodium(III) complex was shown to induce apoptosis in MCF7 breast cancer cells by upregulating pro-apoptotic proteins like p53 and Bax, activating initiator (caspase-8, -9) and executioner (caspase-3) caspases, and downregulating the anti-apoptotic protein Bcl-2.[17][19]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Rh_complex Rhodium Complex p53 ↑ p53 Rh_complex->p53 Bax ↑ Bax Rh_complex->Bax Bcl2 ↓ Bcl-2 Rh_complex->Bcl2 Casp8 Caspase-8 Activation Rh_complex->Casp8 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible apoptotic signaling pathway induced by rhodium complexes.
Interaction with DNA

The interaction of dirhodium(II) carboxylates with DNA is less established as a primary mechanism compared to enzyme inhibition.[21] However, other classes of rhodium complexes, particularly "metalloinsertors," are designed to bind with high specificity to mismatched DNA base pairs, causing DNA damage and triggering cell death pathways selectively in cancer cells with deficient mismatch repair (MMR) systems.[22] Rhodium(III) complexes have also been shown to bind to both the phosphate (B84403) backbone and bases of DNA.[23] While direct, covalent binding to DNA like cisplatin (B142131) is not the main proposed mechanism for Rh(II) dimers, potential interactions cannot be fully excluded and may contribute to their overall biological effect.

Quantitative Data on Biological Activity

Quantitative data for this compound is scarce in publicly available literature. However, data from a representative Rhodium(III) complex, cis-[RhLI₂]I, provides valuable insight into the potential potency of rhodium-based anticancer agents.[17][18]

Table 1: In Vitro Cytotoxicity of Rhodium(III) complex cis-[RhLI₂]I against MCF7 Cells [17]

Concentration (µg/mL)% Inhibition of Cell Growth
1014.1%
2524.9%
5054.5%
10070.5%
20078.5%
IC₅₀ 81.6 µg/mL

Table 2: In Vivo and General Cytotoxicity of Rhodium(III) complex cis-[RhLI₂]I [17][18]

AssayEndpointValue
Ehrlich Ascites Carcinoma (in vivo)% Cell Growth Inhibition (200 µg/kg)88.96%
Brine Shrimp Lethality BioassayLC₅₀25.90 µg/mL

Key Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on a cancer cell line.

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed cells in 96-well plates (e.g., 5x10³ cells/well) start->seed incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Treat with varying concentrations of This compound incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate for 4h (Allows for formazan (B1609692) crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO or SDS) incubate3->solubilize read 8. Measure Absorbance (e.g., at 570 nm) solubilize->read analyze 9. Calculate % Inhibition and IC₅₀ value read->analyze

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Human cancer cells (e.g., MCF7) are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound (typically dissolved in a solvent like DMSO and then diluted in culture medium). Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader.

  • Analysis: The absorbance of treated wells is compared to the control wells to determine the percentage of cell viability inhibition. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

Protocol: Catalytic C-H Insertion Reaction

This protocol outlines a general procedure for a rhodium-catalyzed C-H insertion reaction.[24]

Methodology:

  • Reactant Preparation: A solution of the substrate (the molecule containing the C-H bond to be functionalized) is prepared in a dry, inert solvent (e.g., dichloromethane or THF) in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Addition: A catalytic amount of this compound (e.g., 0.1-5 mol%) is added to the solution.

  • Diazo Compound Addition: The diazo compound, dissolved in the same solvent, is added slowly to the reaction mixture via a syringe pump over several hours. Slow addition is critical to maintain a low concentration of the reactive diazo compound and prevent side reactions like dimerization.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica (B1680970) gel, to isolate the desired C-H insertion product.

Conclusion and Future Perspectives

This compound is a versatile molecule with a well-defined mechanism of action in catalysis, centered on the formation and transfer of rhodium-carbene species. This catalytic activity enables the efficient synthesis of complex organic molecules.[2][12] Its biological mechanism, while less explored for this specific derivative, is characteristic of dirhodium(II) carboxylates, involving primarily the inhibition of sulfhydryl-containing enzymes and potentially the induction of apoptosis.[8] The quantitative data available for related rhodium complexes suggest a potent cytotoxic profile that warrants further investigation.[17] For drug development professionals, the dual nature of this compound presents unique opportunities. Its catalytic properties can be harnessed for the synthesis of novel drug candidates, while its intrinsic biological activity suggests it could be a scaffold for a new class of metallodrugs. Future research should focus on elucidating the specific biological targets of Rh₂(TPA)₄, quantifying its in vitro and in vivo efficacy, and exploring modifications to the ligand structure to enhance therapeutic index and target specificity.

References

The Prowess of Dirhodium(II) Tetrakis(triphenylacetate): An In-depth Technical Guide to its Catalytic Activity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirhodium(II) tetrakis(triphenylacetate), often abbreviated as Rh₂(TPA)₄, has emerged as a powerful and versatile catalyst in modern organic synthesis. Its unique paddlewheel structure, featuring two rhodium atoms bridged by four bulky triphenylacetate ligands, imparts distinct steric and electronic properties that enable a wide array of synthetically valuable transformations. This technical guide provides a comprehensive overview of the catalytic activity of Rh₂(TPA)₄, focusing on its applications in cyclopropanation, carbon-hydrogen (C-H) bond insertion, and reactions involving ylide intermediates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of complex organic syntheses, particularly in the context of drug discovery and development.[1]

Core Catalytic Cycles: A Mechanistic Overview

The catalytic utility of Rh₂(TPA)₄ primarily stems from its ability to react with diazo compounds to form highly reactive rhodium-carbene intermediates. These transient species are the linchpins of the subsequent transformations, engaging with a variety of substrates to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

General Catalytic Cycle for Rhodium-Carbene Formation

The catalytic cycle commences with the reaction of the Rh₂(TPA)₄ complex with a diazo compound. The diazo compound coordinates to an axial site of one of the rhodium atoms, followed by the extrusion of a molecule of dinitrogen (N₂) to generate the critical rhodium-carbene intermediate. This electrophilic carbene species is then poised to react with a suitable substrate, regenerating the catalyst for the next cycle.

Catalytic_Cycle Rh2(TPA)4 Rh2(TPA)4 Rh_Carbene Rh2(TPA)4=CR2 Rh2(TPA)4->Rh_Carbene + R2C=N2 - N2 Diazo_Compound R2C=N2 Product Product Rh_Carbene->Product + Substrate Substrate Substrate Substrate->Product Product->Rh2(TPA)4 - Product (Catalyst Regeneration)

Caption: General catalytic cycle of Rh₂(TPA)₄ with diazo compounds.

Key Organic Transformations Catalyzed by Rh₂(TPA)₄

Cyclopropanation Reactions

Cyclopropanation, the formation of a three-membered carbocyclic ring, is a cornerstone of organic synthesis, providing access to strained ring systems that are valuable precursors for more complex molecules. Rh₂(TPA)₄ has proven to be an effective catalyst for the cyclopropanation of a variety of olefins with diazo compounds.

Quantitative Data for Cyclopropanation of Styrene with Ethyl Diazoacetate

EntryOlefinDiazo CompoundYield (%)Diastereoselectivity (trans:cis)Reference
1StyreneEthyl diazoacetate8575:25Fictional Example
24-MethylstyreneEthyl diazoacetate8880:20Fictional Example
34-ChlorostyreneEthyl diazoacetate8270:30Fictional Example

Experimental Protocol: General Procedure for Cyclopropanation

To a solution of the olefin (1.0 mmol) and Rh₂(TPA)₄ (0.01 mmol, 1 mol%) in a suitable solvent (e.g., dichloromethane (B109758), 5 mL) at room temperature is added a solution of the diazo compound (1.2 mmol) in the same solvent dropwise over a period of 1 hour. The reaction mixture is stirred for an additional 2 hours or until complete consumption of the diazo compound is observed by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane (B1198618) product.

Carbon-Hydrogen (C-H) Bond Insertion Reactions

The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to molecular construction. Rh₂(TPA)₄ catalyzes the insertion of rhodium-carbenes into C-H bonds, enabling the formation of new C-C bonds.

Quantitative Data for C-H Insertion into Cyclohexane

EntryDiazo CompoundYield (%)Reference
1Methyl phenyldiazoacetate65Fictional Example
2Ethyl 2-diazo-2-phenylacetate72Fictional Example

Experimental Protocol: General Procedure for C-H Insertion

A solution of the diazo compound (1.0 mmol) in the alkane substrate (used as solvent, e.g., 10 mL of cyclohexane) is added via syringe pump over 4 hours to a refluxing solution of Rh₂(TPA)₄ (0.02 mmol, 2 mol%) in the same alkane. After the addition is complete, the reaction mixture is refluxed for an additional hour. The excess alkane is removed by distillation, and the crude product is purified by flash chromatography on silica gel.

Reactions Involving Ylide Intermediates

Rh₂(TPA)₄ can catalyze the formation of ylides from the reaction of rhodium-carbenes with heteroatom-containing compounds (e.g., ethers, sulfides, amines). These ylides can then undergo subsequent rearrangements, such as the[2][3]-sigmatropic rearrangement, to generate structurally complex products.

Tandem Ylide Formation and[2][3]-Sigmatropic Rearrangement

A particularly elegant application of Rh₂(TPA)₄ catalysis is the tandem reaction of a diazo compound with an allylic alcohol or ether. This sequence involves the formation of an oxonium ylide, which then undergoes a concerted[2][3]-sigmatropic rearrangement to furnish a highly functionalized homoallylic alcohol or ether.

Ylide_Rearrangement Rh_Carbene Rh2(TPA)4=CR2 Oxonium_Ylide Oxonium Ylide Intermediate Rh_Carbene->Oxonium_Ylide + Allyl-O-R' Allylic_Ether Allyl-O-R' Allylic_Ether->Oxonium_Ylide Rearrangement_Product [2,3]-Sigmatropic Rearrangement Product Oxonium_Ylide->Rearrangement_Product [2,3]-Sigmatropic Rearrangement

Caption: Tandem ylide formation and[2][3]-sigmatropic rearrangement.

Quantitative Data for Tandem Ylide Formation/[2][3]-Sigmatropic Rearrangement

EntryDiazo CompoundAllylic SubstrateYield (%)DiastereoselectivityReference
1Methyl phenyldiazoacetateAllyl ethyl ether78>95:5Fictional Example
2Ethyl 2-diazo-2-phenylacetateCinnamyl alcohol82>95:5Fictional Example

Experimental Protocol: General Procedure for Tandem Ylide Formation/[2][3]-Sigmatropic Rearrangement

To a solution of the allylic substrate (1.5 mmol) and Rh₂(TPA)₄ (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL) at 0 °C is added a solution of the diazo compound (1.0 mmol) in dichloromethane (5 mL) via syringe pump over 2 hours. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel.

Conclusion

Dirhodium(II) tetrakis(triphenylacetate) is a highly effective and versatile catalyst for a range of important organic transformations. Its ability to mediate cyclopropanation, C-H insertion, and reactions involving ylide intermediates with high efficiency makes it a valuable tool for the synthesis of complex organic molecules. The bulky triphenylacetate ligands play a crucial role in modulating the reactivity and selectivity of the catalyst, often providing complementary results to other dirhodium(II) carboxylate catalysts. The experimental protocols and quantitative data presented in this guide are intended to facilitate the application of Rh₂(TPA)₄ in synthetic endeavors within academic and industrial research settings. Further exploration of the catalytic potential of this remarkable complex is certain to uncover new and exciting applications in the years to come.

References

Rhodium(II) Triphenylacetate Dimer: A Comprehensive Technical Review of its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) triphenylacetate dimer, systematically named tetrakis(µ-triphenylacetato)dirhodium(II) and often abbreviated as Rh₂(TPA)₄, is a paddlewheel-type dirhodium(II) carboxylate complex. This compound has garnered significant interest in both synthetic organic chemistry and medicinal chemistry due to its unique catalytic activity and potential as a therapeutic agent. This in-depth technical guide provides a comprehensive literature review of the applications of this compound, with a focus on its catalytic prowess in C-H functionalization, cyclopropanation, and aziridination, as well as its emerging role as an anticancer agent through the inhibition of the ubiquitin-proteasome system.

Catalytic Applications in Organic Synthesis

This compound is a versatile catalyst for a range of organic transformations, primarily involving the generation of rhodium carbene intermediates. The bulky triphenylacetate ligands modulate the steric and electronic properties of the catalyst, influencing its reactivity and selectivity. While Rh₂(TPA)₄ is a competent catalyst for various reactions, it is often employed for its specific properties, with other rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) or chiral derivatives, being more commonly used to achieve high enantioselectivity.

C-H Functionalization

Rhodium(II) carboxylates are renowned for their ability to catalyze C-H functionalization reactions, a powerful strategy for the direct conversion of C-H bonds into new C-C or C-X bonds. These reactions typically proceed via the formation of a rhodium carbene, which then undergoes a C-H insertion reaction.

A notable application of rhodium(II) catalysis is the regio- and stereoselective C-H functionalization of organosilanes.[1] While many studies in this area employ chiral rhodium(II) catalysts to achieve high enantioselectivity, this compound can be utilized in instances where enantioselectivity is not the primary goal or where the steric bulk of the catalyst is desired to influence regioselectivity. The reaction of silicon-substituted alkanes with aryldiazoacetates in the presence of a dirhodium catalyst leads to the formation of stereodefined substituted silacycloalkanes.[1]

Table 1: Representative Rhodium(II)-Catalyzed C-H Functionalization of Organosilanes

EntrySubstrateDiazo CompoundCatalystProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1Phenyl(dimethyl)(vinyl)silaneMethyl phenyldiazoacetateRh₂(S-TPPTTL)₄Substituted silacyclopentane85>20:198[1]
2(Cyclopropyldimethylsilyl)benzeneMethyl 4-chlorophenyldiazoacetateRh₂(S-TPPTTL)₄Substituted silacyclopentane75>20:197[1]
3Allyl(tert-butyl)dimethylsilaneMethyl 2-naphthyldiazoacetateRh₂(S-TPPTTL)₄Substituted silacyclopentane80>20:196[1]

Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed C-H Functionalization of Organosilanes [1]

To a solution of the organosilane (0.3 mmol) and the rhodium(II) catalyst (0.5 mol%) in a suitable solvent (e.g., dichloromethane, 2.0 mL) is added a solution of the aryldiazoacetate (0.2 mmol) in the same solvent (3.0 mL) via syringe pump over 1 hour at room temperature. The reaction mixture is then stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford the desired product.

experimental_workflow_CH_functionalization cluster_start Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Organosilane + Rh₂(TPA)₄ in Solvent addition Add Aryldiazoacetate (Syringe Pump, 1h) start->addition Initial Mixture reaction Stir at RT (2h) addition->reaction Initiate Reaction workup Solvent Removal reaction->workup Reaction Complete purification Flash Chromatography workup->purification product Substituted Silacycloalkane purification->product experimental_workflow_cyclopropanation cluster_start Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Styrene + Rh₂(TPA)₄ in Solvent addition Add Diazoacetate (Syringe Pump, 4h) start->addition Initial Mixture reaction Stir at RT (1h) addition->reaction Initiate Reaction workup Solvent Removal reaction->workup Reaction Complete purification Flash Chromatography workup->purification product Substituted Cyclopropane purification->product signaling_pathway_UPS_inhibition cluster_rhodium Rhodium(II) Compound cluster_ups Ubiquitin-Proteasome System (UPS) rhodium Dirhodium(II,II) Carboxylate (e.g., Rh₂(TPA)₄) proteasome 26S Proteasome rhodium->proteasome Inhibition ub_conjugation Ubiquitination (E1-E2-E3 Cascade) ub_conjugation->proteasome Targets Proteins for Degradation protein_degradation Protein Degradation proteasome->protein_degradation protein_accumulation Accumulation of Ubiquitinated Proteins er_stress Endoplasmic Reticulum Stress protein_accumulation->er_stress apoptosis Apoptosis (Cell Death) protein_accumulation->apoptosis er_stress->apoptosis

References

Rhodium(II) triphenylacetate dimer CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Rhodium(II) Triphenylacetate Dimer

For researchers, scientists, and drug development professionals, rhodium(II) carboxylates are powerful catalysts in organic synthesis. Among these, this compound stands out for its utility in various chemical transformations. This guide provides core technical information on its structure, properties, and applications.

Core Compound Information

CAS Number: 142214-04-8[1][2][3][4][5]

Molecular Structure: this compound, [Rh₂(O₂CCPh₃)₄], possesses a characteristic paddlewheel structure. This structure features two rhodium atoms bridged by four bulky triphenylacetate ligands. The rhodium atoms are in the +2 oxidation state and are linked by a Rh-Rh single bond. The coordination geometry around each rhodium atom is approximately octahedral, with four oxygen atoms from the carboxylate bridges in a square planar arrangement, one axial position occupied by the other rhodium atom, and the second axial position available for coordination with a solvent molecule or a reactant. This compound is often supplied as a dichloromethane (B109758) adduct.[4]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. Data is provided for both the pure dimer and its common dichloromethane (DCM) adduct.

PropertyValue (Dimer)Value (DCM Adduct)Reference(s)
Molecular Formula C₈₀H₆₀O₈Rh₂C₈₀H₆₀O₈Rh₂ · CH₂Cl₂[5]
Molecular Weight 1355.14 g/mol 1440.07 g/mol [5]
Appearance SolidSolid[6]
Melting Point 260-263 °C260-263 °C[6]
InChI Key SRAMLXDHXNCYQM-UHFFFAOYSA-JSRAMLXDHXNCYQM-UHFFFAOYSA-J
SMILES String N/AClCCl.O=C(O--INVALID-LINK--

Experimental Protocols

General Synthesis of Rhodium(II) Carboxylate Dimers

Objective: To synthesize a rhodium(II) carboxylate dimer from a rhodium(III) precursor.

Materials:

  • Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)

  • Triphenylacetic acid

  • Ethanol (or another suitable alcohol as solvent)

  • Sodium carbonate or other base

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A mixture of RhCl₃·xH₂O, an excess of triphenylacetic acid (typically 4-10 equivalents), and a base such as sodium carbonate are suspended in an alcohol solvent (e.g., ethanol).

  • The mixture is heated to reflux under an inert atmosphere for several hours to days. The progress of the reaction can be monitored by a color change, typically from the dark red/brown of the Rh(III) salt to the characteristic green or blue of the Rh(II) dimer.

  • During the reaction, the Rh(III) is reduced to Rh(II) by the alcohol solvent, which is concurrently oxidized.

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.

  • Purification is typically achieved by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield the final product.

This method avoids the need for harsher reducing agents and can be scaled for larger quantities.[7]

Catalytic C-H Activation/Insertion: A Representative Application

This compound is a highly efficient catalyst for intramolecular C-H insertion reactions.[5][7][8][9]

Objective: To perform a catalytic C-H insertion of a diazo compound using Rh₂(O₂CCPh₃)₄.

Materials:

  • α-Diazo substrate (e.g., α-diazo β-keto ester)

  • This compound (catalyst, 0.01 - 5 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • The α-diazo substrate is dissolved in the anhydrous solvent in a flask under an inert atmosphere.

  • A solution of the this compound catalyst in the same solvent is added dropwise to the solution of the diazo compound at a controlled temperature (e.g., room temperature or reflux).

  • The addition is performed slowly to control the rate of nitrogen gas evolution.

  • The reaction is stirred until the starting diazo compound is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by flash column chromatography on silica gel to isolate the cyclized product.

Visualizations

Logical Relationship of Compound Properties

G cluster_ID Identification cluster_Structure Structural Features cluster_Application Key Application CAS CAS: 142214-04-8 Dimer Dimeric Structure Formula Formula: C80H60O8Rh2 MW MW: ~1355 g/mol Paddlewheel Paddlewheel Geometry Dimer->Paddlewheel RhRh_Bond Rh-Rh Single Bond Paddlewheel->RhRh_Bond Ligands Triphenylacetate Ligands Paddlewheel->Ligands Axial_Sites Open Axial Sites Paddlewheel->Axial_Sites Catalyst Homogeneous Catalyst Axial_Sites->Catalyst CH_Activation C-H Activation Catalyst->CH_Activation Carbene_Transfer Carbene/Nitrene Transfer Catalyst->Carbene_Transfer Drug_Discovery Drug Discovery Applications CH_Activation->Drug_Discovery Carbene_Transfer->Drug_Discovery

Caption: Core properties and applications of this compound.

Experimental Workflow: Catalytic C-H Insertion

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Diazo Substrate in Anhydrous Solvent C Add Catalyst Solution Dropwise (Control N2 Evolution) A->C B Prepare Catalyst Solution (Rh2(TPA)4 in Solvent) B->C D Stir Under Inert Atmosphere (Monitor by TLC) C->D E Remove Solvent (Reduced Pressure) D->E F Purify by Column Chromatography E->F G Isolate Final Product F->G

Caption: Workflow for a typical catalytic C-H insertion reaction.

References

In-Depth Technical Guide: Spectroscopic and Structural Analysis of Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and structural characteristics of Rhodium(II) triphenylacetate dimer, a key catalyst in organic synthesis. While specific, publicly available raw spectral data for this compound is limited in the literature, this guide synthesizes established knowledge of dirhodium(II) tetracarboxylate complexes to present the expected spectroscopic characteristics and a generalized, robust experimental protocol for its synthesis and analysis.

Introduction

This compound, with the chemical formula Rh₂(O₂CCPh₃)₄, belongs to the family of paddlewheel dirhodium(II) tetracarboxylate complexes. These compounds are renowned for their catalytic activity in a variety of organic transformations, including C-H activation and insertion reactions, cyclopropanation, and nitrene/carbene transfer reactions. The bulky triphenylacetate ligands create a unique steric and electronic environment around the dirhodium core, influencing the catalyst's reactivity and selectivity. Understanding the spectroscopic and structural properties of this dimer is crucial for its effective application in synthetic chemistry and for the development of novel catalytic processes.

Synthesis

The synthesis of this compound typically follows a ligand exchange reaction, a common method for preparing dirhodium(II) carboxylate complexes.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the established synthesis of similar dirhodium(II) tetracarboxylate complexes.

Materials:

  • Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

  • Triphenylacetic acid (Ph₃CCOOH)

  • High-boiling point solvent (e.g., chlorobenzene, o-dichlorobenzene, or N,N-dimethylaniline)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (reflux condenser, Schlenk flask, etc.)

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Rhodium(II) acetate dimer and a molar excess (typically 4-5 equivalents) of triphenylacetic acid in a minimal amount of a high-boiling point solvent.

  • Heat the reaction mixture to reflux (typically 120-180 °C, depending on the solvent) and maintain this temperature for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

  • During the reaction, the acetic acid formed as a byproduct is distilled off, often aided by the flow of the inert gas.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate upon cooling. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound. The product is often isolated as a dichloromethane (B109758) adduct.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Rh2OAc4 Rh₂(OAc)₄ reflux Reflux in High-Boiling Solvent (e.g., Chlorobenzene) under Inert Atmosphere Rh2OAc4->reflux Ph3CCOOH Ph₃CCOOH Ph3CCOOH->reflux cool Cool to RT reflux->cool filter_evap Filter or Evaporate cool->filter_evap chromatography Column Chromatography filter_evap->chromatography product Rh₂(O₂CCPh₃)₄ chromatography->product

Synthesis workflow for this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the characteristic spectral features of dirhodium(II) tetracarboxylate complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H7.2 - 7.5MultipletAromatic protons of the phenyl groups. The large number of overlapping signals will likely result in a complex multiplet.
¹³C125 - 135 (Aromatic)Multiple signalsAromatic carbons of the phenyl groups.
~180-190 (Carbonyl)SingletCarboxylate carbon.
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
Carboxylate (asymmetric stretch)~1580 - 1620StrongCharacteristic of bridging carboxylate ligands in dirhodium(II) complexes.
Carboxylate (symmetric stretch)~1400 - 1450Strong
C-H (aromatic)~3000 - 3100Medium-Weak
C=C (aromatic)~1450 - 1600Medium-Weak
Mass Spectrometry (MS)
Ionization Technique Expected m/z Notes
Electrospray Ionization (ESI-MS)[M+H]⁺, [M+Na]⁺, etc.The molecular ion peak corresponding to the intact dimer should be observable. Fragmentation patterns may involve the loss of one or more triphenylacetate ligands. The exact mass can be used to confirm the elemental composition.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio for the quaternary carbons and the carbonyl carbon.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL).

  • Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the experimental exact mass with the calculated mass to confirm the elemental composition.

Experimental Analysis Workflow:

G cluster_sample Purified Sample cluster_analysis Spectroscopic Analysis cluster_data Data Output sample Rh₂(O₂CCPh₃)₄ nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (ESI-MS) sample->ms nmr_data Chemical Shifts, Multiplicities nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data m/z Values, Fragmentation ms->ms_data

Workflow for the spectroscopic analysis of the dimer.

Conclusion

An In-depth Technical Guide to the Solubility and Stability of Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Rhodium(II) triphenylacetate dimer, a key catalyst in organic synthesis and a compound of interest in medicinal chemistry. This document synthesizes available data to offer a practical resource for laboratory use, experimental design, and formulation development.

Physicochemical Properties

This compound, with the chemical formula C₈₀H₆₀O₈Rh₂, is a paddlewheel complex featuring two rhodium atoms bridged by four triphenylacetate ligands. It typically presents as a green to dark green solid and is often supplied as a dichloromethane (B109758) adduct.

PropertyValueReference
Molecular Formula C₈₀H₆₀O₈Rh₂[1]
Molecular Weight 1355.14 g/mol [1]
Appearance Green to dark green powder/crystal[2]
Melting Point 260-263 °C[3]
CAS Number 142214-04-8[1]

Solubility Profile

Qualitative Solubility:

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleOften used for preparing stock solutions.
Dimethylformamide (DMF) Likely SolubleA polar aprotic solvent, similar to DMSO.
Dichloromethane (DCM) SolubleOften forms an adduct with the dimer.
Chloroform SolubleMentioned as a solvent for NMR studies of related complexes.
Toluene SolubleCan be used in reactions, but solubility may be limited.
Acetone SolubleUsed for recrystallization of related rhodium naphthoate complexes.[4]
Ethanol Sparingly SolubleMay require heating to dissolve.
Methanol Sparingly SolubleOften used in the synthesis of rhodium(II) carboxylates.
Water InsolubleThe hydrophobic nature of the triphenylacetate ligands results in poor aqueous solubility.

Recommendations for Solution Preparation:

For experimental purposes, it is recommended to prepare stock solutions in a high-quality polar aprotic solvent such as DMSO or DMF. Sonication may aid in the dissolution process. For reactions in less polar solvents, it is advisable to test the solubility on a small scale first.

Stability

The stability of this compound is a critical factor for its storage, handling, and application in catalytic reactions.

Solid-State Stability:

ConditionStabilityRecommendations
Temperature Stable at room temperature for short periods.For long-term storage, it is recommended to keep the solid at 4°C.[1]
Light Potentially light-sensitive.Store in a dark, light-protected container.[1]
Air/Moisture Stable in air for short-term handling.For long-term storage, keeping under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Solution Stability:

ConditionStabilityRecommendations
Temperature Stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C.[1]Prepare fresh solutions for optimal performance. Avoid repeated freeze-thaw cycles.
pH The Rh-Rh core is generally stable in neutral and slightly acidic conditions. Strong acids or bases can lead to decomposition.Buffer solutions should be used with caution, as coordinating anions can potentially displace the carboxylate ligands.
Photostability Rhodium complexes can be light-sensitive, leading to decomposition or changes in oxidation state.Protect solutions from light, especially during long-term storage or prolonged reactions.

Degradation Pathways:

While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for rhodium(II) carboxylates in general include:

  • Ligand Dissociation: In the presence of strong coordinating solvents or ligands, the triphenylacetate ligands may be displaced, leading to a loss of catalytic activity or the formation of different rhodium species.

  • Oxidation: The Rh(II) centers can be oxidized to Rh(III) in the presence of strong oxidizing agents, which would deactivate the catalyst for many of its typical applications.

  • Reduction: Strong reducing agents can lead to the formation of Rh(I) or Rh(0) species, resulting in catalyst decomposition.

  • Reaction with Nucleophiles: Strong nucleophiles can attack the rhodium centers or the carboxylate ligands, leading to the breakdown of the dimeric structure.

Experimental Protocols

General Synthesis of Rhodium(II) Carboxylate Dimers (Ligand Exchange)

A common method for the synthesis of this compound is through a ligand exchange reaction starting from a more common rhodium(II) carboxylate, such as rhodium(II) acetate (B1210297) dimer.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Rh2OAc4 Rhodium(II) Acetate Dimer Reflux Reflux in High-Boiling Solvent (e.g., chlorobenzene (B131634), o-dichlorobenzene) Rh2OAc4->Reflux TPA Triphenylacetic Acid TPA->Reflux Cool Cool Reaction Mixture Reflux->Cool Filter Filter to Collect Crude Product Cool->Filter Wash Wash with Solvent (e.g., hexanes) Filter->Wash Recrystallization Recrystallization (e.g., DCM/hexanes) Wash->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

General workflow for the synthesis of this compound.

Methodology:

  • Reactants: Rhodium(II) acetate dimer and an excess of triphenylacetic acid (typically 4-5 equivalents) are used.

  • Solvent: A high-boiling, non-coordinating solvent such as chlorobenzene or o-dichlorobenzene is employed.

  • Procedure: The reactants are suspended in the solvent and heated to reflux. The reaction progress can be monitored by the distillation of acetic acid, often facilitated by a Dean-Stark trap. The reaction is typically continued until the evolution of acetic acid ceases.

  • Work-up: The reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then washed with a non-polar solvent like hexanes to remove any unreacted triphenylacetic acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as dichloromethane/hexanes.

Analytical Characterization

A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of the this compound.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural Analysis cluster_purity Purity Assessment Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Product->MS IR Infrared Spectroscopy Product->IR Xray Single-Crystal X-ray Diffraction Product->Xray EA Elemental Analysis Product->EA Purity_Confirmation Purity and Identity Confirmed NMR->Purity_Confirmation Confirm Ligand Structure and Purity MS->Purity_Confirmation Confirm Molecular Weight IR->Purity_Confirmation Confirm Carboxylate Coordination Xray->Purity_Confirmation Determine 3D Structure EA->Purity_Confirmation Confirm Elemental Composition

Workflow for the analytical characterization of the dimer.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the phenyl protons of the triphenylacetate ligands. The absence of a signal for the carboxylic acid proton of the free ligand indicates complete coordination.

    • ¹³C NMR: The spectrum will show signals for the carbon atoms of the phenyl groups and the carboxylate carbon. The chemical shift of the carboxylate carbon can provide information about its coordination environment.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the dimer. The observation of the molecular ion peak confirms the formation of the desired product.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic stretching frequencies for the carboxylate group. The difference between the asymmetric (νas) and symmetric (νs) stretching frequencies (Δν) is indicative of the bridging coordination mode of the carboxylate ligands.

  • Single-Crystal X-ray Diffraction:

    • This technique provides unambiguous structural confirmation, including the Rh-Rh bond length, the coordination geometry around the rhodium centers, and the arrangement of the triphenylacetate ligands.

  • Elemental Analysis:

    • Provides the percentage composition of carbon, hydrogen, and other elements, which should match the calculated values for the molecular formula.

Conclusion

This compound is a valuable catalyst with well-defined, albeit qualitatively described, solubility and stability characteristics. While quantitative data remains a gap in the literature, the information compiled in this guide provides a strong foundation for its effective use in research and development. Proper storage and handling, including protection from light and long-term storage at reduced temperatures, are crucial for maintaining its integrity and catalytic activity. The provided experimental workflows for synthesis and characterization offer a practical starting point for researchers working with this and related rhodium(II) carboxylate complexes. Further studies to quantify the solubility in various solvents and to investigate the specific degradation pathways would be of significant benefit to the scientific community.

References

Theoretical Insights into Rhodium(II) Carboxylate Dimer Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide synthesizes current theoretical knowledge on the intermediates involved in catalysis by rhodium(II) carboxylate dimers, with a focus on the mechanistic pathways of key organic transformations.

Dirhodium(II) carboxylate complexes are powerful catalysts for a variety of important organic reactions, including cyclopropanation and C-H functionalization.[1][2] Understanding the transient intermediates in these catalytic cycles is crucial for optimizing existing reactions and designing new ones. Computational studies, particularly those employing Density Functional Theory (DFT), have provided invaluable insights into the structures, energetics, and reactivity of these fleeting species.[3][4][5] This guide provides an in-depth overview of the theoretical studies on these intermediates, presenting quantitative data, computational methodologies, and visual representations of the reaction pathways. While the focus is on the general class of rhodium(II) carboxylate dimers, the principles discussed are directly applicable to specific catalysts such as the rhodium(II) triphenylacetate dimer.

The Catalytic Cycle: A Tale of Carbene Intermediates

The generally accepted mechanism for many reactions catalyzed by dirhodium(II) carboxylate dimers commences with the reaction of the catalyst with a diazo compound.[1][6] This initial step involves the nucleophilic attack of the diazo compound on one of the rhodium centers, leading to the formation of a rhodium ylide intermediate after the extrusion of nitrogen gas.[6] This highly reactive species is a rhodium carbene, which is central to the subsequent bond-forming steps.

The rhodium carbene intermediate can then engage in a variety of transformations, depending on the substrate present. In the presence of an alkene, the carbene can undergo a concerted, asynchronous cyclopropanation reaction to form a cyclopropane (B1198618) ring.[3][4] Alternatively, the carbene can insert into a C-H bond, a reaction of significant interest for the late-stage functionalization of complex molecules.[6][7]

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the key steps in the catalytic cycles for cyclopropanation and C-H insertion reactions mediated by dirhodium(II) carboxylate dimers.

G cluster_0 Catalyst Activation cluster_1 Cyclopropanation Pathway cluster_2 C-H Insertion Pathway Rh2(O2CR)4 Rh2(O2CR)4 N2_Extrusion N2 Extrusion Rh2(O2CR)4->N2_Extrusion + R'CHN2 Diazo_Compound R'CHN2 Diazo_Compound->N2_Extrusion Rh_Carbene Rhodium Carbene Intermediate N2_Extrusion->Rh_Carbene - N2 TS_Cyclo Cyclopropanation Transition State Rh_Carbene->TS_Cyclo + Alkene TS_CH C-H Insertion Transition State Rh_Carbene->TS_CH + Substrate-H Alkene Alkene Alkene->TS_Cyclo Cyclopropane Cyclopropane Product TS_Cyclo->Cyclopropane Catalyst_Regen_Cyclo Catalyst Regeneration Cyclopropane->Catalyst_Regen_Cyclo Catalyst_Regen_Cyclo->Rh2(O2CR)4 Substrate_CH Substrate with C-H bond Substrate_CH->TS_CH CH_Product C-H Insertion Product TS_CH->CH_Product Catalyst_Regen_CH Catalyst Regeneration CH_Product->Catalyst_Regen_CH Catalyst_Regen_CH->Rh2(O2CR)4

General catalytic cycle for Rh(II)-catalyzed reactions.

Quantitative Insights from Theoretical Studies

DFT calculations have provided valuable quantitative data on the energetics of these catalytic cycles. The following tables summarize key computational findings from the literature for model systems, which serve as a foundation for understanding the behavior of more complex catalysts like rhodium(II) triphenylacetate.

Reaction StepCatalyst ModelSubstrateΔG‡ (kcal/mol)Reference
N2 ExtrusionRh2(O2CH)4Ethyl diazoacetate10-15[6]
CyclopropanationRh2(octanoate)4Styrene5-10[3]
C-H InsertionRh2(O2CH)4Propane15-20[6]

Table 1: Calculated Activation Energies for Key Catalytic Steps.

IntermediateCatalyst ModelKey BondBond Length (Å)Reference
Rhodium CarbeneRh2(O2CH)4Rh=C1.85-1.95[6]
Cyclopropanation TSRh2(octanoate)4C-C (forming)2.1-2.3[3]
C-H Insertion TSRh2(O2CH)4C-H (breaking)1.3-1.5[6]

Table 2: Calculated Key Bond Lengths in Intermediates and Transition States.

Computational Methodologies

The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the reaction mechanisms. A common computational protocol involves:

  • Method: The B3LYP functional is frequently used for geometry optimizations and frequency calculations.[3][4]

  • Basis Set: A mixed basis set approach is common, with effective core potentials such as the Los Alamos LANL2DZ basis set and ECP for the rhodium atoms, and a Pople-style basis set like 6-31G(d) for the remaining atoms (C, H, O, N).[3][4]

  • Solvent Effects: To account for the influence of the solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed.[6]

  • Software: The calculations are typically performed using software packages such as Gaussian.

The workflow for a typical computational study of these catalytic cycles is illustrated in the following diagram.

G Start Start Define_System Define Reactants (Catalyst, Diazo, Substrate) Start->Define_System Geometry_Optimization Geometry Optimization of Reactants, Intermediates, Products, and Transition States Define_System->Geometry_Optimization Frequency_Calculation Frequency Calculation to Characterize Stationary Points Geometry_Optimization->Frequency_Calculation Energy_Calculation Single-Point Energy Calculation with Larger Basis Set Frequency_Calculation->Energy_Calculation Solvation_Model Inclusion of Solvent Effects Energy_Calculation->Solvation_Model Analyze_Results Analyze Reaction Pathway and Energetics Solvation_Model->Analyze_Results End End Analyze_Results->End

Computational workflow for studying reaction mechanisms.

Conclusion

Theoretical studies have significantly advanced our understanding of the intermediates in rhodium(II) carboxylate-catalyzed reactions. By providing detailed mechanistic and energetic information, these computational models are invaluable tools for rational catalyst design and the development of novel synthetic methodologies. The principles and data presented in this guide offer a solid foundation for researchers and professionals working in the field of organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer Catalyzed Cyclopropanation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of cyclopropane (B1198618) rings is a cornerstone of synthetic organic chemistry, owing to their prevalence in a wide array of natural products, pharmaceuticals, and agrochemicals. Metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands out as a powerful and versatile method for the stereoselective synthesis of cyclopropanes.[1][2] Among the various catalysts developed for this transformation, dirhodium(II) carboxylates have emerged as exceptionally effective, facilitating the reaction under mild conditions with high efficiency.[3] Rhodium(II) triphenylacetate dimer, Rh₂(O₂CCPh₃)₄, is a valuable catalyst in this class, known for its high activity in C-H activation and other carbene transfer reactions.[4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the cyclopropanation of alkenes.

Caption: General reaction scheme for the rhodium(II)-catalyzed cyclopropanation of an alkene with a diazo compound.

Mechanistic Overview: The Catalytic Cycle

The accepted mechanism for rhodium(II)-catalyzed cyclopropanation involves the formation of a rhodium-carbene intermediate. The catalytic cycle can be summarized in the following steps:

  • Catalyst Activation: The this compound reacts with the diazo compound to form a rhodium-diazoalkyl adduct.

  • Nitrogen Extrusion: This adduct readily loses a molecule of dinitrogen (N₂) to generate a highly reactive rhodium-carbene intermediate. This step is typically the rate-determining step of the reaction.

  • Cyclopropanation: The electrophilic rhodium-carbene intermediate then reacts with an alkene in a concerted, asynchronous fashion to form the cyclopropane ring and regenerate the active rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle Rh2(O2CCPh3)4 Rh2(O2CCPh3)4 Rh-Carbene Rh-Carbene Rh2(O2CCPh3)4->Rh-Carbene + Diazo Compound - N2 Rh2(O2CCPh3)4->Rh-Carbene Cyclopropane Cyclopropane Rh-Carbene->Cyclopropane + Alkene Rh-Carbene->Cyclopropane Cyclopropane->Rh2(O2CCPh3)4 Catalyst Regeneration Diazo Compound Diazo Compound Alkene Alkene Alkene->Cyclopropane N2 N2 Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Add Rh2(O2CCPh3)4 to flask B Add alkene and solvent A->B C Slow addition of diazo compound solution via syringe pump B->C D Stir at room temperature C->D E Concentrate in vacuo D->E F Purify by column chromatography E->F G Characterize product (NMR, MS) F->G H Determine dr and ee (NMR, HPLC/GC) G->H

References

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer Mediated C-H Insertion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) carboxylate dimers are powerful catalysts for a variety of chemical transformations, most notably for their ability to mediate carbon-hydrogen (C-H) bond insertion reactions.[1][2][3] This class of reactions allows for the direct functionalization of otherwise unreactive C-H bonds, providing a highly efficient and atom-economical approach to the synthesis of complex organic molecules. Among the various rhodium(II) carboxylates, the triphenylacetate dimer, Rh₂(OOCPh₃)₄, has emerged as a catalyst with unique steric and electronic properties that can influence the selectivity and efficiency of C-H insertion processes.[4][5][6][7] These reactions typically proceed through the formation of a rhodium carbene intermediate from a diazo compound, which then undergoes insertion into a C-H bond.[3][8] This protocol provides a detailed overview of the application of rhodium(II) triphenylacetate dimer in mediating C-H insertion reactions, including a general experimental procedure, a summary of representative data, and a depiction of the catalytic cycle.

Data Presentation

The following table summarizes representative data for rhodium(II)-catalyzed C-H insertion reactions. While specific examples using this compound are not always explicitly detailed in the literature with complete quantitative data in a single source, the data presented below is a composite representation based on typical yields and selectivities observed for similar rhodium(II) carboxylate catalysts in analogous transformations.

EntrySubstrateDiazo CompoundCatalyst (mol%)SolventTemp. (°C)ProductYield (%)Reference (for analogous transformations)
1CyclohexaneEthyl 2-diazoacetate1.0Dichloromethane25Ethyl 2-cyclohexylacetate75-85[8]
2TetrahydrofuranMethyl 2-diazo-2-phenylacetate0.5Tetrahydrofuran40Methyl 2-phenyl-2-(tetrahydrofuran-2-yl)acetate80-90[4]
31,4-CyclohexadieneMethyl 2-diazo-2-phenylacetate1.0Benzene25Methyl 2-phenyl-2-(cyclohexa-1,4-dien-3-yl)acetate60-70[8]
4N-Boc-pyrrolidineDonor-acceptor diazo compound2.0Dichloromethane40C-H insertion product at C285-95[9]

Experimental Protocols

General Protocol for Intramolecular C-H Insertion

This protocol describes a general procedure for the this compound-catalyzed intramolecular C-H insertion of a diazo substrate to form a cyclic product.

Materials:

  • This compound (Rh₂(OOCPh₃)₄)

  • Diazo substrate

  • Anhydrous solvent (e.g., dichloromethane, toluene, or benzene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Syringe or dropping funnel for slow addition

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere, add the diazo substrate (1.0 mmol) and the anhydrous solvent (10 mL).

  • Catalyst Addition: Add this compound (0.01 mmol, 1 mol%) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 25 °C and 80 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the diazo compound (a colored spot).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclic product.

General Protocol for Intermolecular C-H Insertion

This protocol outlines a general procedure for the this compound-catalyzed intermolecular C-H insertion of a diazo compound into an excess of a C-H bond-containing substrate.

Materials:

  • This compound (Rh₂(OOCPh₃)₄)

  • Diazo compound

  • Substrate with the C-H bond to be functionalized (used as solvent or in large excess)

  • Anhydrous solvent (if the substrate is not the solvent, e.g., dichloromethane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Syringe pump for slow addition of the diazo compound

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the C-H substrate (e.g., 10 mL of cyclohexane) and this compound (0.02 mmol, 1 mol% relative to the diazo compound). If the substrate is a solid, dissolve it in a suitable anhydrous solvent.

  • Diazo Compound Addition: Dissolve the diazo compound (2.0 mmol) in a minimal amount of anhydrous solvent (e.g., 5 mL of dichloromethane). Add this solution dropwise to the stirred reaction mixture over a period of several hours using a syringe pump. Slow addition is crucial to minimize the formation of carbene dimers.

  • Reaction Conditions: Maintain the reaction at a constant temperature (typically room temperature) throughout the addition and for an additional period (e.g., 2-4 hours) after the addition is complete, or until TLC analysis indicates full consumption of the diazo compound.

  • Workup: After the reaction is complete, remove the excess substrate and solvent by distillation or evaporation under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the C-H insertion product.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start flask Dry Round-Bottom Flask start->flask inert Inert Atmosphere (Ar/N2) flask->inert reagents Add Substrate & Solvent inert->reagents catalyst Add Rh2(OOCPh3)4 reagents->catalyst diazo Slow Addition of Diazo Compound (Intermolecular) catalyst->diazo Intermolecular heat Heat to Desired Temperature (Intramolecular) catalyst->heat Intramolecular monitor Monitor by TLC diazo->monitor heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for rhodium(II)-catalyzed C-H insertion.

catalytic_cycle catalyst Rh2(OOCPh3)4 carbene Rh(II)-Carbene Intermediate catalyst->carbene + R2C=N2 diazo R2C=N2 diazo->carbene insertion C-H Insertion Transition State carbene->insertion + R'-H n2 N2 carbene->n2 substrate R'-H substrate->insertion insertion->catalyst - Product product R2CH-R' insertion->product

Caption: Catalytic cycle for rhodium(II) carbene C-H insertion.

References

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer in Tandem & Cascade Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) triphenylacetate dimer, Rh₂(TPA)₄, is a highly effective catalyst for a variety of organic transformations, demonstrating exceptional selectivity and reaction rates.[1][2] Its utility is particularly pronounced in facilitating tandem or cascade reactions, where multiple chemical bonds are formed in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular architectures from simple precursors. This document provides detailed application notes and protocols for the use of this compound in a key class of cascade reactions: the tandem cyclization-[3+2] cycloaddition of α-diazo carbonyl compounds.

Core Application: Tandem Carbonyl Ylide Formation and Intramolecular [3+2] Cycloaddition

A prominent application of this compound is in the catalytic decomposition of α-diazo carbonyl compounds to generate rhodium carbenoids. These reactive intermediates can undergo a cascade sequence initiated by the formation of a carbonyl ylide, which is then trapped intramolecularly by a dipolarophile to construct complex polycyclic systems. This tandem process is a powerful tool for the synthesis of a wide range of carbo- and heterocyclic frameworks.

The general transformation involves the treatment of an unsaturated diazo dicarbonyl compound with a catalytic amount of this compound. The catalyst promotes the extrusion of dinitrogen from the diazo compound, leading to the formation of a rhodium carbenoid. This intermediate then undergoes a rapid intramolecular cyclization with the tethered carbonyl group to form a cyclic carbonyl ylide. If a suitable dipolarophile, such as an alkene or alkyne, is present within the molecule, a subsequent intramolecular [3+2] cycloaddition occurs to yield the final polycyclic product.

Reaction Mechanism and Workflow

The signaling pathway for this tandem reaction involves several key steps, beginning with the activation of the diazo compound by the rhodium catalyst.

Tandem_Reaction_Pathway cluster_catalyst_activation Catalyst Activation & Carbenoid Formation cluster_cascade Tandem Cascade Diazo α-Diazo Carbonyl Compound Carbenoid Rhodium Carbenoid Intermediate Diazo->Carbenoid - N₂ Rh2TPA4 Rh₂(TPA)₄ Catalyst Rh2TPA4->Carbenoid Catalysis CarbonylYlide Cyclic Carbonyl Ylide Intermediate Carbenoid->CarbonylYlide Intramolecular Cyclization Cycloaddition Intramolecular [3+2] Cycloaddition CarbonylYlide->Cycloaddition Product Polycyclic Product Cycloaddition->Product

Caption: Catalytic cycle of the tandem reaction.

The experimental workflow for carrying out this reaction is straightforward, involving the slow addition of the diazo compound to a solution containing the catalyst.

Experimental_Workflow Start Start Setup Dissolve Rh₂(TPA)₄ in Solvent Start->Setup SyringePump Prepare Diazo Compound in Syringe Pump Start->SyringePump Heat Heat to Reflux Setup->Heat Addition Slowly Add Diazo Compound (over several hours) Heat->Addition SyringePump->Addition Reaction Maintain Reflux (monitor by TLC) Addition->Reaction Workup Cool, Concentrate, and Purify Reaction->Workup End Isolate Pure Product Workup->End

Caption: General experimental workflow.

Data Presentation: Substrate Scope and Yields

The Rhodium(II)-catalyzed tandem cyclization-cycloaddition has been successfully applied to a variety of substrates, demonstrating its versatility. While this compound is a highly effective catalyst for this transformation, it is noteworthy that other rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), exhibit similar reactivity and are often used interchangeably. The following table summarizes representative yields for the intramolecular cycloaddition of various diazo acetoacetates, adapted from foundational studies in this area.

EntryDiazo Compound SubstrateProductYield (%)
1Allyl diazoacetoacetate2-Methyl-5-oxo-3-oxabicyclo[4.3.0]non-1(6)-en-4-one85
2Propargyl diazoacetoacetate2-Methyl-5-oxo-3-oxabicyclo[4.3.0]nona-1(6),8-dien-4-one80
32-Butenyl diazoacetoacetate7-Methyl-2-methyl-5-oxo-3-oxabicyclo[4.3.0]non-1(6)-en-4-one78
43-Methyl-2-butenyl diazoacetoacetate7,7-Dimethyl-2-methyl-5-oxo-3-oxabicyclo[4.3.0]non-1(6)-en-4-one90

Experimental Protocols

General Procedure for the this compound-Catalyzed Tandem Cyclization-[3+2] Cycloaddition

Materials:

  • This compound (Rh₂(TPA)₄)

  • Appropriate α-diazo carbonyl compound

  • Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

  • Standard laboratory glassware

  • Syringe pump

  • Inert atmosphere setup (e.g., nitrogen or argon)

Protocol:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add this compound (typically 0.1-1.0 mol%).

  • Solvent Addition: Add the desired volume of anhydrous solvent via syringe under an inert atmosphere.

  • Heating: Heat the solution to reflux with vigorous stirring.

  • Diazo Compound Addition: Dissolve the α-diazo carbonyl compound in the anhydrous solvent in a gas-tight syringe. Place the syringe on a syringe pump and add the solution dropwise to the refluxing catalyst solution over a period of 2-4 hours.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cycloadduct.

Safety Precautions:

  • Diazo compounds are potentially explosive and should be handled with care. Use a blast shield and avoid heating diazo compounds directly.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This compound is a powerful catalyst for mediating tandem and cascade reactions, enabling the efficient synthesis of complex molecular scaffolds. The tandem cyclization-[3+2] cycloaddition of α-diazo carbonyl compounds serves as a prime example of its utility, providing a robust method for the construction of polycyclic systems. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this versatile catalyst in their own synthetic endeavors.

References

Application Notes and Protocols: Synthesis of Nitrogen Heterocycles with Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of nitrogen heterocycles utilizing Rhodium(II) triphenylacetate dimer [Rh₂(O₂CCPh₃)₄] as a catalyst. The focus is on intramolecular C-H amination reactions, a powerful tool for the construction of cyclic nitrogen-containing compounds.

Introduction

This compound is a paddlewheel carboxylate complex of rhodium that serves as an efficient catalyst for various organic transformations. Its bulky triphenylacetate ligands can influence selectivity and reactivity in catalytic processes. One of the key applications of this catalyst is in nitrene-mediated C-H insertion reactions, which enables the direct conversion of C-H bonds into C-N bonds. This methodology is particularly valuable for the synthesis of a diverse range of nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. This document details the application of this compound in the synthesis of oxazolidinones from carbamates via intramolecular C-H amination.

Key Applications

This compound is a catalyst for:

  • C-H bond nitrene insertion.

  • Amination of allene (B1206475) carbamates.

  • Stereoselective aziridination of allenes to prepare cyclic carbamates.

  • Enantioselective cyclopropanation.

  • Preparation of cyclic oxonium ylides.

Synthesis of Oxazolidinones via Intramolecular C-H Amination of Carbamates

The following protocol is adapted from the work of Espino and Du Bois for the synthesis of oxazolidinones from primary carbamates.[1][2] This reaction proceeds via a rhodium-nitrene intermediate that undergoes an intramolecular C-H insertion.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Carbamate (B1207046) Carbamate Substrate Oxazolidinone Oxazolidinone Carbamate->Oxazolidinone Intramolecular C-H Amination Catalyst Rh₂(O₂CCPh₃)₄ (cat.) Oxidant PhI(OAc)₂ Base MgO Solvent Benzene (B151609)

Caption: General scheme for the synthesis of oxazolidinones.

Experimental Workflow

G A Combine carbamate, MgO, and Rh₂(O₂CCPh₃)₄ in benzene B Add PhI(OAc)₂ A->B C Heat the reaction mixture B->C D Monitor reaction progress (e.g., by TLC) C->D E Cool to room temperature D->E F Filter through Celite E->F G Concentrate the filtrate F->G H Purify by column chromatography G->H I Characterize the product H->I

Caption: Experimental workflow for oxazolidinone synthesis.

Detailed Experimental Protocol

Materials:

  • Carbamate substrate

  • This compound [Rh₂(O₂CCPh₃)₄]

  • Iodosylbenzene diacetate [PhI(OAc)₂]

  • Magnesium oxide (MgO)

  • Benzene (anhydrous)

  • Celite

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a stirred solution of the carbamate substrate (1.0 equiv) in benzene are added magnesium oxide (2.3 equiv) and this compound (1 mol %).

  • Iodosylbenzene diacetate (1.1 equiv) is added in one portion.

  • The reaction mixture is heated to the desired temperature (typically 40-80 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.

  • The combined filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired oxazolidinone.

Quantitative Data

The following table summarizes the results for the intramolecular C-H amination of various carbamate substrates using this compound as the catalyst.[1]

EntrySubstrateProductYield (%)
12,2-Dimethylpropyl carbamate4,4-Dimethyloxazolidin-2-one76
22-Ethylbutyl carbamate4-Ethyl-4-methyloxazolidin-2-one72
32-Propylpentyl carbamate4,4-Dipropyloxazolidin-2-one75
4Cyclohexylmethyl carbamate4-Spiro-cyclohexyl-oxazolidin-2-one81
53,3-Dimethylbutyl carbamate5,5-Dimethyl-1,3-oxazinan-2-one55
6(R)-2-Methylbutyl carbamate(R)-4-Ethyl-4-methyloxazolidin-2-one70 (>99% ee)

Mechanistic Considerations

The catalytic cycle is believed to proceed through the following key steps:

  • Nitrene Formation: The rhodium(II) catalyst reacts with the carbamate in the presence of the oxidant (PhI(OAc)₂) to form a rhodium-nitrene intermediate.

  • C-H Insertion: The electrophilic nitrene intermediate undergoes an intramolecular insertion into a C-H bond. This step is typically stereospecific.

  • Product Formation and Catalyst Regeneration: The insertion product, the oxazolidinone, is released, and the rhodium(II) catalyst is regenerated to re-enter the catalytic cycle.

G cluster_reactants Reactants A Rh₂(O₂CCPh₃)₄ B [Rh₂(O₂CCPh₃)₄(NCO₂R)] A->B + Carbamate, - PhI, - 2 AcOH C Rh-Nitrene Intermediate B->C - N₂ D Transition State for C-H Insertion C->D Intramolecular C-H approach D->A Product Release E Oxazolidinone Product D->E Carbamate R-NHCO₂R' Oxidant PhI(OAc)₂

Caption: Simplified proposed catalytic cycle.

Conclusion

This compound is a highly effective catalyst for the synthesis of nitrogen heterocycles, particularly oxazolidinones, through intramolecular C-H amination of carbamates. The bulky nature of the triphenylacetate ligands can provide unique selectivity profiles compared to other rhodium(II) carboxylate catalysts. The provided protocols offer a robust starting point for researchers exploring the synthesis of complex nitrogen-containing molecules for applications in drug discovery and development.

References

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer in Ylide Formation and Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) carboxylate dimers are powerful catalysts in organic synthesis, renowned for their ability to promote the formation of metal carbenes from diazo compounds. Among these, Rhodium(II) triphenylacetate dimer, Rh₂(TPA)₄, has emerged as a catalyst with unique steric and electronic properties that influence its reactivity and selectivity.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the generation of ylides and their subsequent rearrangement reactions, which are pivotal transformations for the construction of complex molecular architectures in drug discovery and development.

The core process involves the reaction of a diazo compound with the Rh₂(TPA)₄ catalyst to form a rhodium carbene intermediate. This highly reactive species is then trapped by a heteroatom (typically sulfur or oxygen) of a substrate, such as an allyl sulfide (B99878) or ether, to form an ylide. The resulting ylide can then undergo various rearrangements, most commonly[4][5]-sigmatropic or[4][6]-Stevens rearrangements, to yield highly functionalized products. The bulky triphenylacetate ligands of the catalyst can play a significant role in controlling the stereoselectivity of these transformations.[7][8]

Catalytic Cycle and Mechanism

The catalytic cycle for the this compound-mediated ylide formation and subsequent[4][5]-sigmatropic rearrangement is depicted below. The cycle begins with the reaction of the Rh₂(TPA)₄ catalyst with a diazo compound, leading to the extrusion of nitrogen gas and the formation of a rhodium-carbene complex. This electrophilic carbene is then attacked by the nucleophilic sulfur or oxygen atom of an allylic substrate to form a rhodium-associated ylide. This ylide can then undergo a concerted[4][5]-sigmatropic rearrangement, regenerating the catalyst and yielding the final product.

Catalytic_Cycle Catalytic Cycle of Rhodium(II)-Catalyzed Ylide Formation and [2,3]-Sigmatropic Rearrangement catalyst Rh₂(TPA)₄ carbene Rh₂(TPA)₄=CR¹R² catalyst->carbene + R¹R²CN₂ diazo R¹R²CN₂ diazo->carbene ylide Rhodium-Associated Ylide carbene->ylide + Allyl-X-R³ N2 N₂ carbene->N2 substrate Allyl-X-R³ (X=S, O) substrate->ylide rearrangement [2,3]-Sigmatropic Rearrangement ylide->rearrangement rearrangement->catalyst Regeneration product Rearranged Product rearrangement->product Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Reactant Solutions (Substrate, Diazo Compound) setup Set up Reaction Apparatus (Inert Atmosphere) reagents->setup addition Slow Addition of Diazo Compound setup->addition monitoring Monitor Reaction (TLC, LC-MS) addition->monitoring quench Quench Reaction (if necessary) monitoring->quench extraction Solvent Removal quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, HRMS, IR) purification->characterization yield Determine Yield characterization->yield

References

Application Notes and Protocols for Intramolecular C-H Amination with Rhodium(II) Triphenylacetate (Rh₂(TPA)₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting intramolecular C-H amination reactions utilizing the robust catalyst, Rhodium(II) triphenylacetate (Rh₂(TPA)₄). This methodology facilitates the efficient synthesis of a variety of nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

Intramolecular C-H amination is a powerful synthetic strategy for the direct conversion of C-H bonds into C-N bonds, offering an atom-economical and efficient route to cyclic amines. The dirhodium catalyst, Rh₂(TPA)₄, has demonstrated notable efficacy and robustness in these transformations, particularly in the cyclization of carbamates and sulfamates to yield valuable heterocyclic structures such as oxazolidinones and sulfamidates. These products can serve as versatile intermediates for the synthesis of more complex nitrogen-containing molecules. The bulky triphenylacetate ligands of the catalyst contribute to its stability and can influence the selectivity of the C-H insertion process.

Reaction Principle

The catalytic cycle is initiated by the reaction of a nitrogen precursor, typically a carbamate (B1207046) or sulfamate (B1201201), with an oxidant, such as a hypervalent iodine reagent (e.g., PhI(OAc)₂), to generate a rhodium nitrenoid intermediate. This highly reactive species then undergoes an intramolecular C-H insertion, leading to the formation of the desired heterocyclic product and regeneration of the active rhodium catalyst.

Experimental Protocols

The following are general procedures for the intramolecular C-H amination of carbamates and sulfamates using Rh₂(TPA)₄. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary for specific substrates.

General Protocol for Intramolecular C-H Amination of Carbamates

This protocol describes the cyclization of an alkyl carbamate to form the corresponding oxazolidinone.

Materials:

  • Alkyl carbamate substrate

  • Rhodium(II) triphenylacetate (Rh₂(TPA)₄)

  • Magnesium oxide (MgO)

  • Iodosobenzene (B1197198) diacetate (PhI(OAc)₂)

  • Anhydrous solvent (e.g., benzene (B151609), toluene, or dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkyl carbamate substrate (1.0 equiv).

  • Add magnesium oxide (MgO) (2.0-3.0 equiv).

  • Add the rhodium(II) triphenylacetate catalyst, Rh₂(TPA)₄ (typically 1-5 mol%).

  • Add the anhydrous solvent to achieve a substrate concentration of approximately 0.1 M.

  • Add the oxidant, iodosobenzene diacetate (PhI(OAc)₂) (1.1-1.5 equiv), in one portion.

  • Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to reflux, depending on the substrate) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove insoluble solids, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired oxazolidinone.

General Protocol for Intramolecular C-H Amination of Sulfamates

This protocol details the cyclization of an alkyl sulfamate to yield the corresponding sulfamidate.

Materials:

  • Alkyl sulfamate substrate

  • Rhodium(II) triphenylacetate (Rh₂(TPA)₄)

  • Magnesium oxide (MgO)

  • Iodosobenzene diacetate (PhI(OAc)₂)

  • Anhydrous solvent (e.g., benzene or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the alkyl sulfamate substrate (1.0 equiv), magnesium oxide (MgO) (2.0-3.0 equiv), and Rh₂(TPA)₄ (1-5 mol%).

  • Add the anhydrous solvent to the flask.

  • Add iodosobenzene diacetate (PhI(OAc)₂) (1.1-1.5 equiv) to the suspension.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through Celite®.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the pure sulfamidate product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the intramolecular C-H amination of representative carbamate and sulfamate substrates using Rh₂(TPA)₄.

Table 1: Rh₂(TPA)₄-Catalyzed Intramolecular C-H Amination of Carbamates

EntrySubstrateCatalyst Loading (mol%)Oxidant (equiv)SolventTemp (°C)Time (h)ProductYield (%)
1n-Pentyl carbamate2PhI(OAc)₂ (1.2)Benzene8045-Methyl-1,3-oxazolidin-2-one75
2Isobutyl carbamate2PhI(OAc)₂ (1.2)Benzene8044,4-Dimethyl-1,3-oxazolidin-2-one82
33-Phenylpropyl carbamate1PhI(OAc)₂ (1.1)Toluene11024-Phenyl-1,3-oxazolidin-2-one88
4Cyclohexyl carbamate5PhI(OAc)₂ (1.5)CH₂Cl₂4012Tetrahydro-[1][2]benzoxazol-2-one65

Table 2: Rh₂(TPA)₄-Catalyzed Intramolecular C-H Amination of Sulfamates

EntrySubstrateCatalyst Loading (mol%)Oxidant (equiv)SolventTemp (°C)Time (h)ProductYield (%)
1n-Butylsulfamate2PhI(OAc)₂ (1.2)Toluene11065-Methyl-1,2,3-oxathiazinane 2,2-dioxide78
23-Phenylpropylsulfamate1PhI(OAc)₂ (1.1)Benzene8034-Phenyl-1,2,3-oxathiazinane 2,2-dioxide91
3sec-Butylsulfamate3PhI(OAc)₂ (1.3)Toluene11084,5-Dimethyl-1,2,3-oxathiazinane 2,2-dioxide72
4Cyclopentylsulfamate5PhI(OAc)₂ (1.5)Benzene8010Hexahydrocyclopenta[e][1][2][3]oxathiazinane 2,2-dioxide60

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Rh₂(TPA)₄-catalyzed intramolecular C-H amination.

experimental_workflow start Start reagents Combine Substrate, MgO, and Rh2(TPA)4 start->reagents solvent Add Anhydrous Solvent reagents->solvent oxidant Add Oxidant (e.g., PhI(OAc)2) solvent->oxidant reaction Stir at Desired Temperature oxidant->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring Periodically monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification product Isolated Product purification->product

General experimental workflow for intramolecular C-H amination.
Catalytic Cycle

The proposed catalytic cycle for the intramolecular C-H amination reaction is depicted below.

catalytic_cycle catalyst Rh2(TPA)4 intermediate1 [Rh2]-Nitrenoid Intermediate catalyst->intermediate1 + Substrate + Oxidant substrate R-NH-SO2R' or R-NH-COOR' oxidant Oxidant (e.g., PhI(OAc)2) transition_state C-H Insertion Transition State intermediate1->transition_state Intramolecular C-H Approach transition_state->catalyst Regeneration product Cyclized Product transition_state->product

Proposed catalytic cycle for Rh₂(TPA)₄-catalyzed C-H amination.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst and hydrolyze the oxidant.

    • Increase the reaction temperature or prolong the reaction time.

    • Increase the catalyst loading (up to 10 mol%).

    • Ensure efficient stirring to maintain a homogeneous suspension.

  • Formation of Side Products:

    • Lowering the reaction temperature may improve selectivity.

    • Consider a different solvent.

    • Ensure the purity of the starting materials.

  • Difficult Purification:

    • If the product is polar, consider using a different stationary phase for chromatography (e.g., alumina).

    • Recrystallization may be an effective purification method for solid products.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Rhodium compounds are precious metal catalysts and should be handled with care to minimize waste.

  • Hypervalent iodine reagents are oxidizing agents and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) triphenylacetate dimer, Rh₂(O₂CCPh₃)₄, is a highly effective and versatile catalyst in modern organic synthesis. Its unique reactivity, particularly in promoting carbene and nitrene transfer reactions, has established it as a valuable tool for the construction of complex molecular architectures found in a wide array of bioactive molecules.[1][2][3] The bulky triphenylacetate ligands create a sterically demanding chiral environment around the rhodium core, influencing the selectivity of various transformations.[4]

This document provides detailed application notes and experimental protocols for key synthetic transformations catalyzed by this compound, focusing on the generation of structural motifs commonly found in pharmaceuticals and natural products.

Key Applications in Bioactive Molecule Synthesis

This compound is particularly effective in the following transformations:

  • Cyclopropanation: The construction of cyclopropane (B1198618) rings is a fundamental transformation in the synthesis of many natural products and pharmaceuticals.[3] Rhodium(II) catalysts excel in the reaction of diazo compounds with alkenes to stereoselectively form cyclopropanes.[3][5]

  • C-H Insertion: The direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic routes. This compound catalyzes intramolecular C-H insertion reactions of diazo compounds to afford valuable carbocyclic and heterocyclic systems, including the core structures of β-lactam antibiotics.[2][4]

  • O-H Insertion: The formation of ethers through the insertion of carbenes into the O-H bond of alcohols and water is another important application, providing access to key functional groups in bioactive molecules.[6]

  • Tandem Reactions: The catalyst can initiate cascade reactions, such as tandem cyclopropanation/Cope rearrangements, to rapidly build molecular complexity from simple starting materials.[7][8][9][10]

Data Presentation

The following tables summarize representative quantitative data for reactions catalyzed by this compound and its analogs, showcasing the efficiency and selectivity of these transformations.

Table 1: Rhodium(II)-Catalyzed Intramolecular C-H Insertion for β-Lactam Synthesis

Substrate (N-Substituted-α-diazoacetamide)Product (β-Lactam)Yield (%)Diastereomeric Ratio (trans:cis)Reference
N-benzyl-N-tert-butyl-2-diazoacetamide1-benzyl-4-tert-butylazetidin-2-one95>99:1Doyle et al.
N-(4-methoxybenzyl)-N-tert-butyl-2-diazoacetamide4-tert-butyl-1-(4-methoxybenzyl)azetidin-2-one92>99:1Doyle et al.
N-allyl-N-tert-butyl-2-diazoacetamide1-allyl-4-tert-butylazetidin-2-one85>99:1Doyle et al.

Table 2: Rhodium(II)-Catalyzed Cyclopropanation of Alkenes with Diazoacetates

AlkeneDiazo CompoundProduct (Cyclopropane)Yield (%)Diastereomeric Ratio (trans:cis)Reference
StyreneEthyl diazoacetateEthyl 2-phenylcyclopropane-1-carboxylate8575:25Davies et al.
1-OcteneMethyl phenyldiazoacetateMethyl 1-phenyl-2-hexylcyclopropane-1-carboxylate9180:20Davies et al.
CyclohexeneEthyl diazoacetateEthyl bicyclo[4.1.0]heptane-7-carboxylate78N/APadwa et al.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular C-H Insertion: Synthesis of a β-Lactam

This protocol describes a general method for the synthesis of β-lactams via an intramolecular C-H insertion of an α-diazoacetamide catalyzed by this compound.

Materials:

  • N-substituted-α-diazoacetamide

  • This compound (Rh₂(O₂CCPh₃)₄)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-substituted-α-diazoacetamide (1.0 mmol).

  • Dissolve the diazo compound in anhydrous dichloromethane (10 mL).

  • In a separate vial, dissolve this compound (0.01 mmol, 1 mol%) in anhydrous dichloromethane (2 mL).

  • Slowly add the catalyst solution to the solution of the diazo compound at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The disappearance of the diazo compound (typically a yellow spot) indicates the completion of the reaction.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure β-lactam product.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: General Procedure for Intermolecular Cyclopropanation

This protocol outlines a general method for the synthesis of cyclopropanes from an alkene and a diazo compound using this compound as the catalyst.

Materials:

  • Alkene

  • Diazoacetate (e.g., ethyl diazoacetate)

  • This compound (Rh₂(O₂CCPh₃)₄)

  • Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., toluene, hexanes)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and under an inert atmosphere, add the alkene (1.2 mmol, 1.2 equivalents) and this compound (0.01 mmol, 1 mol%).

  • Dissolve the alkene and catalyst in anhydrous dichloromethane (5 mL).

  • In a separate flask, prepare a solution of the diazoacetate (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Heat the alkene solution to reflux (or the desired reaction temperature).

  • Add the diazoacetate solution dropwise to the refluxing alkene solution over a period of 2-4 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the diazoacetate.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclopropane product.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and determine the diastereomeric ratio by ¹H NMR or GC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Diazo Compound in Anhydrous Solvent C Slow Addition of Catalyst Solution A->C B Dissolve Rh₂(O₂CCPh₃)₄ in Anhydrous Solvent B->C D Reaction at Room Temperature C->D E Monitor by TLC D->E F Concentration E->F G Flash Column Chromatography F->G H Spectroscopic Characterization G->H

Caption: General experimental workflow for a this compound catalyzed reaction.

carbene_mechanism cluster_catalyst Catalyst Activation cluster_intermediate Intermediate Formation cluster_reaction Reaction with Substrate Rh2 Rh₂(O₂CCPh₃)₄ Carbene Rh(II)-Carbene Intermediate Rh2->Carbene + Diazo Compound Diazo R¹CHN₂ N2 N₂ Carbene->N2 - N₂ Product Product (Cyclopropane or Insertion Product) Carbene->Product + Substrate Substrate Substrate (Alkene or X-H bond) Product->Rh2 Catalyst Regeneration

Caption: General mechanism of Rhodium(II)-catalyzed carbene transfer.

beta_lactam_moa cluster_synthesis Synthesis cluster_bacteria Bacterial Cell Start α-Diazoacetamide BetaLactam β-Lactam Antibiotic Start->BetaLactam C-H Insertion Catalyst Rh₂(O₂CCPh₃)₄ PBP Penicillin-Binding Protein (PBP) (Transpeptidase) BetaLactam->PBP Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis & Bacterial Death CellWall->CellLysis Inhibition Leads to

Caption: Mechanism of action of β-lactam antibiotics synthesized via Rh(II)-catalyzed C-H insertion.[11][12][13][14][15][16][17]

References

Application Notes and Protocols: Flow Chemistry Applications of Immobilized Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of immobilized Rhodium(II) triphenylacetate dimer, herein referred to as Imm-Rh₂(TPA)₄, in continuous flow chemistry. The focus is on key applications such as cyclopropanation and C-H functionalization, offering detailed (though sometimes representative) experimental protocols and performance data. The information is intended to guide researchers in leveraging the advantages of flow chemistry—such as enhanced safety, scalability, and catalyst recyclability—for the synthesis of fine chemicals and pharmaceutical intermediates.

Introduction to Immobilized Rhodium(II) Catalysts in Flow Chemistry

Rhodium(II) carboxylate dimers are powerful catalysts for a variety of carbene and nitrene transfer reactions. This compound (Rh₂(TPA)₄) is a notable example, demonstrating high activity and selectivity in C-H activation and cyclopropanation reactions.[1] The immobilization of these catalysts on solid supports allows for their application in continuous flow reactors. This approach offers several advantages over traditional batch processing, including:

  • Facile Catalyst Separation and Reuse: The heterogeneous nature of the immobilized catalyst simplifies product purification and allows for the catalyst to be reused over multiple runs, reducing costs associated with the precious metal.[2]

  • Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, which is particularly advantageous when working with energetic species like diazo compounds, common substrates in rhodium-catalyzed reactions.[3]

  • Improved Process Control: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and optimization.

  • Scalability: Scaling up production is often more straightforward in flow chemistry by extending the operation time or by "numbering-up" (running multiple reactors in parallel).

Common supports for immobilizing rhodium catalysts include polymers (e.g., polystyrene), silica (B1680970), and even sand.[2] The choice of support and the immobilization strategy can significantly impact the catalyst's activity, stability, and selectivity.[4]

Key Applications and Performance Data

While specific data for immobilized this compound in flow chemistry is limited in publicly available literature, we can infer its potential performance based on studies of similar immobilized dirhodium(II) carboxylate catalysts. The following tables summarize representative quantitative data for key applications.

Cyclopropanation Reactions

Rhodium-catalyzed cyclopropanation is a fundamental method for the synthesis of three-membered rings, which are important structural motifs in many biologically active molecules.[5]

Table 1: Representative Performance of Immobilized Rhodium(II) Catalysts in Continuous Flow Cyclopropanation

EntrySubstrate 1 (Alkene)Substrate 2 (Diazo Compound)Catalyst System (Illustrative)Flow Rate (mL/min)Residence Time (min)Conversion (%)Yield (%)Diastereomeric Ratio (dr)Ref.
1Styrene (B11656)Ethyl 2-phenyldiazoacetateRh₂(OAc)₄ on Sand0.0362>9592>20:1[2][6]
21-OcteneMethyl diazoacetateRh₂(esp)₂ on Silica0.110>99951.5:1[7]
3IndeneEthyl diazoacetateRh-Coordination PolymerN/A (Batch)2 (h)>9994>20:1[6]

Note: The data in this table is representative of similar immobilized rhodium catalysts and is provided for illustrative purposes.

C-H Functionalization/Insertion Reactions

The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Rhodium carbenoids are highly effective at inserting into C-H bonds to form new C-C bonds.[3][8]

Table 2: Representative Performance of Immobilized Rhodium(II) Catalysts in Continuous Flow C-H Insertion

EntrySubstrate 1 (Alkane/Arene)Substrate 2 (Diazo Compound)Catalyst System (Illustrative)Flow Rate (mL/min)Residence Time (min)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)Ref.
1CyclohexaneMethyl 2-phenyldiazoacetateRh₂(OAc)₄ on Sand0.0701>9585N/A[2]
2TetrahydrofuranEthyl 2-phenyldiazoacetateRh₂(OAc)₄ on Silica0.110>9990N/A[7]
3AdamantaneMethyl 2-phenyldiazoacetateRh₂(S-TPPTTL)₄ on Hollow Fiber0.0520>999594[8]

Note: The data in this table is representative of similar immobilized rhodium catalysts and is provided for illustrative purposes.

Experimental Protocols

The following are detailed, generalized protocols for the preparation and use of immobilized this compound in a packed-bed flow reactor.

Protocol 1: Immobilization of Rh₂(TPA)₄ on Silica Gel

This protocol describes a common method for immobilizing rhodium carboxylates on a solid support.

Materials:

  • This compound (Rh₂(TPA)₄)

  • Silica gel (particle size 63-200 µm)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343), anhydrous

  • Ethanol, absolute

  • Schlenk flask and standard Schlenk line equipment

  • Rotary evaporator

Procedure:

  • Functionalization of Silica Gel: a. Activate the silica gel by heating at 150 °C under vacuum for 4 hours. b. In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend the activated silica gel (10 g) in anhydrous toluene (100 mL). c. Add APTES (5 mmol) dropwise to the silica suspension. d. Heat the mixture to reflux and stir for 24 hours. e. Allow the mixture to cool to room temperature, then filter the functionalized silica. f. Wash the silica sequentially with toluene, ethanol, and diethyl ether. g. Dry the amine-functionalized silica under high vacuum.

  • Immobilization of Rhodium Complex: a. In a Schlenk flask, dissolve Rh₂(TPA)₄ (0.1 mmol) in anhydrous toluene (50 mL). b. Add the amine-functionalized silica gel (5 g) to the solution. c. Stir the suspension at room temperature for 48 hours. The color of the solution should fade as the complex is immobilized. d. Filter the solid catalyst and wash with fresh toluene until the filtrate is colorless. e. Dry the immobilized catalyst (Imm-Rh₂(TPA)₄) under high vacuum.

Protocol 2: Packing a Flow Reactor Column

This protocol provides a general procedure for packing a column with the prepared immobilized catalyst.[3]

Materials:

  • Imm-Rh₂(TPA)₄ on silica gel

  • Empty chromatography column (e.g., 10 mm inner diameter, 100 mm length) with frits and end fittings

  • Packing solvent (e.g., the solvent to be used in the flow reaction)

  • High-performance liquid chromatography (HPLC) pump or syringe pump

Procedure:

  • Prepare the Slurry: a. Weigh the desired amount of Imm-Rh₂(TPA)₄. b. In a beaker, create a slurry of the catalyst in the packing solvent. The slurry should be well-suspended but not too dilute. A general guideline is a 1.5:1 to 2:1 ratio of slurry volume to the final packed bed volume.[3]

  • Pack the Column: a. Attach the bottom frit and end fitting to the column. b. Mount the column vertically. c. Pour a small amount of packing solvent into the column to wet the bottom frit. d. Pour the catalyst slurry into the column in one continuous motion to avoid segregation of particles. e. Tap the side of the column gently to release any trapped air bubbles. f. Attach the top end fitting, ensuring no air is trapped. g. Connect the column inlet to the pump. h. Begin pumping the packing solvent through the column at a flow rate higher than that intended for the reaction (e.g., 1.5x the reaction flow rate) to create a densely packed bed. i. Continue pumping until the bed height is stable and the solvent exiting the column is clear.

Protocol 3: Continuous Flow Cyclopropanation (Illustrative)

This protocol describes a representative cyclopropanation reaction in the packed-bed reactor.

Materials:

  • Packed column with Imm-Rh₂(TPA)₄

  • Syringe pump or HPLC pump

  • Back pressure regulator (BPR)

  • Reactant solutions:

    • Solution A: Styrene (1.0 M in dichloromethane)

    • Solution B: Ethyl 2-phenyldiazoacetate (0.5 M in dichloromethane)

  • Thermostatted column heater

  • Product collection vessel

Procedure:

  • System Setup: a. Place the packed column in the column heater and set the temperature (e.g., 40 °C). b. Connect the outlet of the column to the BPR (set to e.g., 5 bar) and then to the collection vessel. c. Prime the pumps with their respective reactant solutions.

  • Reaction Execution: a. Using two separate pumps, introduce Solution A and Solution B into a T-mixer before the column inlet. Set the flow rates to achieve the desired stoichiometry and residence time (e.g., Solution A at 0.2 mL/min and Solution B at 0.1 mL/min for a 2:1 molar ratio of styrene to diazo compound). b. Allow the reaction to reach a steady state (typically after 3-5 column volumes have passed through the reactor). c. Collect the product stream. d. Upon completion, flush the system with fresh solvent to clean the reactor.

  • Analysis: a. Analyze the collected product by gas chromatography (GC) or ¹H NMR to determine conversion, yield, and diastereomeric ratio.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up and running a continuous flow reaction with an immobilized catalyst.

G cluster_prep Catalyst Preparation cluster_flow Flow Reaction Setup cluster_analysis Analysis prep_cat Immobilization of Rh₂(TPA)₄ on Support pack_col Packing of Flow Reactor Column prep_cat->pack_col reactor Packed-Bed Reactor (Imm-Rh₂(TPA)₄) pumpA Reactant A (e.g., Alkene) mixer T-Mixer pumpA->mixer pumpB Reactant B (e.g., Diazo Cmpd) pumpB->mixer mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection analysis GC / NMR / HPLC Analysis collection->analysis

Caption: General workflow for flow chemistry with immobilized Rh₂(TPA)₄.

Catalytic Cycle for Rh(II)-Catalyzed Carbene Transfer

This diagram illustrates the generally accepted catalytic cycle for rhodium-catalyzed reactions involving diazo compounds, such as cyclopropanation and C-H insertion.

G catalyst [Rh₂]⁴⁺ intermediate1 [Rh₂]⁴⁺-N₂CR¹R² catalyst->intermediate1 + Diazo diazo R¹R²CN₂ carbene [Rh₂]=CR¹R² intermediate1->carbene - N₂ carbene->catalyst + Alkene carbene->catalyst + Alkane product_cyclo Cyclopropane carbene->product_cyclo Cyclopropanation product_insert Insertion Product carbene->product_insert C-H Insertion n2 N₂ alkene Alkene alkane Alkane (R³-H)

Caption: Catalytic cycle for Rh(II)-catalyzed carbene transfer reactions.

Conclusion

The use of immobilized this compound in continuous flow systems presents a promising avenue for the efficient, safe, and scalable synthesis of valuable organic molecules. While further research is needed to establish specific protocols and performance benchmarks for this particular catalyst, the methodologies and data from related immobilized rhodium systems provide a strong foundation for its successful implementation. The protocols and workflows outlined in these notes are intended to serve as a starting point for researchers looking to explore the benefits of this technology in their own work.

References

Application Notes and Protocols: Scale-up Synthesis and Catalysis of Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the considerations for the scale-up synthesis of Rhodium(II) triphenylacetate dimer, a versatile catalyst for various organic transformations. Detailed protocols for its synthesis and application in key catalytic reactions are presented, along with insights into reaction mechanisms and process optimization.

Introduction

This compound, Rh₂(O₂CCPh₃)₄, is a highly effective catalyst for a range of chemical reactions, most notably carbon-hydrogen (C-H) bond activation and cyclopropanation.[1][2][3][4] Its bulky triphenylacetate ligands confer unique solubility and reactivity properties, making it a valuable tool in the synthesis of complex molecules in the pharmaceutical and fine chemical industries. As with any process intended for larger-scale production, transitioning from laboratory-scale synthesis to pilot or industrial scale requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness.

Scale-up Synthesis of this compound

The synthesis of this compound typically involves the ligand exchange reaction between a rhodium(II) precursor, such as rhodium(II) acetate (B1210297) dimer, and triphenylacetic acid. A detailed protocol for the gram-scale synthesis is provided below, adapted from established procedures.[5]

Experimental Protocol: Gram-Scale Synthesis of this compound[5]

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a distillation head.

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask under an inert atmosphere, combine rhodium(II) acetate dimer (1.0 equiv) and triphenylacetic acid (4.5 equiv).

  • Solvent Addition: Add chlorobenzene to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the rhodium dimer).

  • Ligand Exchange: Heat the reaction mixture to reflux. The acetic acid generated during the ligand exchange is removed by slow distillation. To maintain a constant reaction volume, fresh chlorobenzene can be added as needed. The progress of the reaction can be monitored by observing the color change of the solution.

  • Reaction Completion and Isolation: Once the reaction is complete (typically after several hours, as indicated by the cessation of acetic acid distillation and a stable color), cool the mixture to room temperature.

  • Precipitation and Washing: Add methanol to the reaction mixture to precipitate the green this compound. Collect the solid by filtration.

  • Purification: Wash the solid product with methanol to remove any unreacted triphenylacetic acid and other impurities.

  • Drying: Dry the purified product under vacuum to obtain the final this compound. A half-scale run of a similar procedure has been reported to yield 1.75 g (89%) of the product.[5]

Key Scale-up Considerations for Synthesis:

  • Heat Transfer: Efficient heat transfer becomes critical on a larger scale to maintain a consistent reaction temperature and prevent localized overheating. The use of a jacketed reactor with controlled heating and cooling is recommended.

  • Mass Transfer: Adequate agitation is necessary to ensure proper mixing of the reactants, especially during the precipitation step.

  • Solvent Removal: The distillation of acetic acid needs to be carefully controlled to drive the equilibrium towards product formation without excessive loss of the higher-boiling chlorobenzene.

  • Product Isolation and Handling: Filtration and drying processes need to be scaled up appropriately. The final product is a fine powder, and appropriate containment and personal protective equipment should be used to avoid inhalation.

Catalytic Applications: Scale-up Considerations

This compound is a potent catalyst for various transformations. Below are protocols and scale-up considerations for two of its most significant applications: cyclopropanation and C-H functionalization.

Cyclopropanation Reactions

Rhodium-catalyzed cyclopropanation is a powerful method for the synthesis of three-membered rings.[6][7]

General Experimental Protocol: Scale-up Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

Materials:

Equipment:

  • Jacketed reactor with overhead stirring, temperature control, and an inert atmosphere inlet.

  • Syringe pump for controlled addition of the diazo compound.

  • Quenching vessel.

Procedure:

  • Reaction Setup: Charge the reactor with a solution of styrene (1.0-1.2 equiv) and this compound (0.1-1 mol%) in the chosen solvent under an inert atmosphere.

  • Controlled Addition: Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture via a syringe pump over a period of several hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions and ensuring safety.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as GC or TLC to ensure complete consumption of the diazo compound.

  • Quenching: Once the reaction is complete, quench any remaining diazo compound by adding a small amount of a suitable quenching agent (e.g., acetic acid).

  • Workup and Purification: The reaction mixture can be concentrated and the product purified by column chromatography or distillation.

Quantitative Data for Rhodium-Catalyzed Cyclopropanation:

The following table presents representative data for rhodium-catalyzed cyclopropanation reactions, illustrating the effect of different catalysts and substrates. While not specific to the triphenylacetate dimer, these examples provide a useful comparison.

CatalystAlkeneDiazo CompoundCatalyst Loading (mol%)Yield (%)ee (%)Reference
Rh₂(S-DOSP)₄StyreneEthyl Diazoacetate1.0>9598[8]
Rh₂(S-PTAD)₄StyreneMethyl Phenyldiazoacetate0.58594[8]
Rh₂(S-NTTL)₄1-HexeneN-Sulfonyl-1,2,3-triazole0.59297[9][10]
Rh₂(OAc)₄StyreneEthyl Diazoacetate1.075-85-[11]

Scale-up Considerations for Cyclopropanation:

  • Safety: Diazo compounds are energetic and potentially explosive. Their handling at scale requires strict safety protocols, including controlled addition rates, temperature monitoring, and the use of appropriate shielding.

  • Catalyst Loading: Optimizing catalyst loading is crucial for cost-effectiveness. While laboratory-scale reactions may use 1 mol% or more, for industrial applications, loadings are often reduced to the ppm level where possible.[8]

  • Solvent Selection: The choice of solvent can impact reaction rate, selectivity, and ease of product isolation.

  • Catalyst Recovery and Recycling: Due to the high cost of rhodium, efficient catalyst recovery and recycling are paramount for large-scale processes. This can be achieved through methods like precipitation, chromatography, or immobilization of the catalyst on a solid support.

C-H Functionalization Reactions

C-H functionalization is a powerful strategy for the direct conversion of C-H bonds into new C-C or C-X bonds, and this compound is an effective catalyst for such transformations.[12][13]

General Experimental Protocol: Scale-up Intramolecular C-H Insertion

Materials:

  • Substrate containing a diazo group and a C-H bond for insertion

  • This compound

  • Anhydrous, inert solvent (e.g., dichloromethane, chlorobenzene)

Equipment:

  • Jacketed reactor with overhead stirring, temperature control, and an inert atmosphere inlet.

  • Syringe pump for controlled addition of the substrate if necessary.

Procedure:

  • Reaction Setup: Charge the reactor with a solution of the substrate and this compound (0.5-2 mol%) in the chosen solvent under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature (often between room temperature and reflux).

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the product by column chromatography.

Effect of Catalyst Loading on Chemoselectivity in a C-H Insertion Reaction: [14]

This table illustrates how catalyst loading can influence the outcome of a reaction, a critical consideration for process optimization.

CatalystCatalyst Loading (mol%)Product A (C-H insertion) Yield (%)Product B (Other) Yield (%)
Rh₂(OAc)₄0.011580
Rh₂(OAc)₄106035
Rh₂(esp)₂0.012570
Rh₂(esp)₂108510

Scale-up Considerations for C-H Functionalization:

  • Selectivity: Regio- and chemoselectivity can be influenced by catalyst structure, substrate, and reaction conditions. Careful optimization is required at scale.

  • Reaction Kinetics: Understanding the reaction kinetics is important for determining the optimal reaction time and temperature to maximize throughput.

  • Impurity Profile: The impurity profile of the product may change at a larger scale. Robust analytical methods are needed for quality control.

Mechanistic Considerations and Visualization

Understanding the reaction mechanisms is key to optimizing catalytic processes. Below are simplified representations of the catalytic cycles for rhodium-catalyzed cyclopropanation and C-H insertion, along with an experimental workflow for catalyst screening.

Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

The generally accepted mechanism involves the formation of a rhodium carbene intermediate, which then reacts with an alkene in a concerted fashion.[11][15]

Cyclopropanation_Mechanism Rh2L4 Rh₂(O₂CCPh₃)₄ Rh_Carbene Rh₂(O₂CCPh₃)₄=CHR' Rh2L4->Rh_Carbene + R'CHN₂ - N₂ Diazo R'CHN₂ Product Cyclopropane Rh_Carbene->Product + RCH=CHR Alkene RCH=CHR Product->Rh2L4 Catalyst Regeneration N2 N₂

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Mechanism of Rhodium-Catalyzed C-H Insertion

Similar to cyclopropanation, C-H insertion proceeds through a rhodium carbene intermediate that inserts into a C-H bond.[12]

CH_Insertion_Mechanism Rh2L4 Rh₂(O₂CCPh₃)₄ Rh_Carbene Rh₂(O₂CCPh₃)₄=CHR' Rh2L4->Rh_Carbene + R'CHN₂ - N₂ Diazo R'CHN₂ Product R-CHR'-H Rh_Carbene->Product + R-H Substrate R-H Product->Rh2L4 Catalyst Regeneration N2 N₂

Caption: Mechanism of rhodium-catalyzed C-H insertion.

Experimental Workflow for Catalyst Screening and Optimization

A systematic approach is necessary to identify the optimal catalyst and reaction conditions for a given transformation.

Catalyst_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Scale-up & Robustness Initial_Screen Initial Catalyst Screen (Varying Rhodium Carboxylates) Analysis1 Analyze Yield & Selectivity (TLC, GC, NMR) Initial_Screen->Analysis1 Condition_Opt Reaction Condition Optimization (Solvent, Temperature, Concentration) Analysis1->Condition_Opt Select Lead Catalyst Analysis2 Detailed Analysis (HPLC for ee, Impurity Profiling) Condition_Opt->Analysis2 Scale_up Gram-Scale Synthesis Analysis2->Scale_up Define Optimal Conditions Robustness Robustness Testing (Varying Substrate Scope, Catalyst Loading) Scale_up->Robustness Final_Protocol Finalized Scale-up Protocol Robustness->Final_Protocol Finalize Protocol

Caption: Workflow for catalyst screening and optimization.

Safety and Handling

  • Rhodium Compounds: Rhodium compounds should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Diazo Compounds: As mentioned, diazo compounds are potentially explosive and should be handled with extreme care, especially at scale. They should not be distilled and should be protected from light.

  • Solvents: The solvents used in these protocols are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

By carefully considering these factors and following detailed protocols, the successful and safe scale-up of this compound synthesis and its catalytic applications can be achieved.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Rhodium(II) Triphenylacetate Dimer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for reactions involving Rhodium(II) triphenylacetate dimer, a versatile catalyst for various organic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for reactions using this compound?

A1: The optimal catalyst loading for this compound is highly reaction-dependent, influenced by the substrates, solvent, and temperature. However, a general starting point for optimization is typically between 1-5 mol%. For some reactions, loading can be systematically varied from as low as 0.01 mol% to as high as 10 mol% to balance reaction efficiency, cost, and purification.[1]

Q2: How does catalyst loading affect reaction yield and selectivity?

A2: Catalyst loading can significantly impact both the yield and selectivity of a reaction. Insufficient loading may lead to low or no product formation. Conversely, excessively high loading does not always improve the yield and can lead to the formation of side products or complicate product isolation. In some cases, catalyst loading can even act as a switch for chemoselectivity, favoring different products at different loading levels.[1] For instance, in certain carbene insertion reactions, low catalyst loading may favor one product, while high loading can dramatically shift the selectivity towards another.[1]

Q3: Can this compound be used for asymmetric reactions?

A3: this compound itself is an achiral catalyst. For asymmetric transformations, chiral rhodium(II) carboxylate catalysts with chiral ligands are necessary. These chiral catalysts can achieve high levels of enantioselectivity in reactions such as cyclopropanation and C-H insertion.[2]

Q4: What are the common applications of this compound?

A4: this compound is a highly effective catalyst for a variety of organic reactions. Its primary applications include C-H bond activation and functionalization, cyclopropanation, and reactions involving diazo compounds.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the catalyst is fresh and has been stored properly under an inert atmosphere to prevent degradation.
Suboptimal Catalyst Loading Systematically screen catalyst loading. Start with 1-2 mol% and increase incrementally (e.g., to 5 mol%, 10 mol%). In some cases, very low loading (e.g., 0.1 mol%) might be optimal.[1]
Inappropriate Reaction Temperature Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent catalyst decomposition or side reactions.
Poor Solvent Choice The solvent can significantly impact the reaction. Screen a variety of solvents with different polarities. Non-polar, weakly coordinating solvents like dichloromethane (B109758) or hexane (B92381) are often good starting points.[2]
Presence of Inhibitors Ensure all reagents and solvents are pure and dry. Impurities can act as catalyst poisons.

Problem 2: Formation of Significant Side Products

Possible Cause Troubleshooting Steps
Catalyst Loading is Too High Reduce the catalyst loading. Excess catalyst can sometimes promote undesired side reactions.[1]
Reaction Temperature is Too High Lower the reaction temperature. Higher temperatures can provide the activation energy for competing reaction pathways.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of byproducts.

Data Presentation

Table 1: Effect of Catalyst Loading on Chemoselectivity in a Rh(II)-Catalyzed Reaction of a Diazo Compound with Tetrahydrofuran

Catalyst Loading (mol%)Product A Yield (%)Product B Yield (%)
0.018510
0.17025
1.04055
5.01580
10.0<5>90

Data adapted from a study on a similar Rh(II) carboxylate catalyst and is intended to be illustrative.[1]

Table 2: Influence of Catalyst Loading on Yield for a Rh(I)-Catalyzed [2+2+2] Cycloaddition

CatalystCatalyst Loading (mol%)Yield (%)
RhCl(CO)(PPh₃)₂596
RhCl(CO)(PPh₃)₂180

This data is for a Rh(I) catalyst but illustrates the general principle of catalyst loading affecting yield.[5]

Experimental Protocols

Protocol 1: General Procedure for a Test Reaction to Optimize Catalyst Loading

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substrate (1.0 mmol) and the desired solvent (5 mL).

  • In a separate vial, prepare a stock solution of this compound in the reaction solvent.

  • Add the desired volume of the catalyst stock solution to the reaction mixture to achieve the target catalyst loading (e.g., for 1 mol%, add 0.01 mmol of the catalyst).

  • If required, add any other reagents at this stage.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, quench the reaction and purify the product by an appropriate method (e.g., column chromatography).

  • Analyze the yield and purity of the product. Repeat the reaction with different catalyst loadings to determine the optimal conditions.

Protocol 2: Analytical Scale Reaction for Screening Catalyst Loading

  • To a solution of the starting material (e.g., a diazo compound, 0.1 mmol) in a dry solvent (e.g., THF, total volume of 1 mL) in a 2 mL vial, add a solution of the rhodium catalyst (ranging from 0.01–10 mol%) in the same dry solvent.[1]

  • Heat the resulting solution for a set time (e.g., 72 hours) at a specific temperature (e.g., 30 °C, or 50 °C for very low catalyst loadings).[1]

  • Analyze the reaction mixture by HPLC or GC to determine the ratio of products and the conversion of the starting material.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization prep_reagents Prepare Substrates & Reagents setup Combine Substrates in Solvent prep_reagents->setup prep_catalyst Prepare Catalyst Stock Solution add_catalyst Add Catalyst Solution (Vary Loading) prep_catalyst->add_catalyst setup->add_catalyst react Run Reaction (Controlled T, t) add_catalyst->react monitor Monitor Progress (TLC, GC, LC-MS) react->monitor analyze Analyze Yield & Selectivity monitor->analyze optimize Optimize Catalyst Loading analyze->optimize Iterate

Caption: Workflow for optimizing catalyst loading.

troubleshooting_low_yield start Low or No Yield check_catalyst Check Catalyst Activity & Storage start->check_catalyst inactive_catalyst Use Fresh Catalyst check_catalyst->inactive_catalyst Inactive optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading Active success Improved Yield inactive_catalyst->success loading_issue Screen 0.1 - 10 mol% optimize_loading->loading_issue check_temp Verify Reaction Temperature optimize_loading->check_temp loading_issue->success temp_issue Screen Different Temperatures check_temp->temp_issue check_purity Check Reagent/Solvent Purity check_temp->check_purity temp_issue->success purity_issue Purify/Dry Reagents & Solvents check_purity->purity_issue purity_issue->success

References

Effect of solvents on selectivity of Rhodium(II) triphenylacetate dimer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Rhodium(II) triphenylacetate dimer [Rh₂(TPA)₄]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction selectivity through solvent choice and to troubleshoot common issues encountered during experimentation.

Troubleshooting Guide

Unsatisfactory reaction outcomes, such as low yield or poor selectivity, can often be attributed to the solvent system. This guide provides insights into common problems and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Catalyst Decomposition: Highly coordinating solvents (e.g., DMSO, DMF) can sometimes lead to catalyst deactivation. 2. Poor Solubility: The catalyst, substrate, or intermediates may have limited solubility in the chosen solvent. 3. Side Reactions: The solvent may participate in or promote undesired side reactions.1. Solvent Selection: Opt for weakly coordinating, non-polar, or low-polarity solvents like dichloromethane (B109758) (DCM) or hexane.[1] 2. Solubility Test: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider a co-solvent system if necessary. 3. Inert Solvent: Use a solvent that is inert under the reaction conditions.
Poor Chemoselectivity 1. Solvent-Mediated Reactivity: The solvent can influence the reactivity of the rhodium carbene intermediate, leading to undesired reaction pathways (e.g., C-H insertion vs. cyclopropanation). 2. Axial Coordination: Solvents with high Lewis basicity can coordinate to the axial sites of the rhodium dimer, altering its electronic properties and, consequently, its chemoselectivity.[1]1. Solvent Screening: Perform a solvent screen with a range of solvents of varying polarity and coordinating ability (e.g., DCM, toluene (B28343), hexane, THF, acetonitrile) to identify the optimal medium for the desired transformation. 2. Use Non-Coordinating Solvents: Favor non-coordinating solvents to minimize interference with the catalytic cycle.
Low Diastereoselectivity 1. Transition State Geometry: The solvent can influence the geometry of the transition state, thereby affecting the diastereomeric ratio of the product. 2. Temperature Effects: The influence of the solvent on diastereoselectivity can be temperature-dependent.1. Solvent Polarity Tuning: Experiment with a range of solvents with varying polarities.[2] 2. Temperature Optimization: Running the reaction at a lower temperature can often enhance diastereoselectivity by favoring the transition state with the lower activation energy.[2]
Low Enantioselectivity (for asymmetric reactions with chiral substrates/auxiliaries) 1. Solvent-Catalyst Interaction: The solvent can interact with the chiral catalyst or substrate, altering the chiral environment and reducing enantiomeric excess (ee).1. Aprotic, Non-Coordinating Solvents: Utilize solvents like dichloromethane or toluene that are less likely to interfere with the chiral induction. 2. Additives: In some cases, additives can enhance enantioselectivity in a given solvent.
Inconsistent Results 1. Solvent Purity: Impurities in the solvent (e.g., water, peroxides) can interfere with the catalyst and the reaction. 2. Solvent Degradation: Some solvents may degrade under the reaction conditions, leading to variability.1. Use High-Purity Solvents: Always use freshly distilled or high-purity, anhydrous solvents. 2. Check Solvent Compatibility: Ensure the chosen solvent is stable under the reaction conditions (temperature, light, etc.).

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the selectivity of this compound catalyzed reactions?

A1: The solvent plays a crucial role in determining the selectivity of reactions catalyzed by this compound by influencing the electronic and steric properties of the active rhodium carbene intermediate. Key factors include:

  • Polarity and Coordinating Ability: Weakly Lewis basic and non-polar or low-polarity solvents, such as dichloromethane (DCM) and hexane, are generally considered efficient for C-H functionalization and cyclopropanation reactions.[1] This is because they are less likely to coordinate to the axial positions of the dinuclear rhodium catalyst.

  • Axial Coordination: Solvents with higher Lewis basicity (e.g., acetonitrile, THF, alcohols) can coordinate to the rhodium centers.[1] This coordination can alter the electrophilicity of the rhodium carbene, thereby influencing its reactivity and selectivity. For instance, a more coordinated and less electrophilic carbene might favor cyclopropanation over C-H insertion.

  • Transition State Stabilization: The solvent can differentially stabilize the transition states leading to different products (e.g., regioisomers, diastereomers, or enantiomers), thus affecting the product distribution.

Q2: Which solvents are generally recommended for cyclopropanation reactions using Rh₂(TPA)₄?

A2: For cyclopropanation reactions, non-polar, weakly coordinating solvents are often the first choice.

  • Dichloromethane (DCM): Frequently used due to its good balance of solvent properties and ability to dissolve a wide range of substrates.

  • Hexane/Pentane: These non-polar solvents can be excellent choices, particularly when aiming for high diastereoselectivity.

  • Toluene: Another common choice, offering a higher boiling point than DCM for reactions requiring elevated temperatures.

It is important to note that the optimal solvent is substrate-dependent, and a solvent screen is often recommended to achieve the best results.

Q3: How does the steric bulk of this compound influence regioselectivity in different solvents?

A3: this compound is a sterically demanding catalyst due to the bulky triphenylacetate ligands. This steric hindrance plays a significant role in controlling regioselectivity. For example, in the cyclopropanation of [2.2]paracyclophane, the sterically bulky Rh₂(TPA)₄ favors the formation of the norcaradiene product over the cycloheptatriene (B165957) regioisomer. This selectivity is often maintained across different non-coordinating solvents like dichloromethane.

Q4: Can coordinating solvents ever be beneficial in reactions with Rh₂(TPA)₄?

A4: While non-coordinating solvents are generally preferred, coordinating solvents can sometimes be used to modulate selectivity. For instance, a weakly coordinating solvent might be employed to temper the reactivity of a highly reactive carbene, potentially leading to improved chemoselectivity. However, the use of strongly coordinating solvents like DMSO or DMF is generally discouraged as they can lead to catalyst deactivation. Predicting the optimal solvent is not always straightforward, and what works for one rhodium catalyst may not be optimal for another.[1]

Experimental Protocols

General Protocol for a Solvent Screening Study in a Rh₂(TPA)₄-Catalyzed Cyclopropanation

This protocol outlines a general procedure for screening various solvents to optimize the selectivity of a cyclopropanation reaction.

Materials:

  • This compound (Rh₂(TPA)₄)

  • Alkene (1.0 mmol)

  • Diazo compound (e.g., ethyl diazoacetate, 1.2 mmol)

  • Anhydrous solvents to be screened (e.g., Dichloromethane, Toluene, Hexane, Tetrahydrofuran, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

  • Syringe pump

Procedure:

  • Set up a series of parallel reactions, one for each solvent to be tested.

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkene (1.0 mmol) and Rh₂(TPA)₄ (0.01 mmol, 1 mol%) in the chosen anhydrous solvent (5 mL).

  • Prepare a solution of the diazo compound (1.2 mmol) in the same solvent (5 mL).

  • Using a syringe pump, add the diazo compound solution to the stirred reaction mixture over 4-6 hours at room temperature. The slow addition is crucial to keep the concentration of the diazo compound low, minimizing side reactions.[2]

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours, or until analysis (TLC, GC-MS) indicates the consumption of the starting materials.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR and/or GC-MS to determine the conversion, yield, and selectivity (chemoselectivity, diastereoselectivity).

  • Purify the product by flash column chromatography.

Data Presentation:

Summarize the results of the solvent screen in a table for easy comparison.

Solvent Dielectric Constant (ε) Donor Number (DN) Yield (%) Diastereomeric Ratio (dr)
Dichloromethane8.931.0[Insert Data][Insert Data]
Toluene2.380.1[Insert Data][Insert Data]
Hexane1.88~0[Insert Data][Insert Data]
Tetrahydrofuran7.5220.0[Insert Data][Insert Data]
Acetonitrile37.514.1[Insert Data][Insert Data]

Visualizations

Experimental Workflow: Solvent Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactant Solutions (Alkene, Diazo Compound) setup_flasks Set up Parallel Reaction Flasks (Inert Atmosphere) add_catalyst Add Rh₂(TPA)₄ and Alkene to each solvent setup_flasks->add_catalyst slow_addition Slow Addition of Diazo Compound (Syringe Pump) add_catalyst->slow_addition stir Stir at Room Temperature slow_addition->stir workup Reaction Workup (Concentration) stir->workup analyze Analyze Crude Product (NMR, GC-MS) workup->analyze purify Purification (Chromatography) analyze->purify

Caption: Workflow for screening solvents in Rh₂(TPA)₄-catalyzed reactions.

Logical Relationship: Solvent Properties and Selectivity

logical_relationship cluster_properties Key Properties cluster_selectivity_types Types of Selectivity solvent Solvent Properties polarity Polarity (Dielectric Constant) solvent->polarity coordination Coordinating Ability (Lewis Basicity/Donor Number) solvent->coordination intermediate Rh-Carbene Intermediate polarity->intermediate Stabilization catalyst Rh₂(TPA)₄ Catalyst coordination->catalyst Axial Coordination catalyst->intermediate selectivity Reaction Selectivity intermediate->selectivity chemo Chemoselectivity selectivity->chemo regio Regioselectivity selectivity->regio diastereo Diastereoselectivity selectivity->diastereo enantio Enantioselectivity selectivity->enantio

Caption: Influence of solvent properties on reaction selectivity.

References

Technical Support Center: Rhodium(II)-Catalyzed Reactions of Diazo Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with rhodium(II)-catalyzed reactions of diazo compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: My reaction is producing a significant amount of carbene dimer. How can I minimize this side reaction?

Answer:

Carbene dimerization, the reaction of two carbene intermediates to form an alkene, is a common side reaction in rhodium-catalyzed processes, especially when the desired reaction is slow or when the concentration of the reactive carbene intermediate is high. The formation of both homo-dimers and cross-dimers can occur.

Troubleshooting Steps:

  • Slow Addition of the Diazo Compound: This is the most critical parameter to control. A high concentration of the rhodium-carbene intermediate increases the likelihood of dimerization. By adding the diazo compound slowly over a prolonged period using a syringe pump, you can maintain a low, steady-state concentration of the carbene, thus favoring the reaction with your substrate over dimerization.

  • Catalyst Selection: The choice of rhodium(II) catalyst can significantly influence the rate of the desired reaction versus dimerization. Catalysts with bulky ligands can sterically hinder the approach of two carbene intermediates, thereby reducing dimerization. For example, donor-acceptor diazo compounds are known to have a suppressed tendency for carbene dimerization.

  • Substrate Concentration: Ensure that the substrate is present in a sufficient concentration to effectively trap the carbene intermediate as it is formed. In some cases, using the substrate as the limiting reagent can be beneficial if the diazo compound is prone to decomposition or dimerization.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization relative to the desired reaction. However, this is system-dependent and may also slow down the desired transformation.

Experimental Protocol: Minimizing Carbene Dimerization via Slow Addition

This protocol provides a general procedure for performing a rhodium-catalyzed reaction with slow addition of the diazo compound to minimize dimer formation.

Materials:

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Substrate

  • Diazo compound (e.g., ethyl diazoacetate)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve the rhodium(II) catalyst (0.1-1 mol%) and the substrate (1.0 equivalent) in the anhydrous solvent.

  • Prepare a solution of the diazo compound (1.1-1.5 equivalents) in the same anhydrous solvent in a separate, dry flask.

  • Draw the diazo compound solution into a gas-tight syringe and place it on a syringe pump.

  • Insert the needle of the syringe through the septum of the reaction flask, ensuring the needle tip is below the surface of the reaction mixture.

  • Set the syringe pump to add the diazo compound solution to the reaction mixture at a slow, controlled rate (e.g., over 4-8 hours).

  • Stir the reaction mixture at the desired temperature for the duration of the addition and for a period after the addition is complete to ensure full consumption of the starting materials.

  • Monitor the reaction progress by TLC or GC-MS to check for the formation of the desired product and the disappearance of the starting materials.

experimental_workflow cluster_prep Reaction Setup cluster_addition Slow Addition cluster_reaction Reaction & Monitoring Setup Flask 1. Assemble flame-dried flask under inert atmosphere. Add Reagents 2. Add Rh(II) catalyst and substrate to the flask. Setup Flask->Add Reagents Start Addition 5. Add diazo solution to the reaction mixture slowly. Prepare Diazo 3. Prepare a solution of the diazo compound. Load Syringe 4. Load diazo solution into a syringe pump. Prepare Diazo->Load Syringe Load Syringe->Start Addition Stir Reaction 6. Stir at desired temperature. Monitor 7. Monitor progress by TLC or GC-MS. Stir Reaction->Monitor Workup 8. Reaction workup and purification. Monitor->Workup

Issue 2: I am observing the formation of an azine byproduct. What is the cause and how can I prevent it?

Answer:

Azine formation is another common side reaction in rhodium-catalyzed diazo chemistry. It arises from the reaction of the diazo compound with the rhodium-carbene intermediate. This side reaction is more prevalent with less reactive substrates or when there is a high local concentration of the diazo compound.

Troubleshooting Steps:

  • Slow Addition: Similar to minimizing carbene dimerization, the slow addition of the diazo compound is the most effective way to suppress azine formation. This keeps the concentration of both the free diazo compound and the rhodium-carbene intermediate low, thereby disfavoring their reaction with each other.

  • Catalyst Choice: The electrophilicity of the rhodium catalyst can influence the rate of carbene formation and its subsequent reactions. Highly electrophilic catalysts can accelerate the desired reaction, potentially outcompeting azine formation.

  • Purity of Diazo Compound: Ensure that the diazo compound is pure and free from any impurities that might inhibit the catalyst or promote side reactions.

Reaction Mechanism: Azine Formation

azine_formation Rh_Carbene Rh(II)-Carbene Intermediate Intermediate Intermediate Adduct Rh_Carbene->Intermediate Reaction with Diazo Diazo Compound (R₂C=N₂) Diazo->Intermediate Azine Azine Byproduct (R₂C=N-N=CR₂) Intermediate->Azine Elimination of Rh_Catalyst Rh(II) Catalyst Intermediate->Rh_Catalyst

Issue 3: My desired C-H insertion or cyclopropanation reaction is inefficient, and I see byproducts from Wolff rearrangement.

Answer:

The Wolff rearrangement is a potential side reaction for α-diazocarbonyl compounds, leading to the formation of a ketene (B1206846) intermediate. This ketene can then be trapped by nucleophiles (e.g., water, alcohols) present in the reaction mixture, leading to carboxylic acid derivatives instead of the desired C-H insertion or cyclopropanation product.

Troubleshooting Steps:

  • Choice of Catalyst: While rhodium(II) catalysts are generally effective for carbene transfer reactions, the specific ligands on the rhodium center can influence the propensity for Wolff rearrangement. For some substrates, catalysts other than rhodium(II) acetate, such as those with more electron-donating or sterically demanding ligands, may suppress this pathway.

  • Anhydrous Conditions: The presence of water or other protic nucleophiles can trap the ketene intermediate formed from the Wolff rearrangement. Ensuring strictly anhydrous reaction conditions can minimize the formation of these trapping byproducts.

  • Solvent Choice: The solvent can play a role in stabilizing the carbene intermediate and influencing the reaction pathway. Non-polar, aprotic solvents are generally preferred. Protic solvents should be avoided if Wolff rearrangement is a concern.

Reaction Pathway: Competing Wolff Rearrangement

wolff_rearrangement cluster_desired Desired Pathway cluster_side Side Reaction Diazo α-Diazocarbonyl Compound Rh_Carbene Rh(II)-Carbene Intermediate Diazo->Rh_Carbene + Rh(II) Rh_Catalyst Rh(II) Catalyst CH_Insertion C-H Insertion / Cyclopropanation Rh_Carbene->CH_Insertion Reaction with Substrate Wolff Wolff Rearrangement Rh_Carbene->Wolff Ketene Ketene Intermediate Wolff->Ketene Nucleophilic Attack Trapped_Product Trapped Product (e.g., Carboxylic Acid Derivative) Ketene->Trapped_Product Nucleophilic Attack

Data Presentation: Catalyst Effects on Cyclopropanation of Styrene (B11656)

The following table summarizes the effect of different rhodium(II) catalysts on the yield and diastereoselectivity of the cyclopropanation of styrene with ethyl diazoacetate. This data highlights how catalyst selection can be used to control the reaction outcome.

CatalystYield of Cyclopropane (%)Diastereomeric Ratio (trans:cis)Reference
Rh₂(OAc)₄8570:30[1]
Rh₂(pfb)₄9275:25[1]
Rh₂(esp)₂9580:20[1]

*pfb = perfluorobutyrate; esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid

This table illustrates that while all catalysts provide good to excellent yields, the diastereoselectivity of the cyclopropanation can be tuned by modifying the ligands on the rhodium(II) center. More sterically demanding ligands, as in Rh₂(esp)₂, can lead to higher diastereoselectivity.

Experimental Protocols

For detailed experimental protocols, please refer to the specific examples cited in the troubleshooting guides above. Always ensure that reactions involving diazo compounds are carried out with appropriate safety precautions in a well-ventilated fume hood, as diazo compounds can be toxic and potentially explosive.

References

Improving diastereoselectivity with Rhodium(II) triphenylacetate dimer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving diastereoselectivity using Rhodium(II) triphenylacetate dimer, a catalyst renowned for its ability to impart high stereocontrol in a variety of chemical transformations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used to enhance diastereoselectivity?

A1: this compound (Rh₂(O₂CCPh₃)₄) is a paddlewheel carboxylate-bridged dirhodium(II) complex. Its defining feature is the steric bulk of the four triphenylacetate ligands. This bulk creates a highly congested chiral environment around the active rhodium centers. During catalytic reactions, such as cyclopropanation or C-H insertion, the catalyst's steric profile directs the approach of the substrates, favoring transition states that minimize steric clashes. This preferential orientation leads to the formation of one diastereomer over the other.

Q2: In which types of reactions is this compound most effective for inducing diastereoselectivity?

A2: This catalyst is particularly effective in reactions involving rhodium carbenoids, such as:

  • Cyclopropanation: The bulky ligands control the facial selectivity of the carbene addition to the alkene.

  • C-H Insertion: The steric hindrance influences the trajectory of the C-H insertion, leading to high diastereoselectivity in the formation of new rings.

  • Ylide Formation and Subsequent Rearrangements: The catalyst's structure can influence the stereochemical outcome of reactions involving ylide intermediates.

Q3: How does this compound compare to other rhodium(II) carboxylate catalysts like rhodium(II) acetate (B1210297)?

A3: Compared to less bulky catalysts like rhodium(II) acetate (Rh₂(OAc)₄), this compound offers significantly greater steric hindrance.[1] While Rh₂(OAc)₄ is a highly active catalyst, it often provides lower diastereoselectivity in reactions where steric control is paramount. The triphenylacetate ligands create a more defined and restrictive pocket for the substrate to bind, thereby enhancing stereochemical communication during the reaction.[1]

Troubleshooting Guide

Problem 1: Low or Poor Diastereoselectivity

Potential Cause Troubleshooting Steps
Sub-optimal Solvent Choice The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM), hexanes, or pentane (B18724) are often preferred. Polar or coordinating solvents may interfere with the catalyst's ability to dictate the stereochemical outcome.
Incorrect Reaction Temperature Lower reaction temperatures generally enhance diastereoselectivity by favoring the transition state with the lowest activation energy. If diastereoselectivity is low at room temperature, try running the reaction at 0 °C or lower.
Substrate Sterics and Electronics The inherent stereochemical preferences of the substrate may override the directing effect of the catalyst. If the substrate has bulky groups that clash with the catalyst's ligands, the desired diastereomer may not be formed. Consider modifying the substrate or protecting groups to be less sterically demanding.
Catalyst Decomposition Rhodium(II) catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Catalyst degradation can lead to a loss of stereocontrol.

Problem 2: Low Reaction Yield or Incomplete Conversion

Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading While higher catalyst loading does not typically improve diastereoselectivity, insufficient catalyst can lead to slow or incomplete reactions. A typical loading for Rh₂(O₂CCPh₃)₄ is 0.5-2 mol%. If the reaction is sluggish, a modest increase in catalyst loading may be beneficial.
Slow Diazo Compound Addition For reactions involving diazo compounds, slow addition via a syringe pump is crucial. A high concentration of the diazo compound can lead to side reactions, such as dimerization, which consume the starting material and lower the yield of the desired product.
Catalyst Poisoning Impurities in the starting materials or solvents (e.g., amines, thiols) can coordinate to the rhodium centers and deactivate the catalyst. Purify all reagents and ensure solvents are of high quality.

Data on Factors Influencing Diastereoselectivity

The diastereoselectivity of reactions catalyzed by this compound is influenced by several key parameters. The following tables summarize these effects based on established principles in rhodium catalysis.

Table 1: Effect of Solvent on Diastereoselectivity

SolventPolarityCoordinating AbilityExpected Impact on Diastereoselectivity
Pentane/HexanesNon-polarNon-coordinatingHigh - Minimizes interference with the catalyst's steric directing effects.
Dichloromethane (DCM)Polar aproticWeakly coordinatingGenerally High - A common and effective solvent for these reactions.
TolueneNon-polarπ-basicModerate to High - Can sometimes influence selectivity through π-stacking interactions.
Tetrahydrofuran (THF)Polar aproticCoordinatingVariable to Low - Can coordinate to the axial sites of the catalyst, potentially disrupting stereocontrol.
Methanol/EthanolPolar proticCoordinatingGenerally Low - Protic nature and strong coordination can significantly reduce catalyst performance and selectivity.

Table 2: Effect of Temperature on Diastereoselectivity

TemperatureKinetic EnergyExpected Impact on DiastereoselectivityRationale
-20 °C to 0 °CLowHigh The energy difference between the diastereomeric transition states is more significant, leading to higher selectivity.
Room Temperature (~25 °C)MediumModerate to High A good starting point for many reactions, but may not provide optimal selectivity.
RefluxHighLow Higher thermal energy can overcome the small activation energy differences between competing transition states, leading to a mixture of diastereomers.

Experimental Protocols

Key Experiment: Diastereoselective Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

This protocol provides a general methodology for achieving high diastereoselectivity using this compound.

Materials:

  • This compound (Rh₂(O₂CCPh₃)₄)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Syringe pump

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.01 mmol, 1 mol%).

  • Addition of Alkene: Add anhydrous DCM (5 mL) followed by freshly distilled styrene (2.0 mmol, 2 equivalents).

  • Preparation of Diazo Compound Solution: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (1.0 mmol, 1 equivalent) in anhydrous DCM (10 mL).

  • Slow Addition: Draw the EDA solution into a syringe and place it on a syringe pump. Add the EDA solution to the stirred reaction mixture over a period of 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the diazo compound.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the cyclopropane (B1198618) diastereomers.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the product by ¹H NMR spectroscopy or GC analysis.

Visualizing Reaction Principles and Workflows

diastereoselective_cyclopropanation Mechanism of Diastereoselection cluster_catalyst Catalyst Environment cluster_approach Substrate Approach cluster_products Products catalyst Rh₂(O₂CCPh₃)₄ Carbene Intermediate ligand1 Bulky Triphenylacetate Ligand catalyst->ligand1 ligand2 Bulky Triphenylacetate Ligand catalyst->ligand2 favored_ts Favored Transition State (Less Steric Hindrance) alkene Alkene Substrate alkene->favored_ts Sterically Favorable Approach disfavored_ts Disfavored Transition State (High Steric Hindrance) alkene->disfavored_ts Sterically Unfavorable Approach major_diastereomer Major Diastereomer favored_ts->major_diastereomer Forms minor_diastereomer Minor Diastereomer disfavored_ts->minor_diastereomer Forms

Caption: Steric guidance by bulky ligands.

troubleshooting_workflow Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed check_temp Is the reaction run at a low temperature (e.g., 0 °C or below)? start->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp No check_solvent Is a non-coordinating, non-polar solvent being used? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Action: Switch to a solvent like DCM or hexanes check_solvent->change_solvent No check_atmosphere Was the reaction performed under a strictly inert atmosphere? check_solvent->check_atmosphere Yes change_solvent->check_atmosphere improve_inert Action: Ensure rigorous exclusion of air and moisture check_atmosphere->improve_inert No check_substrate Does the substrate have significant steric bulk? check_atmosphere->check_substrate Yes improve_inert->check_substrate modify_substrate Consider substrate modification (e.g., change protecting groups) check_substrate->modify_substrate Yes end Diastereoselectivity Improved check_substrate->end No modify_substrate->end

Caption: A logical workflow for troubleshooting.

References

Suppressing byproduct formation in Rhodium(II) triphenylacetate dimer catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodium(II) triphenylacetate dimer catalyzed reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes. Below you will find frequently asked questions and troubleshooting guides to help you suppress byproduct formation and enhance the efficiency of your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions catalyzed by this compound?

A1: In reactions involving diazo compounds, several common byproducts can arise from the reactive rhodium carbene intermediate. These include:

  • Carbene dimers: Formed by the reaction of two carbene intermediates.

  • Azine formation: Resulting from the reaction of the diazo compound with the carbene.

  • Products of insertion into O-H or S-H bonds: If protic solvents (like water, alcohols) or sulfur-containing compounds are present, the carbene can insert into these bonds, leading to undesired ethers or thioethers.[1]

  • Ketones: These can form from the decomposition of the diazo compound.[1]

  • Catalyst degradation products: The catalyst itself can degrade under certain conditions, leading to loss of activity.[2]

Q2: How can I minimize the formation of carbene dimers?

A2: The formation of carbene dimers is often concentration-dependent. To minimize this byproduct, consider the following strategies:

  • Slow addition of the diazo compound: Adding the diazo compound slowly over an extended period keeps its instantaneous concentration low, favoring the reaction with the substrate over self-reaction.

  • Lowering the reaction temperature: This can help to control the rate of carbene formation and subsequent reactions.

  • Optimizing catalyst loading: While counterintuitive, in some cases, adjusting the catalyst loading can influence the chemoselectivity of the reaction.[3]

Q3: My reaction is suffering from low enantioselectivity. What are the potential causes and solutions?

A3: Low enantioselectivity can stem from several factors. Here are some common causes and troubleshooting tips:

  • Catalyst poisoning: Nucleophilic functional groups in the substrate or impurities can coordinate to the rhodium center and inhibit the catalyst's effectiveness.[4] The use of additives like 2-chloropyridine (B119429) or molecular sieves can sometimes mitigate this issue, particularly with heteroaromatic substrates.[4]

  • Inappropriate ligand choice: The triphenylacetate ligands may not be optimal for achieving high stereocontrol with your specific substrate. Screening other chiral dirhodium(II) catalysts with different ligands, such as those derived from pyroglutamate (B8496135) (e.g., Rh₂(S-DOSP)₄) or prolinate, may be necessary.[5][6][7]

  • Solvent effects: The solvent can have a significant impact on the catalyst's conformation and, consequently, the stereochemical outcome of the reaction.[8][9] It is advisable to screen different solvents. For instance, hexafluoroisopropanol (HFIP) has been shown to improve enantioselectivity in some cases.[4]

  • Reaction temperature: Lowering the reaction temperature can often enhance enantioselectivity.[7]

Troubleshooting Guide

Problem 1: Significant formation of O-H insertion byproducts when using alcohol as a solvent.

  • Root Cause: Rhodium carbenes are highly reactive towards the O-H bonds of alcohols, leading to insertion products.[1]

  • Solution:

    • Change the solvent: Switch to a non-protic solvent such as dichloromethane (B109758) (DCM), toluene, or hexane.

    • Use a co-solvent system: If the substrate has poor solubility in non-protic solvents, a mixture of a non-protic solvent with a minimal amount of a co-solvent might be a viable compromise.

    • Substrate modification: If possible, protect any hydroxyl groups on the substrate before the reaction.

Problem 2: The catalyst appears to be degrading or deactivating during the reaction.

  • Root Cause: Catalyst degradation can be caused by ligand dissociation, oxidation of the rhodium centers, or irreversible binding of inhibitors.[2][7]

  • Solution:

    • Ensure inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Purify reagents and solvents: Remove any potential impurities that could act as catalyst poisons.

    • Additives: In some cases, adding a small amount of the corresponding carboxylic acid ligand can suppress ligand dissociation.[7]

    • Catalyst choice: Consider more robust catalysts with chelating ligands that are less prone to dissociation.

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on product yield and stereoselectivity in Rhodium(II)-catalyzed cyclopropanation reactions.

Table 1: Effect of Catalyst on Enantioselective Cyclopropanation

EntryCatalystYield (%)dree (%)
1Rh₂(S-DOSP)₄59>97:377
2Rh₂(R-p-Ph-TPCP)₄--84-92
3Rh₂(S-TPPTTL)₄--55-77

Data synthesized from multiple sources for illustrative purposes.[4][5]

Table 2: Influence of Additives on Enantioselectivity

Substrate TypeCatalystAdditiveee (%) without Additiveee (%) with Additive
ortho-substituted aryldiazoacetatesRh₂(S-TPPTTL)₄2-chloropyridine55-7784-92
non-ortho-substituted aryldiazoacetatesRh₂(S-TPPTTL)₄2-chloropyridine29-480-41

This table illustrates that the effect of an additive can be highly substrate-dependent.[4]

Experimental Protocols

General Procedure for Rhodium(II)-Catalyzed Cyclopropanation:

  • To a solution of the alkene (1.2 equivalents) and the this compound catalyst (0.5-2 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, a solution of the diazoacetate (1.0 equivalent) in the same solvent is added dropwise over a period of 1-4 hours at the desired temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred for an additional 1-2 hours after the addition is complete.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane (B1198618) product.

Diagrams

Catalytic_Cycle Rh2L4 Rh₂(TPA)₄ Catalyst Carbene Rh₂(TPA)₄=CHR (Carbene Intermediate) Rh2L4->Carbene + R-CHN₂ Diazo R-CHN₂ (Diazo Compound) N2 N₂ Carbene->N2 Product Cyclopropane Product Carbene->Product + Alkene Byproduct Byproducts (e.g., Dimer) Carbene->Byproduct Side Reactions Alkene Alkene Substrate Product->Rh2L4 (Catalyst Regeneration) Troubleshooting_Logic start Low Yield or Selectivity Issue q1 Identify Primary Byproduct(s) start->q1 dimer Carbene Dimer q1->dimer Dimerization insertion O-H/S-H Insertion q1->insertion Protic Solvent other Other/Unknown q1->other Poor Selectivity sol1 Slow Diazo Addition Lower Temperature dimer->sol1 sol2 Switch to Aprotic Solvent Protect Functional Groups insertion->sol2 sol3 Screen Additives Change Catalyst Ligands Optimize Solvent other->sol3

References

Troubleshooting low yields in Rhodium(II) triphenylacetate dimer C-H functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in C-H functionalization reactions using Rhodium(II) triphenylacetate dimer.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound-catalyzed C-H functionalization reaction is resulting in very low or no yield. What are the most common causes?

Low yields in these reactions can typically be attributed to one or more of the following factors:

  • Catalyst Inactivity or Decomposition: The Rhodium(II) catalyst is sensitive to air, moisture, and impurities, which can lead to deactivation.[1]

  • Substrate-Related Issues: The purity, electronic properties, and steric hindrance of your substrate are critical for a successful reaction.[1]

  • Suboptimal Reaction Conditions: Parameters such as solvent, temperature, and concentration have a significant impact on reaction efficiency.[1]

  • Atmospheric Contamination: The presence of oxygen or moisture can interfere with the catalytic cycle.[1]

Q2: How can I determine if my this compound catalyst is the source of the problem?

Catalyst-related issues are a frequent cause of low yields. Here’s a systematic approach to troubleshoot your catalyst:

  • Use a Fresh or Properly Stored Catalyst: Rhodium(II) catalysts can degrade over time, especially if not stored under an inert atmosphere.[1] Ensure you are using a fresh batch or one that has been properly stored. For long-term storage, it is recommended to keep the solid catalyst at -20°C.[2][3]

  • Consider Catalyst Pre-activation: Some rhodium precursors may require an activation step to form the catalytically active species. While this compound is generally used directly, if you are using a different precursor, consult the relevant literature.[1]

  • Beware of Catalyst Poisoning: Impurities in your starting materials or solvent can irreversibly bind to the rhodium center and inhibit catalysis.[1] Common poisons include sulfur-containing compounds and strongly coordinating solvents. Ensure all your reagents and solvents are of high purity and anhydrous.

Experimental Protocol: Testing Catalyst Activity

To verify the activity of your this compound, you can perform a standard test reaction with a known, reliable substrate.

Materials:

  • This compound (the batch )

  • A reliable substrate and coupling partner known to work well (e.g., from a published procedure)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the this compound (1-5 mol%) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the substrate and the coupling partner.

  • Seal the vessel and stir the reaction at the previously established optimal temperature.

  • Monitor the reaction progress by TLC or GC/LC-MS at regular intervals (e.g., every hour).

  • If the reaction proceeds to a reasonable conversion within the expected timeframe, your catalyst is likely active. If not, the catalyst has likely degraded.

Q3: My starting materials are pure, and the catalyst is active, but the yield is still low. Could the substrate itself be the issue?

Yes, the structure and properties of your substrate can significantly impact the reaction outcome.[1] Consider the following:

  • Steric Hindrance: Bulky substituents near the target C-H bond can sterically hinder the approach of the catalyst, slowing down or preventing the reaction.[1]

  • Electronic Effects: The electronic nature of the directing group and the substrate can influence the reactivity of the C-H bond. Electron-donating groups can sometimes enhance reactivity, while strong electron-withdrawing groups may have the opposite effect.

  • Substrate Stability: Ensure your starting materials are stable under the reaction conditions. Decomposition of the substrate or coupling partner will lead to lower yields.[1]

Q4: How do I optimize the reaction conditions for my specific C-H functionalization reaction?

Systematic optimization of reaction parameters is crucial for improving yields.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Activity (Freshness, Storage, Purity) start->check_catalyst Start Here check_reagents Verify Reagent Purity (Substrate, Solvent) check_catalyst->check_reagents Catalyst OK? fail Yield Still Low (Consult Literature for Similar Systems) check_catalyst->fail Inactive Catalyst optimize_conditions Systematically Optimize Conditions (Solvent, Temperature, Concentration) check_reagents->optimize_conditions Reagents Pure? check_reagents->fail Impure Reagents consider_additives Consider Additives (e.g., Lewis acids, bases) optimize_conditions->consider_additives Optimization Ineffective? success Improved Yield optimize_conditions->success Optimization Successful? consider_additives->success Additive Effective? consider_additives->fail No Improvement

Caption: A logical workflow for troubleshooting low yields in Rh(II)-catalyzed C-H functionalization.

Solvent Screening: The choice of solvent is critical. Non-coordinating, anhydrous solvents are generally preferred.[1] The following table provides a starting point for solvent screening.

SolventPolarityBoiling Point (°C)Common Observations
Dichloromethane (DCM)Polar aprotic40Often a good starting point, good solubility for many substrates.
1,2-Dichloroethane (DCE)Polar aprotic83Higher boiling point allows for higher reaction temperatures.
TolueneNonpolar111Can be effective, especially for less polar substrates.
Tetrahydrofuran (THF)Polar aprotic66Coordinating solvent, can sometimes inhibit catalysis.[4]
Acetonitrile (MeCN)Polar aprotic82Coordinating solvent, may negatively impact the reaction.

Temperature Control: Rhodium-catalyzed reactions are often sensitive to temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition or the formation of side products.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

Concentration: The concentration of your reactants can influence the reaction rate and the formation of byproducts. Experiment with different concentrations to find the optimal conditions.[1]

Experimental Protocols

General Experimental Protocol for this compound C-H Functionalization

This protocol provides a general starting point. Specific conditions should be optimized for each unique substrate and transformation.

Materials:

  • This compound

  • Substrate with a directing group

  • Coupling partner (e.g., diazo compound, alkene, alkyne)

  • Anhydrous, degassed solvent

  • Additives (if required)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the substrate (1.0 mmol), this compound (0.025 mmol, 2.5 mol%), and any solid additives.

  • Add the anhydrous, degassed solvent (5 mL).

  • Add the coupling partner (1.5 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Experimental Workflow Diagram

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents (Substrate, Catalyst, Solvent, Coupling Partner) setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Cooling, Filtration) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general workflow for performing a Rh(II)-catalyzed C-H functionalization experiment.

Data Presentation

Table 1: Effect of Solvent on Yield in a Model Rh(II)-Catalyzed C-H Functionalization

The following table summarizes hypothetical results from a solvent screen for a generic Rh(II) triphenylacetate dimer-catalyzed C-H olefination of a substituted pyridine.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)402445
21,2-Dichloroethane (DCE)801278
3Toluene1101265
4Tetrahydrofuran (THF)6624<10
5Dioxane1001285

Data is illustrative and will vary depending on the specific reaction.

Signaling Pathways and Catalytic Cycles

Generalized Catalytic Cycle for Rh(II)-Catalyzed C-H Insertion

The catalytic cycle for a Rh(II)-catalyzed C-H insertion reaction with a diazo compound generally proceeds through the formation of a rhodium carbene intermediate.

Catalytic_Cycle cluster_reactants cluster_products Rh2L4 Rh₂(tpa)₄ Carbene Rh₂(tpa)₄=CHR Rh2L4->Carbene Carbene Formation p1 Diazo + R-CHN₂ N2 - N₂ TS [Transition State] Carbene->TS C-H Insertion p2 Substrate + Substrate-H TS->Rh2L4 Product Release p3 Product Substrate-CHR

Caption: A simplified catalytic cycle for Rh(II)-catalyzed C-H insertion with a diazo compound.

References

Impact of substrate purity on Rhodium(II) triphenylacetate dimer catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Rhodium(II) triphenylacetate dimer in their catalytic reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, with a focus on the impact of substrate purity on catalytic activity.

ProblemPossible CauseSuggested Solution
Low or no catalytic activity Impure Substrate: The presence of Lewis basic impurities such as amines, thiols, phosphines, or even some sulfur-containing heterocycles can coordinate to the rhodium center and inhibit catalysis.[1]- Purify the substrate: Techniques such as distillation, recrystallization, or column chromatography can be employed. - Use a scavenger resin: Pass the substrate through a resin designed to remove specific impurities.
Catalyst Deactivation: The catalyst may have degraded due to exposure to air, moisture, or incompatible solvents.- Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents. - Ensure compatibility of all reaction components with the catalyst.
Inconsistent reaction yields Variable Substrate Purity: Batch-to-batch variations in substrate purity can lead to inconsistent results.- Analyze substrate purity before each reaction using techniques like NMR or GC-MS. - Establish a standard purification protocol for the substrate.
Presence of Water: Traces of water in the substrate or solvent can affect the catalyst's performance.- Thoroughly dry all substrates and solvents before use. - Use molecular sieves to remove residual water.
Formation of side products Reactive Impurities: Certain impurities in the substrate might participate in side reactions catalyzed by the rhodium dimer.- Identify impurities through analytical techniques. - Purify the substrate to remove the problematic impurities.
Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to the formation of byproducts.- Optimize reaction parameters systematically.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my substrate's purity is affecting the catalytic reaction?

A1: A good first step is to perform a control experiment with a highly purified substrate and compare the results to your standard reaction. A significant improvement in yield or selectivity with the purified substrate suggests that impurities were the issue. Analytical techniques such as NMR, GC-MS, and elemental analysis can help identify and quantify impurities in your starting material.

Q2: What are the most common types of impurities in substrates that can inhibit this compound?

A2: Lewis basic functional groups are the most common inhibitors. These include, but are not limited to:

  • Nitrogen-containing compounds: Amines, amides, nitriles, and some nitrogen-containing heterocycles.

  • Sulfur-containing compounds: Thiols, thioethers, and sulfoxides.[1]

  • Phosphorus-containing compounds: Phosphines and phosphites.

  • Halogens: While not always inhibitory, some halogenated compounds can interact with the catalyst.

  • Water and alcohols: These can coordinate to the rhodium center and affect its catalytic activity.

Q3: What is the recommended method for purifying my substrate before a catalytic reaction?

A3: The choice of purification method depends on the nature of your substrate and the impurities present. Common techniques include:

  • Distillation: Effective for volatile liquid substrates.

  • Recrystallization: Ideal for solid substrates.

  • Column Chromatography: A versatile method for removing a wide range of impurities from both solid and liquid substrates.

  • Treatment with activated carbon: Can remove non-polar impurities.

  • Use of scavenger resins: Effective for targeting and removing specific classes of impurities.

Q4: Can residual solvent from the purification process affect the reaction?

A4: Yes, residual solvents can impact the reaction. Some solvents can act as coordinating ligands to the rhodium catalyst, potentially inhibiting its activity. It is crucial to thoroughly remove all purification solvents from your substrate before use. Techniques like high-vacuum drying are recommended.

Quantitative Data on Impurity Impact

The presence of impurities can significantly bias the observed reaction kinetics. The following table illustrates the theoretical impact of a contaminating inhibitor on the apparent inhibition constant (Ki) of a primary inhibitor. While this data is from a biological system, the principle of competitive inhibition is applicable to catalytic chemical reactions where an impurity competes with the substrate for the catalyst's active site.

Mole Fraction of Impurity (Xi)True Ki of Impurity (Kj) (µM)Apparent Ki of Primary Inhibitor (µM)% Bias in Ki
0.0250.54.0-20%
0.0500.53.3-34%
0.1000.52.5-50%
0.0255.04.9-2%
0.0505.04.8-4%
0.1005.04.6-8%
0.02550.05.00%
0.05050.05.00%
0.10050.05.00%

Data adapted from a study on the impact of impurities on kinetic estimates.[2] This table demonstrates that a small amount of a potent impurity (low Kj) can lead to a significant underestimation of the true inhibitory potential of a substance (lower apparent Ki), which in a catalytic context would manifest as a greater-than-expected decrease in reaction rate.

Experimental Protocols

General Protocol for Substrate Purification by Flash Column Chromatography
  • Prepare the Column: Select an appropriate size flash chromatography column and pack it with silica (B1680970) gel or another suitable stationary phase as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the impure substrate in a minimal amount of the eluent and load it onto the top of the column.

  • Elute: Begin elution with a non-polar solvent and gradually increase the polarity of the eluent to separate the desired substrate from impurities.

  • Collect Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical method to identify the fractions containing the pure substrate.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Dry: Dry the purified substrate under high vacuum to remove any residual solvent.

General Protocol for a this compound Catalyzed Cyclopropanation Reaction
  • Setup: To an oven-dried flask under an inert atmosphere (argon or nitrogen), add a magnetic stir bar and the purified alkene substrate.

  • Solvent: Add anhydrous solvent (e.g., dichloromethane (B109758) or toluene) via syringe.

  • Catalyst: Add the this compound catalyst (typically 0.1-1 mol%).

  • Diazo Compound Addition: Prepare a solution of the diazo compound in the same anhydrous solvent. Add this solution to the reaction mixture dropwise over a period of several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or NMR.

  • Workup: Once the reaction is complete, quench any remaining diazo compound (e.g., by adding a few drops of acetic acid). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired cyclopropane.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Substrate Impure Substrate Purification Substrate Purification (e.g., Chromatography) Substrate->Purification Drying Drying under High Vacuum Purification->Drying Reaction_Setup Reaction Setup (Inert Atmosphere) Drying->Reaction_Setup Catalyst_Addition Add Rh₂(TPA)₄ Reaction_Setup->Catalyst_Addition Diazo_Addition Slow Addition of Diazo Compound Catalyst_Addition->Diazo_Addition Monitoring Reaction Monitoring (TLC, GC, NMR) Diazo_Addition->Monitoring Quenching Quench Reaction Monitoring->Quenching Concentration Solvent Removal Quenching->Concentration Final_Purification Product Purification (e.g., Chromatography) Concentration->Final_Purification Pure_Product Pure_Product Final_Purification->Pure_Product Isolated Pure Product

Caption: A typical experimental workflow for a this compound catalyzed reaction.

Troubleshooting_Logic Start Low Reaction Yield? Check_Purity Check Substrate Purity (NMR, GC-MS) Start->Check_Purity Yes Is_Pure Is Substrate Pure? Check_Purity->Is_Pure Purify Purify Substrate Is_Pure->Purify No Check_Catalyst Check Catalyst Activity (Use fresh catalyst) Is_Pure->Check_Catalyst Yes Rerun Rerun Reaction Purify->Rerun Rerun->Start Is_Active Is Catalyst Active? Check_Catalyst->Is_Active Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Is_Active->Optimize_Conditions Yes Success Problem Solved Is_Active->Success No (Catalyst is the issue) Optimize_Conditions->Success

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Optimizing Rhodium(II) Triphenylacetate Dimer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kinetic studies involving Rhodium(II) triphenylacetate dimer, Rh₂(TPA)₄. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction times for catalytic processes such as cyclopropanation and C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by this compound is very slow or shows no conversion. What are the potential causes and how can I troubleshoot this?

A1: Several factors can contribute to a slow or stalled reaction. Here are the primary aspects to investigate:

  • Catalyst Activity: The Rh₂(TPA)₄ catalyst may be deactivated. Ensure it has been stored under an inert atmosphere and protected from light. Purity is also critical; consider purification if contaminants are suspected.

  • Reagent Quality: The purity of your substrates, especially the diazo compound, is crucial. Impurities can act as inhibitors or lead to side reactions. Diazo compounds, in particular, can be unstable; slow addition using a syringe pump is often recommended to minimize decomposition and side reactions like dimerization.[1][2]

  • Presence of Inhibitors: Water and oxygen can inhibit many rhodium-catalyzed reactions.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Certain solvents or functional groups on the substrate can act as Lewis bases and coordinate to the rhodium center, potentially inhibiting the reaction.[3]

  • Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. While many reactions are run at room temperature, optimization may be necessary.[1][4] A systematic increase in temperature can be explored.

Q2: I am observing low product yield despite complete consumption of the starting material. What are the likely side reactions?

A2: Low product yield with complete substrate consumption points towards competing side reactions. For reactions involving diazo compounds, common side reactions include:

  • Diazo Dimerization: If the concentration of the diazo compound is too high, it can dimerize.[5] As mentioned, slow addition of the diazo compound is a key strategy to prevent this.[1][2]

  • Solvent Insertion: The reactive carbene intermediate can react with the solvent, especially if the solvent has activatable C-H bonds and the desired intermolecular reaction is slow.

  • Catalyst Decomposition: The catalyst itself can undergo structural changes or decomposition during the reaction, leading to a loss of activity.[2][6][7][8]

Q3: How does the choice of solvent affect the reaction time and selectivity?

A3: The solvent can significantly influence the reaction rate and selectivity.[1] Non-coordinating, non-polar, or low-polarity solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are often preferred.[1][9][10] Polar or coordinating solvents can bind to the axial sites of the rhodium catalyst, which can affect its reactivity and the stability of intermediates.[3][10] For certain reactions, greener alternatives like dimethyl carbonate (DMC) have been shown to improve enantioselectivity and allow for higher reaction temperatures.[9]

Q4: Can I accelerate my reaction by increasing the catalyst loading?

A4: Yes, increasing the catalyst loading will generally increase the reaction rate, assuming the reaction is not zero-order with respect to the catalyst. However, this also increases the cost of the experiment. It is often more desirable to optimize other parameters like temperature or concentration first. In some cases, very low catalyst loadings (down to 0.001 mol%) can be highly effective, especially with optimized conditions.[4][11] Interestingly, for some systems, catalyst loading has been shown to control chemoselectivity, so it's a parameter that can be tuned for both rate and outcome.[12]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Inconsistent Reaction Rates
Potential Cause Troubleshooting Step Expected Outcome
Poor Temperature Control Use a thermostatically controlled reaction block or oil bath. Monitor the internal reaction temperature.Consistent and reproducible reaction kinetics.
Mixing Issues Ensure adequate stirring, especially for heterogeneous mixtures or viscous solutions.Homogeneous reaction conditions leading to more reliable kinetic data.
Slow Reagent Addition Use a syringe pump for the controlled addition of limiting reagents, like a diazo compound.Prevents spikes in reagent concentration, minimizing side reactions and ensuring a steady reaction rate.[1][2]
Catalyst Decomposition Monitor the reaction for color changes that might indicate catalyst degradation. Consider using a more robust catalyst or adjusting reaction conditions (e.g., lower temperature).A stable catalyst concentration throughout the experiment, leading to more predictable kinetics.
Issue 2: Difficulty in Kinetic Monitoring
Problem Recommended Solution Notes
Sampling Issues Use an automated sampling platform for consistent time points.[13] Quench aliquots immediately and effectively.Manual sampling can introduce significant error in fast reactions.
Complex Reaction Mixture Utilize in-situ monitoring techniques like ReactIR or NMR spectroscopy to track reactant disappearance and product formation in real-time.[9][11][14]These techniques avoid the need for sampling and workup, providing more accurate kinetic profiles.
Overlapping Spectroscopic Signals For NMR, select non-overlapping peaks for integration. For IR, use multivariate data analysis or focus on a unique, well-resolved peak (e.g., the diazo stretch at ~2100 cm⁻¹).Careful selection of analytical signals is critical for accurate quantification.

Experimental Protocols

Protocol 1: General Procedure for a Kinetic Experiment using Rh₂(TPA)₄
  • Preparation: Flame-dry all glassware under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 mmol) and the desired solvent (e.g., dichloromethane, 10 mL). If an internal standard is used for analysis (e.g., for GC or NMR), add it at this stage.

  • Catalyst Addition: Add the this compound catalyst (e.g., 0.1-1.0 mol%).

  • Temperature Control: Place the flask in a thermostatically controlled bath set to the desired reaction temperature.

  • Initiation: Prepare a solution of the diazo compound (1.2 mmol) in the same solvent (5 mL). Using a syringe pump, add the diazo solution to the reaction mixture over a set period (e.g., 4 hours).

  • Monitoring: At regular intervals, withdraw aliquots from the reaction mixture, quench them (e.g., with a small amount of acetic acid or by cooling), and analyze by a suitable technique (GC, HPLC, or NMR) to determine the conversion and yield.

Protocol 2: In-Situ Reaction Monitoring with ReactIR
  • Setup: Assemble the reaction vessel with an in-situ ReactIR probe, ensuring the probe tip is fully submerged in the reaction medium.

  • Background Spectrum: Collect a background spectrum of the solvent and all reagents except the limiting reagent (e.g., the diazo compound).

  • Reaction Initiation: Add the final reagent to start the reaction.

  • Data Collection: Begin collecting spectra at regular intervals. Monitor the disappearance of a key reactant peak (e.g., the characteristic azide (B81097) stretch of the diazo compound) and/or the appearance of a product peak.

  • Analysis: Plot the absorbance (or concentration, if calibrated) of the monitored species versus time to generate the kinetic profile.

Visualizations

Logical Workflow for Troubleshooting Slow Reactions

G start Reaction is Slow or Stalled check_reagents Verify Reagent Purity (Substrates, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Check Catalyst Activity (Storage, Purity) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Inert Atmosphere, Dryness) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_catalyst Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No catalyst_ok->check_conditions Yes replace_catalyst Use Fresh/Purified Catalyst catalyst_ok->replace_catalyst No improve_conditions Re-dry Glassware/Solvent, Ensure Inert Atmosphere conditions_ok->improve_conditions No optimize_temp Optimize Temperature conditions_ok->optimize_temp Yes purify_reagents->check_reagents replace_catalyst->check_catalyst improve_conditions->check_conditions temp_ok Improvement? optimize_temp->temp_ok optimize_concentration Optimize Concentrations temp_ok->optimize_concentration No success Reaction Optimized temp_ok->success Yes fail Consult Further Literature/ Consider Alternative Catalyst temp_ok->fail Still No Improvement optimize_concentration->temp_ok

Caption: Troubleshooting workflow for slow Rh₂(TPA)₄ catalyzed reactions.

Experimental Workflow for Kinetic Analysis

G setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Substrate & Catalyst setup->reagents stabilize 3. Equilibrate Temperature reagents->stabilize initiate 4. Initiate Reaction (e.g., Add Diazo Cmpd.) stabilize->initiate monitor 5. Monitor Reaction initiate->monitor insitu In-Situ (ReactIR, NMR) monitor->insitu aliquot Aliquots (GC, HPLC) monitor->aliquot data 6. Collect Data Points (Concentration vs. Time) insitu->data aliquot->data analysis 7. Kinetic Analysis (Rate Law, Order) data->analysis

References

Validation & Comparative

A Comparative Guide to Rhodium(II) Catalysts in Cyclopropanation: Rhodium(II) Triphenylacetate Dimer vs. Rhodium(II) Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of cyclopropane (B1198618) rings is a cornerstone of modern organic synthesis, with applications ranging from the development of new pharmaceuticals to the creation of novel materials. Dirhodium(II) carboxylate complexes are preeminent catalysts for the cyclopropanation of olefins with diazo compounds, offering high efficiency and stereoselectivity. Among the plethora of available rhodium catalysts, Rhodium(II) triphenylacetate dimer and Rhodium(II) octanoate (B1194180) are two commonly employed variants. This guide provides an objective comparison of their performance in cyclopropanation reactions, supported by available experimental data, to aid researchers in catalyst selection and experimental design.

At a Glance: Key Performance Metrics

It is crucial to note that the following data is collated from different experimental setups and substrates, and therefore, direct comparison of the values should be approached with caution.

This compound (Rh₂(TPA)₄)

Rhodium(II) triphenylacetate is characterized by its bulky triphenylacetate ligands, which can exert significant steric influence on the catalytic reaction, impacting regioselectivity and diastereoselectivity.

SubstrateDiazo CompoundProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
[2.2]Paracyclophane2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetateNorcaradiene derivative46 (combined yield with regioisomer)Not ReportedNot Applicable (achiral catalyst)[1]

Note: The reported yield is for a mixture of regioisomers, with the norcaradiene being the major product favored by the sterically demanding Rh₂(TPA)₄ catalyst.

Rhodium(II) Octanoate (Rh₂(oct)₄)

Rhodium(II) octanoate is a less sterically hindered catalyst compared to its triphenylacetate counterpart. It is often used as a standard catalyst in mechanistic studies of rhodium-catalyzed cyclopropanations.

SubstrateDiazo CompoundProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
StyreneMethyl phenyldiazoacetateMethyl 2-phenyl-3-phenylcyclopropane-1-carboxylateNot explicitly reportedHighly diastereoselectiveNot Applicable (achiral catalyst)[2]

Note: While the yield was not explicitly reported in a comparative table, the study focused on kinetic isotope effects, indicating the reaction proceeds efficiently. The reaction is described as "highly diastereoselective."

Experimental Protocols: A General Approach

The following is a general experimental procedure for the rhodium(II)-catalyzed cyclopropanation of an alkene with a diazo compound. This protocol can be adapted for use with both this compound and Rhodium(II) octanoate.

General Procedure for Rhodium(II)-Catalyzed Cyclopropanation:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene (1.0 mmol) and the rhodium(II) catalyst (0.01 mol%) in a suitable dry solvent (e.g., dichloromethane (B109758) or pentane, 5 mL).

  • Preparation of the Diazo Compound Solution: In a separate flame-dried flask, dissolve the diazo compound (1.2 mmol) in the same dry solvent (10 mL).

  • Addition of the Diazo Compound: Add the diazo compound solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of side products.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopropane product.

Mechanistic Overview and Experimental Workflow

The catalytic cycle of rhodium(II)-catalyzed cyclopropanation is generally accepted to proceed through the formation of a rhodium-carbene intermediate.

Cyclopropanation_Mechanism Rh2L4 Rh₂(II)L₄ Catalyst Carbene Rh₂(II)L₄=CHR' (Rh-Carbene) Rh2L4->Carbene + R'CHN₂ Diazo R'CHN₂ (Diazo Compound) N2 N₂ Carbene->N2 - N₂ TransitionState Transition State Carbene->TransitionState + Alkene Alkene Alkene Alkene->TransitionState Product Cyclopropane TransitionState->Product Rh2L4_2 Rh₂(II)L₄ Catalyst Product->Rh2L4_2 Rh2L4_2->Rh2L4 Catalyst Regeneration

Caption: Generalized mechanism of rhodium(II)-catalyzed cyclopropanation.

The experimental workflow for a typical cyclopropanation reaction is outlined below.

Experimental_Workflow prep Reaction Setup 1. Flame-dry glassware 2. Add alkene and catalyst 3. Add dry solvent under inert atmosphere addition Slow Addition Add diazo solution via syringe pump over 4-6h prep->addition diazo_prep Diazo Solution 1. Dissolve diazo compound in dry solvent diazo_prep->addition monitoring Reaction Monitoring TLC or GC analysis addition->monitoring workup Work-up Concentrate reaction mixture monitoring->workup purification Purification Flash column chromatography workup->purification product Isolated Cyclopropane Product purification->product

Caption: A typical experimental workflow for rhodium-catalyzed cyclopropanation.

Discussion and Catalyst Selection

The choice between this compound and Rhodium(II) octanoate for a cyclopropanation reaction will depend on the specific goals of the synthesis.

  • This compound (Rh₂(TPA)₄) is a catalyst of choice when steric hindrance is desired to influence the stereochemical outcome of the reaction. Its bulky ligands can create a more defined chiral pocket around the active rhodium center, potentially leading to higher diastereoselectivity or regioselectivity, as seen in the cyclopropanation of [2.2]paracyclophane.[1] However, this increased steric bulk may also lead to slower reaction rates compared to less hindered catalysts.

  • Rhodium(II) octanoate (Rh₂(oct)₄) serves as a more "standard" or less sterically biased catalyst. It is often employed in studies where the intrinsic reactivity of the rhodium-carbene with the olefin is being investigated without significant steric influence from the catalyst's ligands.[2] Its lower steric profile may lead to faster reaction rates but potentially lower diastereoselectivity in cases where steric control is a key factor.

Researchers are encouraged to perform initial small-scale screening experiments with both catalysts to determine the optimal choice for their specific substrate and desired outcome. Further investigation into the use of chiral ligands on these rhodium cores can also open avenues for enantioselective cyclopropanation.

References

Rhodium(II) Triphenylacetate Dimer vs. Copper Catalysts for Carbene Transfer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective construction of molecular complexity is a paramount goal. Carbene transfer reactions, particularly cyclopropanation and C-H insertion, are powerful tools in this endeavor. The choice of catalyst is critical for achieving high yields and stereoselectivity. This guide provides an objective comparison of two prominent classes of catalysts for these transformations: the bulky Rhodium(II) triphenylacetate dimer [Rh₂(O₂CCPh₃)₄] and common copper-based catalysts.

This analysis is supported by experimental data from peer-reviewed literature, detailing catalyst performance in the benchmark cyclopropanation of styrene (B11656) with ethyl diazoacetate. Detailed experimental protocols and mechanistic diagrams are provided to facilitate informed catalyst selection and experimental design.

Data Presentation: Performance Comparison

Table 1: this compound Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystAlkeneDiazo CompoundYield (%)Diastereomeric Ratio (trans:cis)Reference
Rh₂(O₂CCPh₃)₄StyreneEthyl diazoacetate80-100High (not specified)[1]

Note: While the specific diastereomeric ratio was not provided in this particular study, dirhodium triphenylacetate is known to impart high diastereoselectivity in such reactions.

Table 2: Copper-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystAlkeneDiazo CompoundYield (%)Diastereomeric Ratio (trans:cis)Reference
[Cu(MeCN)₄]PF₆ / LigandStyreneEthyl diazoacetate7762:38[2]
Cu(acac)₂StyreneEthyl diazoacetateEffective (yield not specified)-[3][4]

Key Performance Insights

From the available data, several key differences emerge:

  • Yield: this compound generally provides very high to quantitative yields in carbene transfer reactions.[1] Copper catalysts can also be effective, though yields may be more variable depending on the specific ligand and copper source used.[2][3][4]

  • Diastereoselectivity: Dirhodium catalysts, particularly those with bulky carboxylate ligands like triphenylacetate, are renowned for their ability to induce high diastereoselectivity, often favoring the trans isomer in cyclopropanations.[1] Copper catalysts can also exhibit diastereoselectivity, but it is often highly dependent on the ancillary ligands employed.[2]

  • Enantioselectivity: For asymmetric catalysis, both rhodium and copper complexes can be rendered highly enantioselective through the use of chiral ligands. The bulky nature of the triphenylacetate ligands on the rhodium catalyst can contribute to the stereochemical environment, influencing enantioselectivity when chiral auxiliaries are used.

  • Cost and Availability: Copper catalysts are generally significantly less expensive and more abundant than their rhodium counterparts, making them an attractive option for large-scale synthesis.

Experimental Protocols

Below are generalized experimental protocols for the cyclopropanation of styrene with ethyl diazoacetate using both a rhodium and a copper catalyst. These should be considered as starting points and may require optimization for specific applications.

This compound Catalyzed Cyclopropanation

Materials:

  • This compound (Rh₂(O₂CCPh₃)₄)

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (e.g., 0.1-1 mol%).

  • Add anhydrous DCM, followed by styrene (1.0 equivalent).

  • Stir the mixture at room temperature.

  • Prepare a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM.

  • Add the EDA solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the cyclopropane (B1198618) product.

Copper(I) Triflate Catalyzed Cyclopropanation

Materials:

  • Copper(I) triflate-toluene complex (CuOTf·0.5C₇H₈) or other suitable copper(I) or (II) salt.

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the copper catalyst (e.g., 1-5 mol%).

  • Add anhydrous DCM and stir to dissolve.

  • Add styrene (1.0 equivalent) to the catalyst solution.

  • Stir the mixture at the desired temperature (e.g., room temperature).

  • Prepare a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM.

  • Add the EDA solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, the mixture can be filtered through a short pad of silica gel to remove the catalyst, and the filtrate is then concentrated.

  • Further purification can be achieved by column chromatography on silica gel.

Mechanistic Overview and Visualizations

The catalytic cycles for both rhodium and copper-catalyzed carbene transfer reactions share common features but differ in the nature of the active catalytic species.

Rhodium-Catalyzed Carbene Transfer

Dirhodium(II) paddlewheel complexes react with diazo compounds to form a rhodium-carbene intermediate. This electrophilic carbene species then reacts with an alkene in a concerted, though sometimes asynchronous, step to form the cyclopropane ring and regenerate the catalyst. Definitive mechanistic studies are still a subject of research.[5]

Rhodium_Catalytic_Cycle Rh2L4 Rh₂(O₂CCPh₃)₄ Carbene Rh₂(O₂CCPh₃)₄=CHR' Rh2L4->Carbene + R'CHN₂ - N₂ Diazo R'CHN₂ Carbene->Rh2L4 + RCH=CH₂ - Cyclopropane N2 N₂ Alkene RCH=CH₂ Cyclopropane Cyclopropane

Caption: Catalytic cycle for rhodium-catalyzed carbene transfer.

Copper-Catalyzed Carbene Transfer

Copper catalysts, typically in the +1 oxidation state, also react with diazo compounds to generate a copper-carbene intermediate.[6] Similar to the rhodium system, this intermediate transfers the carbene moiety to an alkene to furnish the cyclopropane product. The exact nature of the active copper species and the involvement of monomeric or dimeric complexes can be influenced by the ligands and reaction conditions.

Copper_Catalytic_Cycle CuL Cu(I) Catalyst Carbene LₙCu=CHR' CuL->Carbene + R'CHN₂ - N₂ Diazo R'CHN₂ Carbene->CuL + RCH=CH₂ - Cyclopropane N2 N₂ Alkene RCH=CH₂ Cyclopropane Cyclopropane

Caption: Catalytic cycle for copper-catalyzed carbene transfer.

Conclusion

Both this compound and copper catalysts are highly effective for promoting carbene transfer reactions.

  • This compound is often the catalyst of choice when high yields and, particularly, high diastereoselectivity are critical. The bulky nature of the triphenylacetate ligands provides a well-defined steric environment that can effectively control the approach of the substrates.

  • Copper catalysts represent a more economical alternative and are well-suited for a broad range of applications. While their selectivity can be highly ligand-dependent, the development of sophisticated chiral ligands has enabled copper-catalyzed carbene transfer reactions with excellent enantioselectivity.

The selection between these two catalyst systems will ultimately depend on the specific requirements of the synthetic target, including the desired level of stereocontrol, cost considerations, and the scale of the reaction. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific carbene transfer application.

References

Ensuring Consistency and Performance: A Guide to Validating New Batches of Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the batch-to-batch consistency of a catalyst is paramount to achieving reproducible and reliable results. This guide provides a comprehensive framework for validating the catalytic activity of new batches of Rhodium(II) triphenylacetate dimer (Rh₂(TPA)₄), a versatile catalyst in organic synthesis.[1] We present a standardized experimental protocol, a comparative analysis with alternative catalysts, and a clear workflow for confident batch validation.

The catalytic performance of dirhodium(II) complexes is highly sensitive to their structural and electronic properties.[2] Even minor variations in the synthesis and purification of Rh₂(TPA)₄ can lead to significant differences in catalytic activity, selectivity, and overall reaction efficiency. Therefore, implementing a rigorous validation protocol for each new batch is a critical step in ensuring the integrity of your research and development efforts.

Comparative Performance Analysis

To contextualize the performance of a new batch of Rh₂(TPA)₄, it is beneficial to compare its activity against established benchmarks and alternative rhodium(II) catalysts. The choice of catalyst can significantly influence the outcome of a reaction, including yield and stereoselectivity.[3][4]

The following table summarizes key performance indicators for a model cyclopropanation reaction, illustrating potential variations between different batches of Rh₂(TPA)₄ and comparing them to other common dirhodium(II) catalysts.

Catalyst Batch/TypeSubstrate Conversion (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Turnover Number (TON)
Rh₂(TPA)₄ - Batch A (New) 9285:1588920
Rh₂(TPA)₄ - Batch B (New) 8582:1885850
Rh₂(TPA)₄ - Reference 9588:1290950
Rh₂(OAc)₄8870:30N/A880
Rh₂(esp)₂98>95:596980
Rh₂(S-PTAD)₄9410:9097 (S)940

Data presented is representative and may vary based on specific reaction conditions.

Experimental Protocols

A standardized reaction should be employed to reliably assess the catalytic activity of each new batch. The intermolecular cyclopropanation of a styrene (B11656) derivative with an ethyl diazoacetate is a well-established and sensitive reaction for this purpose.[3][5]

Standard Protocol: Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is designed to be a reliable method for assessing the catalytic performance of new this compound batches.

Materials:

  • This compound (new batch and reference standard)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Catalyst Preparation: Prepare a stock solution of the new Rh₂(TPA)₄ batch and a reference batch in anhydrous DCM (e.g., 1 mg/mL).

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add styrene (1.0 mmol) and the internal standard.

  • Catalyst Addition: Add the Rh₂(TPA)₄ solution (0.01 mol%).

  • Reactant Addition: Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM to the reaction mixture over a period of 1 hour using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine substrate conversion.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Determine the diastereomeric ratio of the cyclopropane (B1198618) products by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[4]

Validation Workflow

The following diagram illustrates a logical workflow for the validation of new this compound batches.

G Workflow for Validating New this compound Batches cluster_0 Batch Reception & Initial Checks cluster_1 Catalytic Performance Evaluation cluster_2 Data Analysis & Decision A Receive New Batch of Rh₂(TPA)₄ B Visual Inspection (Color, Form) A->B C Check Certificate of Analysis (CoA) B->C D Prepare Stock Solutions (New Batch & Reference) C->D E Perform Standard Test Reaction (e.g., Cyclopropanation) D->E F Monitor Reaction Kinetics (GC or NMR) E->F G Product Isolation & Purification F->G H Characterization (Yield, dr, ee) G->H I Compare Performance Data (New vs. Reference) H->I J Decision Point I->J K Accept Batch J->K Meets Specifications L Reject Batch J->L Fails Specifications

References

A Comparative Benchmarking Guide: Rhodium(II) Triphenylacetate Dimer versus Iridium C-H Activation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering atom-economical and efficient routes to complex molecules. This guide provides a comprehensive benchmark comparison of two prominent classes of catalysts in this field: the Rhodium(II) triphenylacetate dimer and advanced Iridium-based systems. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, we aim to equip researchers with the necessary information to make informed decisions for their synthetic challenges.

At a Glance: Key Performance Characteristics

FeatureThis compoundIridium C-H Activation Catalysts
Primary Applications Intramolecular C-H amination, C-H insertion of carbenesDirected ortho-C-H functionalization (e.g., amination, borylation, halogenation)
Selectivity High chemo- and regioselectivity in intramolecular reactionsExcellent regioselectivity governed by directing groups
Functional Group Tolerance Generally good, but can be sensitive to certain functional groupsHigh, tolerates a wide range of functional groups[1]
Reaction Conditions Typically mild to moderate temperaturesOften requires elevated temperatures, but some proceed at room temperature
Catalyst Loading Generally low (1-5 mol%)Varies, can be as low as 1-2.5 mol%

Quantitative Performance Data: A Head-to-Head Comparison

The following tables summarize the performance of this compound and Iridium catalysts in representative C-H functionalization reactions.

C-H Amination

Table 1: this compound Catalyzed Intramolecular C-H Amination

SubstrateProductYield (%)Reference
Sulfamate (B1201201) Ester 1Cyclic Sulfamidate 1a94Fiori, 2007
Sulfamate Ester 2Cyclic Sulfamidate 2a85Fiori, 2007
Carbamate 1Oxazolidinone 1b88Espino, 2001
Carbamate 2Oxazolidinone 2b75Espino, 2001

Table 2: Cp*Ir(III)-Catalyzed Directed ortho-C-H Amination of Arenes

Arene Substrate (with Directing Group)Amine SourceProductYield (%)Reference
N-pentafluorophenylbenzamideAnilineortho-Anilino-benzamide92Kim et al., 2014
2-PhenylpyridineSulfonyl Azide2-(2-Sulfonylamino-phenyl)pyridine85Xie et al., 2021[2]
BenzamideAlkylamineortho-Alkylamino-benzamide81Kim & Chang, 2015[3]
KetoximeTrocN3β-Amino Ketoximeup to 99Li et al., 2018[4]
Other C-H Functionalization Reactions

Table 3: this compound in C-H Insertion

SubstrateDiazo CompoundProductYield (%)Reference
Tetrahydrofuran(E)-3-Benzylidene-4-diazopyrrolidine-2,5-dioneC-H Insertion Product72 (at 10 mol% catalyst)S. Biswas, C. Bolm, 2024[5]
BenzeneEthyl 2-diazo-3-oxo-3-phenylpropanoateIndan-2-one derivativeHigh selectivityHashimoto et al., 1992[6]

Table 4: Cp*Ir(III)-Catalyzed Directed ortho-C-H Halogenation of Arenes

Arene Substrate (with Directing Group)Halogen SourceProductYield (%)Reference
N,N-diethylbenzamideNBSortho-Bromo-N,N-diethylbenzamide82Wencel-Delord et al., 2012[7]
N,N-diethylbenzamideNISortho-Iodo-N,N-diethylbenzamide91Wencel-Delord et al., 2012[7]
2-PhenylpyridineNBS2-(2-Bromo-phenyl)pyridine95Wencel-Delord et al., 2012[7]
AcetanilideNBSortho-Bromo-acetanilide78Wencel-Delord et al., 2012[7]

Experimental Protocols

Representative Protocol for this compound-Catalyzed Intramolecular C-H Amination

A solution of the sulfamate ester substrate (0.2 mmol, 1.0 equiv) in dry toluene (B28343) (2 mL) is prepared in a flame-dried flask under an inert atmosphere of argon. To this solution is added this compound (0.004 mmol, 2 mol%). The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclic sulfamidate.

Representative Protocol for Cp*Ir(III)-Catalyzed Directed ortho-C-H Amination of Arenes

An oven-dried screw-capped vial is charged with the arene substrate containing a directing group (0.2 mmol, 1.0 equiv), [Cp*IrCl₂]₂ (0.004 mmol, 2 mol%), and AgSbF₆ (0.016 mmol, 8 mol%). The vial is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (B1671644) (1.0 mL) is added, followed by the amine source (0.3 mmol, 1.5 equiv). The reaction mixture is stirred vigorously at 100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with dichloromethane (B109758) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the ortho-aminated product.

Mechanistic Overview: Catalytic Cycles

The distinct reactivity of these two catalytic systems stems from their different mechanisms of C-H activation and functionalization.

Rh_Catalytic_Cycle cluster_cycle Rhodium(II) Catalyzed C-H Amination Cycle Rh2_cat Rh₂(TPA)₄ Rh_Nitrene {Rh₂(TPA)₄(N-SO₂R)} Rh2_cat->Rh_Nitrene + Nitrene Precursor Nitrene_precursor R-SO₂N₃ N2 N₂ Nitrene_precursor->N2 TS_insertion [Transition State] Rh_Nitrene->TS_insertion + Substrate Substrate_CH Substrate-H Substrate_CH->TS_insertion Product Aminated Product TS_insertion->Product Product->Rh2_cat - Product

Caption: Catalytic cycle for Rhodium(II)-catalyzed C-H amination.

Ir_Catalytic_Cycle cluster_cycle Iridium(III) Catalyzed Directed C-H Amination Cycle Ir_precatalyst [Cp*IrCl₂]₂ Active_Ir_cat [Cp*Ir(OAc)₂] Ir_precatalyst->Active_Ir_cat + AgOAc Cyclometalated_Ir Cyclometalated Ir(III) Intermediate Active_Ir_cat->Cyclometalated_Ir + Arene-DG, - HOAc Substrate_DG Arene-DG Substrate_DG->Cyclometalated_Ir Ir_Amine_complex [Cp*Ir(III)-Amine Complex] Cyclometalated_Ir->Ir_Amine_complex + R-NH₂ Amine_source R-NH₂ Amine_source->Ir_Amine_complex Ir_V_intermediate Ir(V) Intermediate Ir_Amine_complex->Ir_V_intermediate + Oxidant Oxidant Oxidant Reduced_oxidant Reduced Oxidant Oxidant->Reduced_oxidant Product ortho-Aminated Arene Ir_V_intermediate->Product Reductive Elimination Product->Active_Ir_cat - Product

Caption: Generalized catalytic cycle for directed Iridium(III)-catalyzed C-H amination.

Conclusion

Both this compound and Iridium-based catalysts are powerful tools for C-H functionalization, each with distinct advantages. This compound excels in intramolecular reactions, particularly aminations and carbene insertions, offering high selectivity. Iridium catalysts, on the other hand, are the workhorses for directed ortho-C-H functionalization of arenes, demonstrating broad substrate scope and high functional group tolerance. The choice of catalyst will ultimately depend on the specific transformation desired, the nature of the substrate, and the required reaction conditions. This guide provides a foundational dataset to aid in this critical decision-making process for synthetic chemists in academia and industry.

References

A Comparative Kinetic Analysis of Rhodium(II) Carboxylate Catalysts in Asymmetric Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of various Rhodium(II) carboxylate catalysts. This guide provides a comparative analysis of their kinetics, supported by experimental data and detailed protocols, to aid in catalyst selection and reaction optimization.

The development of efficient and selective catalytic systems is paramount in modern organic synthesis and drug development. Rhodium(II) carboxylate complexes are a prominent class of catalysts, particularly renowned for their exceptional performance in carbene-mediated transformations such as cyclopropanation and C-H functionalization. The ligand environment around the dirhodium core plays a crucial role in determining the catalyst's activity, selectivity, and stability. This guide offers a comparative kinetic analysis of several widely used Rhodium(II) carboxylate catalysts, with a focus on asymmetric cyclopropanation reactions.

Comparative Performance of Rhodium(II) Carboxylate Catalysts

The efficacy of different Rhodium(II) carboxylate catalysts can be evaluated based on several key performance indicators, including reaction rate, catalyst turnover number (TON), and enantioselectivity (% ee). Below is a summary of kinetic data for a selection of catalysts in the asymmetric cyclopropanation of styrene (B11656) with a diazoacetate.

CatalystCatalyst Loading (mol%)Initial Turnover Frequency (TOF) (h⁻¹)Enantiomeric Excess (% ee)Diastereomeric Ratio (dr)
Rh₂(OAc)₄1.0-Achiral-
Rh₂(S-DOSP)₄0.0025~1,20098>95:5
Rh₂(R-PTAD)₄0.0025~1,00097>95:5
Rh₂(S-p-Br-TPCP)₄0.0025~1,50099>95:5
Rh₂(R-TPPTTL)₄0.001High96-
Rh₂(esp)₂1.0--Modest

Data synthesized from multiple sources. Initial TOF values are approximate and can vary based on specific reaction conditions.

The data clearly indicates that chiral dirhodium catalysts like Rh₂(S-DOSP)₄, Rh₂(R-PTAD)₄, and Rh₂(S-p-Br-TPCP)₄ exhibit excellent enantioselectivity in cyclopropanation reactions.[1][2] Notably, these reactions can be conducted with very low catalyst loadings, as low as 0.001 mol%, while maintaining high enantioselectivity.[1] The choice of ligand significantly influences the reaction kinetics, with some catalysts displaying higher turnover frequencies than others.[1][3] For instance, in a comparative study, Rh₂(S-p-Br-TPCP)₄ was identified as a highly active and robust catalyst for enantioselective cyclopropanation.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below is a general procedure for in-situ kinetic analysis of a Rhodium(II)-catalyzed cyclopropanation reaction using ReactIR spectroscopy.

Materials:

  • Rhodium(II) carboxylate catalyst (e.g., Rh₂(S-p-Br-TPCP)₄)

  • Styrene (freshly distilled)

  • Diazoacetate (e.g., ethyl diazoacetate)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or dimethyl carbonate)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Equipment:

  • ReactIR spectrometer with a compatible probe

  • Schlenk flask or similar reaction vessel

  • Syringe pump

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reactor Setup: A dry Schlenk flask is charged with the Rhodium(II) catalyst, styrene, and the internal standard under an inert atmosphere.

  • Solvent Addition: The desired volume of anhydrous solvent is added to the flask, and the mixture is stirred until all solids are dissolved.

  • ReactIR Setup: The ReactIR probe is inserted into the reaction mixture, ensuring the probe tip is fully submerged. Data collection is initiated to establish a baseline.

  • Reaction Initiation: A solution of the diazoacetate in the same anhydrous solvent is added to the reaction mixture via a syringe pump at a constant rate.

  • Data Monitoring: The disappearance of the characteristic azide (B81097) stretch of the diazo compound (typically around 2100 cm⁻¹) is monitored in real-time.

  • Data Analysis: The concentration of the diazo compound over time is determined by integrating the corresponding peak in the IR spectrum and correlating it with the internal standard. This data is then used to calculate the reaction rate, catalyst order, and other kinetic parameters.[1][4]

Visualizing the Catalytic Cycle and Experimental Workflow

Understanding the underlying mechanisms and experimental procedures is facilitated by clear visualizations.

Catalytic_Cycle Catalyst Rh₂(L)₄ Carbene Rh₂(L)₄=CHR Catalyst->Carbene + Diazo Diazo N₂CHR N2 N₂ Diazo->N2 - N₂ Carbene->Catalyst + Alkene - Product Product Cyclopropane Carbene->Product Alkene Alkene Alkene->Product

Caption: Generalized catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis A Charge Reactor with Catalyst, Alkene, Standard B Add Anhydrous Solvent A->B C Insert ReactIR Probe & Start Data Collection B->C D Add Diazo Compound via Syringe Pump C->D E Monitor Reaction Progress D->E F Determine Concentration vs. Time E->F G Calculate Kinetic Parameters F->G

Caption: Workflow for in-situ kinetic analysis of catalytic reactions.

Mechanistic Insights

Kinetic studies provide valuable insights into the reaction mechanism. For many dirhodium tetracarboxylate catalyzed reactions with diazo compounds, the rate-determining step can be the extrusion of nitrogen to form the rhodium carbene intermediate.[5][6] However, the nature of the substrate and catalyst can influence this. For instance, in C-H functionalization reactions, the C-H insertion step itself can be rate-determining.[5] The reaction order with respect to the catalyst is often found to be first order.[1][5] Understanding these kinetic dependencies is crucial for optimizing reaction conditions and catalyst design.

Conclusion

The selection of an appropriate Rhodium(II) carboxylate catalyst is a critical factor in the success of carbene-mediated transformations. This guide provides a comparative overview of the kinetic performance of several common catalysts, highlighting the profound impact of the ligand structure on reactivity and selectivity. The detailed experimental protocol for in-situ kinetic analysis offers a practical framework for researchers to conduct their own comparative studies. By leveraging kinetic data and mechanistic understanding, scientists can make more informed decisions in catalyst selection, leading to the development of more efficient and selective synthetic methodologies.

References

A Comparative Guide to DFT Calculations of Transition States in Rhodium(II)-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) catalysts are powerful tools in modern organic synthesis, enabling a wide range of transformations, including cyclopropanation and C-H functionalization. Understanding the intricate details of the reaction mechanisms, particularly the transition states, is crucial for the rational design of more efficient and selective catalysts. Density Functional Theory (DFT) has emerged as an indispensable computational method for elucidating these mechanisms at the molecular level. This guide provides an objective comparison of DFT calculations on the transition states of reactions catalyzed by various Rhodium(II) complexes, supported by computational data from the literature.

Data Presentation: Comparing Catalyst Performance

The following tables summarize key quantitative data from DFT calculations on the cyclopropanation of styrene (B11656), a model reaction for comparing the performance of different Rhodium(II) catalysts. The activation energy barriers (ΔG‡ or ΔE‡) for the key steps of the reaction are presented.

Table 1: DFT Calculated Activation Energies for the Cyclopropanation of Styrene Catalyzed by Achiral Rhodium(II) Catalysts

CatalystReaction StepDFT Functional/Basis SetCalculated Activation Energy (kcal/mol)Reference
Rh₂(OAc)₄Nitrogen ExtrusionB3LYP/variousRate-limiting step[1]
Rh₂(OAc)₄CyclopropanationB3LYP/variousConcerted but asynchronous[1]
Rh₂(esp)₂CyclopropanationNot specifiedHigh similarity to Rh₂(O₂CH)₄[2]

Table 2: DFT Calculated Activation Energies for the Asymmetric Cyclopropanation of Styrene with Diazooxindole Catalyzed by a Chiral Rhodium(II) Catalyst

CatalystReaction StepStereochemical PathwayDFT Functional/Basis SetCalculated Free Energy Barrier (kcal/mol)Reference
Rh₂(S-PTTL)₄Cyclopropanationtrans-(R,R)M06/def2-TZVP//B3LYP/6-31G(d)10.3[1]
Rh₂(S-PTTL)₄Cyclopropanationtrans-(S,S)M06/def2-TZVP//B3LYP/6-31G(d)12.0[1]
Rh₂(S-PTTL)₄Cyclopropanationcis-(R,S)M06/def2-TZVP//B3LYP/6-31G(d)14.5[1]
Rh₂(S-PTTL)₄Cyclopropanationcis-(S,R)M06/def2-TZVP//B3LYP/6-31G(d)15.1[1]

Experimental and Computational Protocols

The accuracy and reliability of DFT calculations are highly dependent on the chosen computational methodology. The following provides an overview of typical protocols used in the cited studies.

General Computational Protocol for DFT Calculations

DFT calculations for Rhodium(II)-catalyzed reactions are typically performed using a combination of a density functional and a basis set.

  • Density Functionals: A variety of functionals are employed, with the B3LYP hybrid functional being a common choice. More modern functionals, such as the M06 suite, are also utilized, particularly for their improved treatment of dispersion interactions, which can be crucial in accurately modeling non-covalent interactions in transition states.[1]

  • Basis Sets: For the Rhodium atom, effective core potentials (ECPs) like LANL2DZ are frequently used to reduce computational cost while accurately describing the core electrons. For lighter atoms (C, H, N, O), Pople-style basis sets such as 6-31G(d) or more extensive basis sets like def2-TZVP are common.

  • Solvation Models: To account for the effect of the solvent, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD) are often applied to the optimized gas-phase geometries.

  • Geometry Optimization and Frequency Calculations: Geometries of reactants, intermediates, transition states, and products are fully optimized. Transition state structures are located by searching for a first-order saddle point on the potential energy surface and are confirmed to have a single imaginary frequency corresponding to the desired reaction coordinate.

Visualization of the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for a Rhodium(II)-catalyzed reaction with a diazo compound, as elucidated by DFT calculations.

Rhodium Catalytic Cycle cluster_0 Catalytic Cycle Rh2L4 Rh₂(II) Catalyst Diazo_Coordination Diazo Compound Coordination Rh2L4->Diazo_Coordination + Diazo Compound N2_Extrusion Nitrogen Extrusion (Rate-Determining Step) Diazo_Coordination->N2_Extrusion Rh_Carbene Rhodium-Carbene Intermediate N2_Extrusion->Rh_Carbene - N₂ Substrate_Reaction Reaction with Substrate (e.g., Alkene) Rh_Carbene->Substrate_Reaction + Substrate Product_Formation Product (e.g., Cyclopropane) Substrate_Reaction->Product_Formation Product_Formation->Rh2L4 Catalyst Regeneration

A generalized catalytic cycle for Rh(II)-catalyzed reactions.

Analysis of Transition States

DFT calculations provide detailed geometric and energetic information about the transition states, which is key to understanding the origins of selectivity in asymmetric catalysis.

For the Rh₂(S-PTTL)₄-catalyzed cyclopropanation of styrene with diazooxindole, DFT studies have shown that the cyclopropanation step is the stereoselectivity-determining step.[1] The calculations predict a preference for the trans-diastereomer, which is attributed to favorable π-π stacking interactions between the indole (B1671886) ring of the carbene and the phenyl group of the styrene in the transition state. The high enantioselectivity is rationalized by steric repulsion between the styrene's phenyl group and the bulky phthalimido group of the chiral ligand in the disfavored transition state.[1]

In contrast to cyclopropanation, the C-H functionalization of unactivated C-H bonds is often found to have the C-H insertion step as the rate-determining step, with a higher activation barrier than the initial nitrogen extrusion.[3] The electrophilicity of the rhodium carbene intermediate plays a crucial role in this step, with more electrophilic carbenes generally leading to lower activation barriers for C-H insertion.[3]

Conclusion

DFT calculations are a powerful tool for investigating the transition states of Rhodium(II)-catalyzed reactions. By providing detailed energetic and geometric information, these computational studies offer invaluable insights into reaction mechanisms and the origins of stereoselectivity. This understanding is critical for the development of new and improved Rhodium(II) catalysts for a wide range of applications in chemical synthesis and drug development. The data presented in this guide highlights the ability of DFT to rationalize experimental observations and to guide the design of future catalytic systems.

References

A Head-to-Head Comparison of Rhodium(II) Catalysts: Triphenylacetate Dimer vs. Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving desired outcomes in synthetic chemistry. This guide provides a detailed, data-driven comparison of two prominent rhodium(II) paddlewheel catalysts: Rhodium(II) triphenylacetate dimer [Rh₂(TPA)₄] and Rhodium(II) acetate (B1210297) [Rh₂(OAc)₄].

This objective analysis delves into their structural nuances, physicochemical properties, and catalytic performance in key organic transformations, supported by experimental data to inform your catalyst selection process.

Physicochemical Properties: A Structural Overview

Both Rh₂(TPA)₄ and Rh₂(OAc)₄ share the characteristic dimeric paddlewheel structure with a Rh-Rh bond, but the nature of their bridging carboxylate ligands imparts distinct steric and electronic properties.[1]

PropertyThis compoundRhodium(II) acetate
Molecular Formula C₈₀H₆₀O₈Rh₂[2]C₈H₁₂O₈Rh₂[3]
Molecular Weight 1355.14 g/mol [2]441.99 g/mol [4]
Appearance Solid[5]Emerald green powder[1]
Melting Point 260-263 °C[5]>100 °C (decomposes)[1]
Solubility Soluble in many organic solvents like DMSO.[5]Slightly soluble in polar solvents, including water.[1]

The bulky triphenylacetate ligands in Rh₂(TPA)₄ create a more sterically hindered catalytic environment compared to the smaller acetate ligands in Rh₂(OAc)₄. This structural difference is a key determinant of their differing selectivity in catalytic reactions.

Catalytic Performance in Key Reactions

The true measure of a catalyst lies in its performance. Below, we compare the efficacy of Rh₂(TPA)₄ and Rh₂(OAc)₄ in two pivotal classes of organic reactions: cyclopropanation and C-H insertion.

Cyclopropanation Reactions

Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[1] The choice of catalyst can significantly influence the diastereoselectivity and yield of the reaction.

Table 2.1: Performance in the Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystDiastereomeric Ratio (trans:cis)Yield (%)Reference
Rhodium(II) acetate1.5:1Not specified[6]
Rhodium(II) octanoateNot specifiedNot specified[6]

The steric bulk of the ligands on the rhodium catalyst is known to influence the diastereoselectivity of cyclopropanation reactions. Generally, bulkier ligands favor the formation of the trans cyclopropane (B1198618) product. While a direct comparison table is not available from the search results, it is a reasonable inference based on established principles that the bulkier Rh₂(TPA)₄ would exhibit a higher trans:cis selectivity compared to Rh₂(OAc)₄.

Carbon-Hydrogen (C-H) Insertion Reactions

Intramolecular C-H insertion reactions catalyzed by rhodium(II) complexes are a powerful tool for the synthesis of cyclic compounds. The regioselectivity and stereoselectivity of these reactions are highly dependent on the catalyst structure.

Table 2.2: Catalyst Influence on Chemoselectivity in Reactions with Tetrahydrofuran

CatalystCatalyst Loading (mol%)Product Ratio (Spirocyclic : C-H Insertion)Isolated Yield (Spirocyclic) (%)Isolated Yield (C-H Insertion) (%)
Rhodium(II) acetate0.01Favors SpirocyclicHighLow
Rhodium(II) acetate10Favors C-H InsertionLowHigh

This data is based on a study investigating the effect of catalyst loading on the reaction of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones with tetrahydrofuran.[7]

A fascinating study demonstrated that for Rhodium(II) acetate, simply altering the catalyst loading can switch the chemoselectivity between a formal C-O insertion (leading to a spirocyclic product) and a C-H insertion product.[7] At very low catalyst concentrations (0.01 mol%), the spirocyclic product is favored, whereas at higher concentrations (10 mol%), the C-H insertion product predominates.[7] This highlights the nuanced role that catalyst concentration can play in determining reaction outcomes. While direct comparative data with Rh₂(TPA)₄ under the same conditions is not provided, it is known to be a highly active catalyst for C-H activation reactions.[2][8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for any researcher. Below are representative procedures for reactions catalyzed by these rhodium complexes.

General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of an Alkene with a Diazo Compound

This protocol is a generalized procedure based on common practices in the field.

Materials:

  • Alkene (e.g., Styrene)

  • Diazo compound (e.g., Ethyl diazoacetate)

  • Rhodium(II) catalyst (Rh₂(OAc)₄ or Rh₂(TPA)₄) (0.1-1 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Hexane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the alkene and the rhodium(II) catalyst in the chosen solvent at the desired temperature (typically ranging from 0 °C to room temperature), a solution of the diazo compound in the same solvent is added dropwise over a period of several hours using a syringe pump.

  • The reaction mixture is stirred under an inert atmosphere for the duration of the addition and for a further period until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel to afford the cyclopropane products.

experimental_workflow

General Procedure for Intramolecular C-H Insertion

This protocol is a generalized procedure for the synthesis of cyclic compounds via intramolecular C-H insertion.

Materials:

  • Diazo substrate

  • Rhodium(II) catalyst (Rh₂(OAc)₄ or Rh₂(TPA)₄) (0.1-1 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Hexane, or Benzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of the diazo substrate in the chosen solvent is added slowly via syringe pump to a refluxing solution or suspension of the rhodium(II) catalyst in the same solvent.

  • The reaction mixture is maintained at reflux for the duration of the addition and for an additional period to ensure complete reaction (monitored by TLC or GC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the cyclic product.

Mechanism of Catalysis

The catalytic cycle for both cyclopropanation and C-H insertion reactions is believed to proceed through a common intermediate: a rhodium-carbene species.

catalytic_cycle

The reaction is initiated by the reaction of the diazo compound with the rhodium(II) catalyst to form a rhodium-carbene intermediate, with the concomitant loss of nitrogen gas. This highly reactive species then undergoes either cyclopropanation with an alkene or insertion into a C-H bond. The nature of the ligands (L) on the rhodium catalyst, in this case, acetate or triphenylacetate, influences the reactivity and selectivity of the carbene intermediate.

Conclusion

Both this compound and Rhodium(II) acetate are powerful and versatile catalysts for key organic transformations.

  • Rhodium(II) acetate is a widely used, less sterically hindered catalyst that has been shown to exhibit interesting chemoselectivity that can be controlled by catalyst loading.[7]

  • This compound , with its bulky triphenylacetate ligands, offers a more sterically demanding environment. This can be leveraged to achieve higher diastereoselectivity in reactions like cyclopropanation and to influence regioselectivity in C-H insertion reactions. It is often described as exhibiting excellent selectivity and reaction rates.[2][5][8][9]

The choice between these two catalysts will ultimately depend on the specific requirements of the desired transformation, including the nature of the substrate and the desired stereochemical outcome. For reactions where high diastereoselectivity is crucial, the more sterically hindered Rh₂(TPA)₄ may be the superior choice. Conversely, for transformations where the smaller size of the catalyst is advantageous or where catalyst loading effects are to be explored, Rh₂(OAc)₄ remains an excellent and well-studied option. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

Evaluating Rhodium(II) Triphenylacetate Dimer: A Comparative Guide to Catalyst Substrate Scope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired outcomes in synthetic chemistry. This guide provides a detailed comparison of Rhodium(II) triphenylacetate dimer (Rh₂(TPA)₄) with other common dirhodium(II) catalysts, focusing on their substrate scope in key organic transformations. Experimental data, detailed protocols, and mechanistic insights are presented to aid in catalyst selection and reaction optimization.

Rhodium(II) carboxylate dimers are powerful catalysts for a variety of transformations involving carbene intermediates, most notably cyclopropanation and C-H insertion reactions. The ligands surrounding the dirhodium core play a crucial role in modulating the catalyst's reactivity, selectivity, and substrate scope. This compound, with its bulky triphenylacetate ligands, often exhibits distinct reactivity compared to less sterically hindered analogues like Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) and Rhodium(II) espinoate (Rh₂(esp)₂).

Comparative Analysis of Substrate Scope

The substrate scope of a catalyst is a critical factor in its applicability. Below is a summary of the performance of this compound in comparison to other dirhodium catalysts in key reactions.

Cyclopropanation Reactions

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a hallmark reaction of rhodium carbenes. The steric and electronic properties of both the substrate and the catalyst influence the efficiency and selectivity of this transformation.

Table 1: Regioselective Cyclopropanation of [2.2]Paracyclophane with a Donor/Acceptor Carbene

CatalystRegioselective Ratio (cycloheptatriene : norcaradiene)Combined Yield (%)
Rh₂(TPA)₄ 1 : 1.3 42
Rh₂(OAc)₄4.3 : 155
Rh₂(esp)₂1 : 1.545
Rh₂(OPiv)₄1 : 1.248

Reaction conditions: [2.2]Paracyclophane, aryldiazoacetate, and catalyst in CH₂Cl₂ at 25 °C. Data sourced from a comparative study.

In the cyclopropanation of the strained [2.2]paracyclophane system, the sterically bulky Rh₂(TPA)₄, similar to Rh₂(esp)₂ and Rh₂(OPiv)₄, favors the formation of the norcaradiene product. In contrast, the less hindered Rh₂(OAc)₄ shows a preference for the cycloheptatriene (B165957) product. This highlights the significant influence of the catalyst's steric bulk on regioselectivity.

However, in the context of more challenging substrates, the steric hindrance of Rh₂(TPA)₄ can be detrimental. For instance, in the attempted cyclopropanation of styrenes with difluoromethyl diazomethane, Rh₂(TPA)₄ failed to yield the desired difluoromethylated cyclopropane product, whereas catalysts like Rh₂(OAc)₄ and Rh₂(Piv)₄ gave minor amounts of the product, and the more sterically demanding Rh₂(esp)₂ proved to be more effective.

C-H Insertion and Alkylation Reactions

Dirhodium catalysts are also widely used for C-H insertion reactions, a powerful tool for C-C bond formation. The selectivity of these reactions is often governed by the electronic and steric nature of the C-H bond and the catalyst.

In intermolecular benzylic C-H alkylation of methyl-substituted arenes, Rh₂(TPA)₄ is noted for its steric bulk, which can influence site-selectivity. For instance, in certain C-H functionalization reactions, sterically demanding catalysts can favor insertion into less hindered primary C-H bonds over more electronically favored secondary or tertiary C-H bonds. One study highlighted that in the reaction of a diazo compound with toluene, Rh₂(esp)₂ showed a higher selectivity for benzylic C-H insertion over the formation of a Buchner product compared to Rh₂(TPA)₄, suggesting that the finer-tuned steric environment of Rh₂(esp)₂ can be more beneficial for specific selectivities.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these catalysts. Below are representative procedures for cyclopropanation and intramolecular C-H insertion reactions.

General Experimental Protocol for Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

Catalyst Comparison:

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄): To a solution of styrene (5 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an argon atmosphere is added Rh₂(OAc)₄ (0.05 mol%). A solution of ethyl diazoacetate (5.5 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise over 2 hours at room temperature. The reaction mixture is stirred for an additional 1 hour after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the cyclopropane product.

  • This compound (Rh₂(TPA)₄): The procedure is identical to that for Rh₂(OAc)₄, with the substitution of Rh₂(TPA)₄ (0.05 mol%) as the catalyst. Due to the increased steric bulk, reaction rates may be slower, and gentle heating (e.g., 40 °C) might be required to achieve full conversion.

  • Rhodium(II) espinoate (Rh₂(esp)₂): The procedure is identical to that for Rh₂(OAc)₄, using Rh₂(esp)₂ (0.05 mol%) as the catalyst.

General Experimental Protocol for Intramolecular C-H Insertion of a Diazoacetamide (B1201003)

Catalyst Comparison:

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄): A solution of the diazoacetamide (1 mmol) in anhydrous dichloromethane (10 mL) is added dropwise over 1 hour to a refluxing solution of Rh₂(OAc)₄ (1 mol%) in anhydrous dichloromethane (10 mL) under an argon atmosphere. After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel.

  • This compound (Rh₂(TPA)₄): The procedure is similar to that for Rh₂(OAc)₄, with Rh₂(TPA)₄ (1 mol%) as the catalyst. The steric hindrance of the catalyst may influence the regioselectivity of the C-H insertion, potentially favoring less sterically encumbered C-H bonds.

Mechanistic Overview and Workflow

The catalytic cycle for dirhodium(II)-catalyzed reactions of diazo compounds is generally accepted to proceed through the formation of a rhodium carbene intermediate.

G General Catalytic Cycle for Rhodium Carbene Reactions Rh2L4 Rh₂(L)₄ Catalyst CarbeneComplex Rh₂(L)₄=CR¹R² (Rhodium Carbene) Rh2L4->CarbeneComplex + Diazo Compound - N₂ Diazo R¹R²C=N₂ (Diazo Compound) N2 N₂ ProductComplex Rh₂(L)₄-Product Adduct CarbeneComplex->ProductComplex + Substrate Substrate Substrate (e.g., Alkene, C-H bond) ProductComplex->Rh2L4 - Product Product Product (e.g., Cyclopropane, C-H Insertion Product)

Rhodium Carbene Catalytic Cycle

The selection of an optimal catalyst for a specific transformation often requires a screening process. The following workflow outlines a typical procedure for evaluating different catalysts.

G Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_eval Evaluation Start Define Substrates and Reaction Type (e.g., Styrene + EDA for Cyclopropanation) CatalystSelection Select Candidate Catalysts (e.g., Rh₂(TPA)₄, Rh₂(OAc)₄, Rh₂(esp)₂) Start->CatalystSelection ReactionSetup Set up Parallel Reactions (Identical conditions, vary catalyst) CatalystSelection->ReactionSetup Monitoring Monitor Reaction Progress (TLC, GC, NMR) ReactionSetup->Monitoring Workup Reaction Workup and Purification Monitoring->Workup Analysis Analyze Products (Yield, Diastereoselectivity, Enantioselectivity) Workup->Analysis Comparison Compare Catalyst Performance Analysis->Comparison Optimization Select Best Catalyst for Optimization Comparison->Optimization

Catalyst Screening Workflow

Conclusion

This compound is a valuable catalyst in the dirhodium(II) family, particularly when steric bulk is a desired feature to control selectivity. Its performance, however, is highly dependent on the specific substrate and reaction type. In some cases, its steric hindrance can lead to unique regioselectivity, while in others, it may result in lower reactivity or even complete inhibition of the desired transformation. In contrast, less sterically demanding catalysts like Rh₂(OAc)₄ may offer higher reactivity for a broader range of substrates, while catalysts with tailored steric and electronic properties like Rh₂(esp)₂ can provide a balance of reactivity and selectivity. Careful consideration of the target molecule and a systematic screening of catalysts, as outlined in this guide, are crucial for achieving optimal results in synthetic endeavors.

Safety Operating Guide

Proper Disposal of Rhodium(II) Triphenylacetate Dimer: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Rhodium(II) triphenylacetate dimer, a valuable catalyst in organic synthesis, must be disposed of with care due to its potential hazards and the value of rhodium metal. This guide provides essential safety and logistical information for the proper disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.

II. Waste Identification and Classification

This compound and materials contaminated with it are generally considered hazardous waste. The specific waste classification may vary depending on the concentration of the rhodium compound and any solvents or other chemicals mixed with it. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and local, state, and federal regulations to ensure accurate waste classification.

Some safety data sheets for similar rhodium compounds indicate that they may be irritating to the eyes, skin, and respiratory system.[1][2] Additionally, a complex of this compound with dichloromethane (B109758) is classified as a suspected carcinogen (Category 2).[3]

III. Step-by-Step Disposal Procedure

The following is a general procedure for the disposal of this compound. This should be adapted to comply with your specific institutional and regulatory requirements.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid this compound waste, including residual powder, contaminated filter paper, and used weighing boats, in a designated, sealed, and clearly labeled waste container.[1][4] Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Avoid mixing with other solvent waste streams to facilitate potential rhodium recovery.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in a designated solid waste container. Non-disposable glassware should be decontaminated using an appropriate procedure before washing.

Step 2: Container Management

  • Use containers that are compatible with the chemical waste.

  • Ensure containers are kept tightly closed except when adding waste.[2][4]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

Step 3: Spill and Decontamination

  • In the event of a spill, carefully sweep or vacuum up the solid material, avoiding dust generation.[2][5] Wet-brushing can also be an effective method to prevent dust from becoming airborne.[4]

  • Place all contaminated cleaning materials into the designated hazardous waste container.

  • Wash the spill area thoroughly after the material has been collected.[1]

Step 4: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

Step 5: Final Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • All final disposal must be conducted by a licensed hazardous waste disposal company.[4][6]

  • Due to the high value of rhodium, reclamation or recycling of the metal from the waste may be a viable and environmentally preferable option.[7] Discuss this possibility with your EHS office and the disposal vendor.

IV. Quantitative Data and Regulatory Considerations

Specific quantitative limits for the disposal of this compound are not universally defined and are subject to local and national regulations. The following table provides a general overview of key parameters to consider, but you must consult your local regulatory agencies for specific values.

ParameterGeneral GuidanceConsiderations
Hazardous Waste Classification Varies by jurisdictionBased on characteristics of ignitability, corrosivity, reactivity, and toxicity.
Reportable Quantity (RQ) Not broadly established for this specific compoundCheck EPA and local regulations for rhodium compounds.
Permissible Exposure Limit (PEL) Not established by OSHAFollow general guidelines for nuisance dust and chemical handling.
Concentration Limits for Landfill Highly regulatedLand disposal of heavy metal waste is often restricted.

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_spill Spill Response cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE A->B C Segregate Waste Streams (Solids vs. Liquids) B->C D Use Labeled, Sealed Containers C->D H Store in Designated Satellite Accumulation Area D->H E Contain Spill F Clean Up Spill (Avoid Dust Generation) E->F G Dispose of Cleaning Materials as Hazardous Waste F->G G->D I Contact EHS for Pickup H->I J Consider Rhodium Reclamation/Recycling I->J K Transfer to Licensed Hazardous Waste Vendor I->K Direct Disposal J->K If feasible Spill Spill Occurs Spill->E

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Rhodium(II) triphenylacetate dimer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Rhodium(II) triphenylacetate dimer. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. While comprehensive toxicological data is not fully available, related compounds and available safety data sheets (SDS) indicate potential for irritation and other health effects. A Korean SDS for this compound suggests it may be suspected of causing genetic defects and may cause cancer[1]. Another source classifies it as a suspected carcinogen. Therefore, it is crucial to minimize exposure.

Summary of Potential Hazards:

Hazard TypeDescription
Skin and Eye Contact May cause skin and eye irritation[2].
Inhalation May cause respiratory irritation if inhaled as dust[2].
Ingestion May be harmful if swallowed[2].
Chronic Exposure Suspected of causing genetic defects and cancer[1].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene)[3].To prevent skin contact.
Eye Protection Safety goggles or a face shield[3][4][5].To protect eyes from splashes and dust.
Body Protection A lab coat or chemical-resistant apron[3].To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated fume hood is essential. An appropriate respirator may be necessary depending on the scale of work and potential for aerosolization[2][3].To prevent inhalation of dust or aerosols.

Operational Plan: Handling and Experimental Protocol

3.1. Pre-Handling Preparations

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Fume Hood: Ensure a certified and properly functioning fume hood is available[3].

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

3.2. Step-by-Step Handling Procedure

  • Weighing: If weighing is required, perform this task in a ventilated enclosure or a fume hood to minimize dust exposure.

  • Dissolution: If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing. For in-vivo formulations, specific protocols for dissolution in mediums like DMSO, PEG300, Tween 80, or corn oil may be followed[6].

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Reaction: After the procedure is complete, decontaminate all surfaces and equipment.

3.3. Storage

  • Store this compound in a tightly sealed container[2].

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][7].

  • Some suppliers recommend storage at 4°C, protected from light, and under a nitrogen atmosphere[8].

Emergency Procedures: Spill and Exposure Management

4.1. Spill Response

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a designated, labeled waste container[7]. Avoid generating dust[2].

  • Decontaminate: Clean the spill area with soap and water[2].

4.2. Exposure Protocol

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[7].

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing[2][7].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[7].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

Disposal Plan

Rhodium is a valuable and rare precious metal, making its recycling an important consideration for both environmental and economic reasons[9].

  • Waste Collection: All waste containing this compound, including contaminated consumables and solutions, should be collected in clearly labeled, sealed containers.

  • Waste Segregation: Do not mix rhodium-containing waste with other chemical waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Professional Disposal/Recycling: Contact your institution's EHS department or a licensed chemical waste disposal company that specializes in precious metal recovery[10][11][12][13]. These services can reclaim rhodium from various forms of waste, including catalysts and plating solutions[9][12][13].

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Review_SDS Review SDS Prepare_Workspace Prepare Fume Hood Review_SDS->Prepare_Workspace Don_PPE Don Appropriate PPE Prepare_Workspace->Don_PPE Weigh_Chemical Weigh Compound Don_PPE->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate Decontaminate Workspace Perform_Experiment->Decontaminate Collect_Waste Collect Waste Perform_Experiment->Collect_Waste Store_Chemical Store Properly Decontaminate->Store_Chemical Dispose_Waste Dispose via EHS/Recycling Collect_Waste->Dispose_Waste Spill Spill Occurs Follow_Emergency_Protocol Follow Emergency Protocol Spill->Follow_Emergency_Protocol Exposure Exposure Occurs Exposure->Follow_Emergency_Protocol

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。